molecular formula C4H11ClN2O B558660 Boc-4-nitro-D-phenylalanine CAS No. 61280-75-9

Boc-4-nitro-D-phenylalanine

Número de catálogo: B558660
Número CAS: 61280-75-9
Peso molecular: 138.59 g/mol
Clave InChI: UHWFDFLWTAIHRE-DFWYDOINSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-4-nitro-D-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C4H11ClN2O and its molecular weight is 138.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQADBXCNQPHHY-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the chemical properties of Boc-4-nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boc-4-nitro-D-phenylalanine is a crucial amino acid derivative that serves as a fundamental building block in medicinal chemistry and peptide synthesis. Its unique structure, featuring an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a reactive nitro group on the phenyl ring, offers enhanced stability and functional versatility. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications for professionals in drug discovery and biochemical research.

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white crystalline powder.[1] Its core physical and chemical characteristics are summarized below, providing essential data for experimental design and execution.

PropertyValueReference(s)
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid[2]
Synonyms Boc-D-Phe(4-NO2)-OH, N-Boc-4-nitro-D-phenylalanine, Boc-p-nitro-D-Phe-OH[1][2]
CAS Number 61280-75-9[1][2]
Molecular Formula C₁₄H₁₈N₂O₆[1][2]
Molecular Weight 310.3 g/mol [1][2]
Appearance White to off-white powder[1]
Melting Point 107-120 °C[1]
Purity ≥ 99% (by HPLC)[1]
Optical Rotation [α]D²⁰ = -8 ± 1.5º (c=1% in MeOH)[α]D²⁰ = +32 ± 2º (c=1 in DMF)[1]
Storage Conditions 0-8 °C, Keep refrigerated[1][3]

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by its three primary functional components: the carboxylic acid, the Boc-protected amine, and the aromatic nitro group.

Stability: The compound is stable under recommended storage conditions (0-8 °C).[1] Like many Boc-protected amino acids, it is susceptible to hydrolysis under strong acidic conditions, which cleaves the Boc group.[4] Long-term storage at low temperatures is crucial to maintain its chemical integrity and reactivity.[4]

Reactivity: The molecule's utility is derived from the distinct reactivity of its functional groups, which can be manipulated in a controlled, stepwise manner. The nitro group, in particular, offers a versatile handle for further chemical modifications.[1][5]

G cluster_main Chemical Reactivity of this compound cluster_reactions cluster_products BocPheNO2 This compound PeptideCoupling Peptide Coupling (Carboxylic Acid) BocPheNO2->PeptideCoupling  Activation (DCC, HOBt, etc.) BocDeprotection Boc Deprotection (Amine Group) BocPheNO2->BocDeprotection  Acid (TFA) NitroReduction Nitro Group Reduction (Aromatic Ring) BocPheNO2->NitroReduction  Reduction (H₂, Pd/C; SnCl₂) Peptide Peptide Chain PeptideCoupling->Peptide FreeAmine H₂N-Phe(4-NO₂)-OH BocDeprotection->FreeAmine AminoPhe Boc-Phe(4-NH₂)-OH NitroReduction->AminoPhe

Key reactive sites and potential transformations.
  • Boc Group Deprotection: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[6] Its primary function is to temporarily block the α-amino group during peptide synthesis to prevent self-polymerization and ensure controlled, sequential addition of amino acids.[1][5] It is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6][7][8][9]

  • Nitro Group Reduction: The aromatic nitro group is a key feature that enhances the compound's utility.[1][10] It can be selectively reduced to an amino group (-NH₂) under various conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl₂).[11][12] This transformation provides a site for further derivatization, such as bioconjugation or the introduction of other functional moieties.[1][10]

  • Carboxylic Acid Activation: The carboxylic acid group is activated for amide bond formation during peptide synthesis. Standard coupling reagents such as dicyclohexylcarbodiimide (DCC), N-Hydroxybenzotriazole (HOBt), or HATU are used to facilitate the reaction with the free amino group of another amino acid or the growing peptide chain.[13]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound and its application in peptide synthesis.

This protocol is a standard procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O).[6]

Materials:

  • 4-nitro-D-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane (or THF)

  • Water (deionized)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 4-nitro-D-phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH solution. Stir the mixture at room temperature until the amino acid is fully dissolved.

  • Boc Protection: Cool the solution to 0-5 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise while maintaining the pH between 9 and 10 by the dropwise addition of 1M NaOH.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvent (dioxane). Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane or ether to remove unreacted Boc₂O.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl or KHSO₄ solution. The product will precipitate as a white or off-white solid.

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Purpose: To determine the purity of this compound.

Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 270 nm (due to the nitroaromatic group)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in a 1:1 mixture of Mobile Phase A and B.

Applications in Peptide Synthesis and Drug Development

This compound is primarily used in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). The D-configuration is often incorporated to increase peptide stability against enzymatic degradation, while the nitro group serves as a versatile functional handle.

The SPPS cycle is an iterative process of deprotection and coupling to build a peptide sequence on a solid support resin.[7][14]

G Resin Start: Resin with attached Amino Acid (Boc-AA-Resin) Deprotection 1. Nα-Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization 2. Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling 3. Coupling (Add Boc-4-nitro-D-Phe, Coupling Agents) Neutralization->Coupling Wash 4. Wash (DCM/DMF) Coupling->Wash Repeat Repeat Cycle for next Amino Acid Wash->Repeat Is sequence complete? (No) Cleavage Final Cleavage & Deprotection (HF or TFMSA) Wash->Cleavage Is sequence complete? (Yes) Repeat->Deprotection

Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol for a Single SPPS Cycle:

  • Resin Swelling: The synthesis begins with swelling the resin (e.g., Merrifield resin for a peptide acid) in a suitable solvent like Dichloromethane (DCM).[7]

  • Deprotection: The Boc protecting group from the resin-bound amino acid is removed by treating it with a solution of 50% TFA in DCM for approximately 15-30 minutes.[7][15]

  • Washing: The resin is thoroughly washed with DCM and then often with isopropanol and DCM again to remove residual TFA and byproducts.[7]

  • Neutralization: The resulting ammonium trifluoroacetate salt is neutralized to the free amine using a base, typically 5-10% diisopropylethylamine (DIEA) in DCM or DMF.[14][16] This step is crucial for the subsequent coupling reaction.

  • Coupling: The next amino acid, in this case, this compound (2-4 equivalents), is pre-activated with coupling reagents (e.g., HBTU/HOBt) and added to the resin. The reaction is allowed to proceed for 1-2 hours.[7]

  • Washing: After coupling, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.[]

  • Repeat: This cycle of deprotection, neutralization, coupling, and washing is repeated until the desired peptide sequence is assembled.[14]

  • Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7]

The incorporation of this compound into peptide sequences is a strategic choice in drug design for several reasons:

  • Enhanced Stability: The use of a D-amino acid can significantly increase the peptide's resistance to proteases, thereby extending its in-vivo half-life.

  • Structural Probe: The nitro group can act as a spectroscopic probe due to its distinct electronic properties.

  • Bio-conjugation Handle: After reduction to an amine, the resulting anilino group can be used for attaching other molecules, such as imaging agents, cytotoxic drugs (for antibody-drug conjugates), or polymers like PEG to improve pharmacokinetic properties.[1][10]

  • Modulation of Activity: The introduction of this unnatural amino acid can alter the peptide's conformation and interaction with its biological target, potentially leading to enhanced binding affinity or modified biological activity.[1][5]

References

An In-Depth Technical Guide to the Synthesis and Characterization of Boc-4-nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-α-(tert-butoxycarbonyl)-4-nitro-D-phenylalanine (Boc-4-nitro-D-phenylalanine). This compound is a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics. The introduction of the nitro group on the phenyl ring and the use of the D-enantiomer offer unique opportunities to modulate peptide structure, stability, and biological activity.

Physicochemical Properties

This compound is a white to off-white powder. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₄H₁₈N₂O₆[1][2]
Molecular Weight 310.3 g/mol [1][2]
Melting Point 107-120 °C[2]
Appearance White to off-white powder[2]
Purity ≥ 99% (HPLC)[2]
Optical Rotation [α]D²⁰ = -8 ± 1.5º (c=1% in MeOH)[2]
[α]D²⁰ = +32 ± 2º (c=1 in DMF)[2]
Storage Conditions 0-8 °C[2]
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid[1]
CAS Number 61280-75-9[2]

Synthesis

The synthesis of this compound is achieved through the protection of the α-amino group of 4-nitro-D-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This standard procedure for Boc protection is widely applicable to various amino acids.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the established procedure for the synthesis of Boc-L-phenylalanine.[3][4]

Materials:

  • 4-Nitro-D-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate or Diethyl ether

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄) solution

Procedure:

  • Dissolution: Dissolve 4-nitro-D-phenylalanine in an aqueous solution of sodium hydroxide or a mixture of an organic solvent (dioxane or THF) and water containing a base like triethylamine.

  • Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise or dropwise. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amino acid is consumed.

  • Work-up:

    • If an organic solvent was used, remove it under reduced pressure.

    • Wash the aqueous solution with a non-polar solvent like hexane or diethyl ether to remove unreacted Boc₂O and by-products.

    • Carefully acidify the aqueous layer to a pH of 2-3 with a cold aqueous solution of HCl or KHSO₄. The product will precipitate out of the solution or form an oil.

  • Extraction: Extract the product from the aqueous phase with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product, which may be an oil or a solid, can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by column chromatography on silica gel.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 4-Nitro-D-phenylalanine 4-Nitro-D-phenylalanine Reaction_Vessel Reaction in Aqueous/Organic Solvent 4-Nitro-D-phenylalanine->Reaction_Vessel Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction_Vessel Base Base (e.g., NaOH, TEA) Base->Reaction_Vessel Acidification Acidification (pH 2-3) Reaction_Vessel->Acidification Extraction Extraction with Organic Solvent Acidification->Extraction Drying_Evaporation Drying and Evaporation Extraction->Drying_Evaporation Purification Purification (Recrystallization or Chromatography) Drying_Evaporation->Purification Final_Product This compound Purification->Final_Product

Figure 1: Synthesis workflow for this compound.

Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following techniques are typically employed:

Spectroscopic Analysis

While specific spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from the known spectra of similar compounds like Boc-L-phenylalanine and the L-enantiomer of the title compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons of the tert-butoxycarbonyl (Boc) group, the α- and β-protons of the amino acid backbone, and the aromatic protons of the 4-nitrophenyl group.

  • Boc group: A singlet at approximately 1.4 ppm integrating to 9 protons.

  • β-protons: Two doublets of doublets (or a multiplet) between 2.9 and 3.3 ppm.

  • α-proton: A multiplet around 4.3-4.6 ppm.

  • Aromatic protons: Two doublets in the aromatic region (around 7.4 ppm and 8.1 ppm) characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Boc group: Signals for the quaternary carbon and the methyl carbons of the tert-butyl group.

  • Amino acid backbone: Signals for the carbonyl carbon, the α-carbon, and the β-carbon.

  • Aromatic carbons: Signals for the carbons of the 4-nitrophenyl ring, including the carbon bearing the nitro group.

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H stretch: A broad band around 3300-3500 cm⁻¹.

  • C=O stretches: Strong absorptions around 1700 cm⁻¹ for the carbonyl groups of the carbamate and the carboxylic acid.

  • NO₂ stretches: Strong, characteristic bands for the symmetric and asymmetric stretching of the nitro group, typically around 1520 cm⁻¹ and 1340 cm⁻¹.

  • C-H stretches: Bands in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The expected monoisotopic mass is 310.1165 Da.[1]

Spectroscopic Data Summary (Expected)
¹H NMR Chemical Shift (δ, ppm)
Boc (9H, s)~1.4
β-CH₂ (2H, m)~2.9 - 3.3
α-CH (1H, m)~4.3 - 4.6
Aromatic CH (2H, d)~7.4
Aromatic CH (2H, d)~8.1
IR Wavenumber (cm⁻¹)
N-H stretch3300 - 3500
C=O stretch~1700
NO₂ stretch~1520 and ~1340
Mass Spectrometry m/z
[M+H]⁺~311.12
[M+Na]⁺~333.10

Role in Peptide Synthesis and Drug Development

This compound serves as a crucial building block in the synthesis of bioactive peptides.[2] The incorporation of this unnatural amino acid can confer several advantageous properties to the resulting peptides:

  • Enhanced Stability: The presence of a D-amino acid can increase the peptide's resistance to enzymatic degradation by proteases, which typically have a high specificity for L-amino acids. This leads to a longer in vivo half-life.

  • Structural Constraints: The bulky 4-nitrophenyl group can introduce conformational constraints, influencing the peptide's secondary structure and its binding affinity to biological targets.

  • Modulation of Biological Activity: The nitro group can be chemically modified, for example, by reduction to an amino group, allowing for further functionalization of the peptide. Peptides containing 4-nitro-phenylalanine have been explored for their potential in various therapeutic areas, including the development of antimicrobial and anticancer agents.[5][6]

While this compound itself is not known to directly participate in specific signaling pathways, peptides incorporating this amino acid can be designed to interact with a variety of cellular targets, including receptors and enzymes. For instance, peptides containing D-phenylalanine derivatives have been used to develop antagonists for G-protein coupled receptors (GPCRs) like the CXCR4 receptor, which is involved in cancer metastasis and inflammation.[7]

Drug_Development_Pathway cluster_synthesis Peptide Synthesis cluster_application Drug Development Boc_AA This compound SPPS Solid-Phase Peptide Synthesis (SPPS) Boc_AA->SPPS Modified_Peptide Modified Peptide SPPS->Modified_Peptide Biological_Target Biological Target (e.g., GPCR, Enzyme) Modified_Peptide->Biological_Target Signaling_Pathway Modulation of Signaling Pathway Biological_Target->Signaling_Pathway Therapeutic_Effect Therapeutic Effect (e.g., Anticancer, Antimicrobial) Signaling_Pathway->Therapeutic_Effect

Figure 2: Role of this compound in drug development.

Conclusion

This compound is a synthetically accessible and highly valuable building block for the development of novel peptide-based therapeutics. Its unique structural features allow for the creation of peptides with enhanced stability and tailored biological activities. The experimental protocols and characterization data outlined in this guide provide a solid foundation for researchers and scientists working in the field of peptide chemistry and drug discovery.

References

Solubility Profile of Boc-4-nitro-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-tert-Butoxycarbonyl-4-nitro-D-phenylalanine (Boc-4-nitro-D-phenylalanine), a critical building block in peptide synthesis and drug discovery. Understanding the solubility of this compound is paramount for its effective handling, reaction optimization, and formulation development. This document summarizes known solubility information, provides detailed experimental protocols for solubility determination, and illustrates relevant chemical processes.

Executive Summary

Physicochemical Properties

  • Molecular Formula: C₁₄H₁₈N₂O₆[2]

  • Molecular Weight: 310.3 g/mol [2]

  • Appearance: White to off-white powder[2]

  • Melting Point: 107-120 °C[2]

Solubility Data

Precise, quantitative solubility data for this compound remains to be extensively published. However, based on information for structurally similar Boc-protected amino acids and general chemical principles, a qualitative solubility profile can be inferred. The following table summarizes the expected solubility in a variety of common laboratory solvents. It is important to note that actual solubility can be influenced by factors such as the specific batch, purity, temperature, and the presence of any polymorphic forms.[1]

SolventTypePredicted SolubilityNotes
Dimethylformamide (DMF)Polar AproticSolubleCommonly used as a solvent in solid-phase peptide synthesis (SPPS) and is expected to readily dissolve Boc-protected amino acids.[1] An optical rotation value in DMF has been reported.[2]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA strong organic solvent capable of dissolving a wide range of compounds, including those with poor solubility in other solvents.[3] Often effective for challenging amino acid derivatives.[1]
N-Methyl-2-pyrrolidone (NMP)Polar AproticSolubleAnother common solvent for SPPS that is expected to be effective.[1]
Dichloromethane (DCM)ChlorinatedSolubleFrequently used in peptide synthesis and is a good solvent for many Boc-protected amino acids.[1]
Methanol (MeOH)Polar ProticSolubleAn optical rotation value in methanol has been reported, indicating solubility.[2]
Ethanol (EtOH)Polar ProticSolubleExpected to be a good solvent.
WaterPolar ProticSparingly SolubleThe bulky, non-polar Boc group and the aromatic side chain are expected to limit aqueous solubility.
Acetonitrile (ACN)Polar AproticModerately SolubleExpected to be a viable solvent.
Tetrahydrofuran (THF)EtherModerately SolubleOften used in organic synthesis and should dissolve the compound to a useful extent.
Ethyl Acetate (EtOAc)EsterSparingly SolubleLower polarity may limit solubility compared to more polar solvents.
Hexanes/HeptaneNon-polarInsolubleThe polar nature of the carboxylic acid and nitro groups will prevent dissolution in non-polar aliphatic solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methodologies are recommended.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent and is considered the gold standard for thermodynamic solubility measurement.[4][5]

Principle: A surplus of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound is then measured.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be clearly visible.

  • Equilibration: Place the container in a constant temperature shaker or rotator (e.g., at 25 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid. This can be achieved by:

    • Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.

    • Filtration: Filter the solution through a chemically inert, low-binding filter (e.g., a 0.22 µm PTFE syringe filter). Ensure the filter does not adsorb the solute.

  • Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent. Determine the concentration of this compound using a validated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with UV detection. Create a calibration curve using standards of known concentrations to quantify the compound in the sample.

    • UV-Vis Spectroscopy: If the compound has a distinct chromophore and no interfering substances are present, a UV-Vis spectrophotometer can be used. A calibration curve must be prepared.[3]

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Kinetic Solubility Determination: Turbidimetric Method

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[3][6]

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer or solvent. The concentration at which precipitation is first observed (indicated by an increase in turbidity) is taken as the kinetic solubility.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a multi-well plate (e.g., a 96-well plate), perform serial dilutions of the DMSO stock solution into the aqueous solvent of interest.

  • Turbidity Measurement: Measure the turbidity or light scattering of each well using a plate reader (nephelometer).

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is detected compared to the baseline.

Diagrams and Workflows

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

experimental_workflow cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep_choice Choose Method equil->sep_choice sep1 Centrifugation sep_choice->sep1 sep2 Filtration (0.22 µm) sep_choice->sep2 quant1 Collect clear saturated supernatant sep1->quant1 sep2->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC or UV-Vis quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination.

spss_workflow cluster_coupling Coupling Step start Start with resin-bound amino acid deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection wash1 Wash resin deprotection->wash1 dissolve Dissolve Boc-4-nitro-D-Phe in DMF/NMP wash1->dissolve activate Add activating agent (e.g., HBTU/DIC) dissolve->activate couple Add to resin and couple activate->couple wash2 Wash resin couple->wash2 end Repeat cycle or cleave peptide from resin wash2->end

Caption: Role of this compound in SPPS.

Conclusion

While specific quantitative solubility data for this compound is sparse, its general solubility in common organic solvents like DMF, DMSO, and DCM is well-established, enabling its widespread use in peptide synthesis. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The provided workflows illustrate the practical application of this important reagent in a key synthetic methodology. Researchers are encouraged to perform their own solubility assessments under their specific experimental conditions for the most accurate results.

References

Spectroscopic Profile of Boc-4-nitro-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-α-(tert-Butoxycarbonyl)-4-nitro-D-phenylalanine (Boc-4-nitro-D-phenylalanine), a critical building block in peptide synthesis and drug discovery. The inclusion of a nitro group on the phenyl ring offers unique opportunities for chemical modification and introduces distinct spectroscopic signatures. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₄H₁₈N₂O₆
Molecular Weight 310.30 g/mol [1][2]
Exact Mass 310.11648630 Da[1][2]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. Note that the spectroscopic data for the D- and L-enantiomers are identical in achiral media, with the exception of optical rotation.

¹H NMR Spectroscopy

Solvent: CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.15d2HAr-H (ortho to NO₂)
~7.40d2HAr-H (meta to NO₂)
~5.10d1HNH
~4.60m1Hα-CH
~3.20m2Hβ-CH₂
1.45s9HC(CH₃)₃ (Boc)

Note: The exact chemical shifts and coupling constants for the aromatic protons can vary depending on the solvent and concentration. The values presented are estimations based on related compounds.

¹³C NMR Spectroscopy

Solvent: CDCl₃

Chemical Shift (δ) ppmAssignment
~175C=O (acid)
~155C=O (Boc)
~147Ar-C (C-NO₂)
~145Ar-C (quaternary)
~130Ar-CH
~123Ar-CH
~80C(CH₃)₃ (Boc)
~54α-CH
~38β-CH₂
~28C(CH₃)₃ (Boc)

Note: The chemical shifts are estimations based on data from similar compounds.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (carboxylic acid)
~3300MediumN-H stretch (urethane)
3100-3000MediumAr-H stretch
2980-2930MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid & urethane)
~1520StrongN-O stretch (asymmetric, NO₂)
~1345StrongN-O stretch (symmetric, NO₂)
1300-1150StrongC-O stretch (Boc)

Note: IR data is based on the availability of spectra for the L-isomer from Bio-Rad Laboratories.[1]

Mass Spectrometry
m/zIon
311.1238[M+H]⁺
333.1057[M+Na]⁺
255.0975[M+H - C₄H₈]⁺ or [M+H - 56]⁺
211.0713[M+H - Boc]⁺

Note: The fragmentation pattern is predicted based on common fragmentation pathways for Boc-protected amino acids.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Number of scans: 16

    • Relaxation delay: 1 s

  • ¹³C NMR:

    • Number of scans: 1024

    • Relaxation delay: 2 s

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the spectra using the residual solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount of this compound in a volatile solvent (e.g., methylene chloride).

  • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Obtain a background spectrum of the clean salt plate.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the IR spectrum of the sample.

Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to an appropriate concentration for analysis (typically in the low µg/mL to ng/mL range).

Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

  • Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive ion mode.

  • Analysis:

    • Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio of the intact molecule (e.g., [M+H]⁺, [M+Na]⁺).

    • Perform tandem mass spectrometry (MS/MS) on the precursor ion to obtain fragmentation data for structural elucidation.

Workflow and Data Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_final_characterization Structural Characterization Sample This compound NMR_Prep Dissolve in deuterated solvent Sample->NMR_Prep IR_Prep Prepare thin film on salt plate Sample->IR_Prep MS_Prep Dissolve and dilute in appropriate solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (ESI-MS, MS/MS) MS_Prep->MS_Acq NMR_Analysis Chemical Shift & Coupling Constant Analysis NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Molecular Weight & Fragmentation Pattern Analysis MS_Acq->MS_Analysis Structure Confirm Structure of This compound NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Boc Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group represents a foundational strategy in the chemical synthesis of peptides, particularly in Solid-Phase Peptide Synthesis (SPPS). Its development by R.B. Merrifield revolutionized the field, enabling the stepwise and controlled assembly of amino acids into complex peptide chains. This technical guide provides a comprehensive overview of the core principles of Boc protection, detailing the underlying chemistry, experimental protocols, quantitative data on reaction efficiencies, and strategies to mitigate common side reactions.

Core Principles of Boc Solid-Phase Peptide Synthesis (SPPS)

The Boc strategy is predicated on a principle of graduated acid lability. The α-amino group of the growing peptide chain is temporarily protected by the Boc group, which is labile to moderately strong acids like trifluoroacetic acid (TFA). In contrast, side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal. This differential sensitivity allows for the selective deprotection of the N-terminus at each cycle of amino acid addition, while the side chains remain protected until the final cleavage step.[1][2]

The cyclical nature of Boc-SPPS involves three key steps:

  • Deprotection: The acid-labile Boc group is removed from the N-terminal amino acid of the resin-bound peptide.

  • Neutralization: The resulting ammonium salt is neutralized to the free amine to enable the subsequent coupling reaction.

  • Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated N-terminus of the peptide chain.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously.

The Boc/Bzl Orthogonal Protection Scheme

The Boc/Bzl strategy is considered a quasi-orthogonal system. While both the temporary Nα-Boc group and the semi-permanent benzyl-based side-chain protecting groups are removed by acid, their cleavage requires significantly different acid strengths. This allows for selective deprotection throughout the synthesis.

Peptide Peptide Chain (Nα-Boc, Side-Chain-Bzl) Deprotection Nα-Boc Deprotection (TFA) Peptide->Deprotection Selective Removal Cleavage Final Cleavage & Side-Chain Deprotection (HF or TFMSA) Peptide->Cleavage End of Synthesis Coupling Coupling of Boc-AA-OH Deprotection->Coupling Next Cycle Coupling->Peptide Chain Elongation FinalPeptide Final Deprotected Peptide Cleavage->FinalPeptide

Boc/Bzl Orthogonal Protection Strategy

The Chemistry of Boc Protection and Deprotection

Boc Protection of Amino Acids

The introduction of the Boc group to the α-amino function of an amino acid is typically achieved through nucleophilic acyl substitution. The amino acid reacts with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride.

cluster_reactants Reactants AminoAcid Amino Acid (H₂N-CHR-COOH) NucleophilicAttack Nucleophilic Attack AminoAcid->NucleophilicAttack Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->NucleophilicAttack Base Base (e.g., TEA, NaOH) Base->AminoAcid Deprotonation Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate ProtectedAA Boc-Protected Amino Acid Intermediate->ProtectedAA Collapse & Proton Transfer

Mechanism of Boc Protection of an Amino Acid
Boc Deprotection

The removal of the Boc group is an acid-catalyzed process, most commonly using TFA. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine and carbon dioxide.

BocPeptide Boc-Protected Peptide Protonation Protonation of Carbonyl Oxygen BocPeptide->Protonation TFA Trifluoroacetic Acid (TFA) TFA->Protonation Cleavage Cleavage of t-butyl-oxygen bond Protonation->Cleavage Carbocation tert-butyl cation Cleavage->Carbocation CarbamicAcid Carbamic Acid Intermediate Cleavage->CarbamicAcid Isobutylene Isobutylene Carbocation->Isobutylene Deprotonation Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation FreeAmine Free Amine (Deprotected Peptide) Decarboxylation->FreeAmine CO2 Carbon Dioxide Decarboxylation->CO2

Mechanism of Acid-Catalyzed Boc Deprotection

Data Presentation: Quantitative Analysis

The efficiency of each step in Boc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the Boc protection strategy.

Table 1: Nα-Boc Deprotection Efficiency

ReagentConcentrationScavengerTimeEfficiencyNotes
Trifluoroacetic acid (TFA)25-50% in Dichloromethane (DCM)None typically required20-30 minutes>99%Standard and most common method.[3]
Trifluoroacetic acid (TFA)55% in DCMNot specified30 minutesHigher purityResulted in 9% higher average purity compared to 100% TFA for 5 min.[4]
Hydrochloric acid (HCl)4M in DioxaneNone30-60 minutes>98%Can be used as an alternative to TFA.[3]

Table 2: Coupling Efficiency of Boc-Amino Acids with Various Reagents

Coupling ReagentClassTypical Yield (%)Racemization RiskKey Considerations
HATUAminium/Uronium Salt>95LowHighly efficient for hindered couplings.[4]
HBTUAminium/Uronium Salt90-95LowA cost-effective and reliable option.[4]
PyBOPPhosphonium Salt90-95LowEffective for hindered residues.[4]
COMUAminium/Uronium Salt>95LowHigh solubility and safety profile.[4]
DIC/HOBtCarbodiimide/Additive85-90ModerateA classic and economical choice.[4]

Table 3: Final Cleavage Methods and Conditions

Cleavage MethodReagent CocktailConditionsKey Features
Standard HF CleavageAnhydrous HF / Anisole or p-Cresol (9:1 v/v)0-5 °C, 30-60 minutesHighly effective and widely used for Boc-SPPS. Requires specialized HF-resistant apparatus.[5]
Low-High HF CleavageLow: HF/DMS/p-Cresol (25:65:10 v/v/v)High: Anhydrous HF/p-Cresol (9:1 v/v)Low: 0 °C, 2 hoursHigh: 0 °C, 30-60 minutesMinimizes side reactions by first removing most side-chain protecting groups under milder conditions.[5]
TFMSA CleavageTFMSA/TFA/Thioanisole0 °C to 25 °C, 2-15 hoursAn alternative to HF that does not require specialized apparatus. Cleavage efficiency is sequence and resin-dependent.[1][6][7]
TMSOTf CleavageTMSOTf/TFA/Thioanisole0 °C, 1-2 hoursAnother alternative to HF, often resulting in fewer side reactions and less hygroscopic products.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in manual Boc-SPPS.

Boc-SPPS Workflow

Start Start with Resin Swell 1. Resin Swelling (DCM) Start->Swell Deprotection 2. Nα-Boc Deprotection (50% TFA in DCM) Swell->Deprotection Wash1 3. Washing (DCM, IPA) Deprotection->Wash1 Neutralization 4. Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 5. Washing (DCM) Neutralization->Wash2 Coupling 6. Amino Acid Coupling (Boc-AA-OH, Coupling Reagent, DIEA) Wash2->Coupling Wash3 7. Washing (DMF, DCM) Coupling->Wash3 Check All Amino Acids Coupled? Wash3->Check Check->Deprotection No Cleavage 8. Final Cleavage & Deprotection (HF or TFMSA) Check->Cleavage Yes Purification 9. Purification (RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

A generalized workflow for Boc solid-phase peptide synthesis.
Protocol for Nα-Boc Deprotection

Materials:

  • Peptide-resin with an N-terminal Boc group

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Isopropanol (IPA)

Procedure:

  • Swell the peptide-resin in DCM for 20 minutes.

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate the mixture for 30 minutes at room temperature.

  • Drain the TFA solution.

  • Wash the resin with DCM (3 times) to remove excess TFA.

  • Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).

  • Wash the resin with DCM (3 times) to remove excess DIEA. The resin is now ready for the next coupling step.

Protocol for Amino Acid Coupling (using HBTU)

Materials:

  • Neutralized peptide-resin

  • Boc-protected amino acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIEA

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Dissolve 2-4 equivalents of the Boc-protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF.[2]

  • Add the solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of DIEA to initiate the coupling reaction.[2]

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test. A negative test indicates complete coupling.

Protocol for Final Cleavage with HF

WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized HF-resistant apparatus in a certified fume hood by trained personnel.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol, thioanisole)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin and appropriate scavengers in the HF reaction vessel.

  • Cool the vessel in a dry ice/methanol bath.

  • Carefully distill the required volume of anhydrous HF into the reaction vessel.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes.[5]

  • Remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the peptide by adding cold diethyl ether.

  • Isolate the crude peptide by filtration or centrifugation and wash with cold ether.

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Boc-SPPS, potentially impacting the yield and purity of the final peptide.

  • Diketopiperazine Formation: This occurs at the dipeptide stage, particularly with Proline or Glycine as the second amino acid, leading to cleavage of the dipeptide from the resin.

    • Mitigation: Utilize in situ neutralization protocols where the neutralization and coupling steps are performed concurrently.[8]

  • Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to this side reaction under both acidic and basic conditions, leading to a mixture of α- and β-coupled peptides.

    • Mitigation: In Boc chemistry, using the β-cyclohexyl ester of aspartic acid instead of the β-benzyl ester can significantly reduce aspartimide formation.[9]

  • Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection and other carbocations formed during final cleavage can alkylate nucleophilic side chains of residues like Tryptophan, Methionine, and Cysteine.

    • Mitigation: Add scavengers such as anisole, thioanisole, or ethanedithiol to the deprotection and cleavage solutions to trap these reactive carbocations.[8]

Conclusion

The Boc protection strategy remains a robust and valuable tool in peptide synthesis, particularly for the synthesis of long and complex peptides, as well as for sequences prone to aggregation where the protonated N-terminus after deprotection can improve solvation.[8] A thorough understanding of the underlying chemistry, optimization of reaction conditions, and implementation of appropriate mitigation strategies for side reactions are paramount for the successful synthesis of high-purity peptides. This guide provides the foundational knowledge and practical protocols to aid researchers in effectively applying Boc chemistry in their synthetic endeavors.

References

The Strategic Application of Boc-4-nitro-D-phenylalanine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted potential of N-α-(tert-Butoxycarbonyl)-4-nitro-D-phenylalanine (Boc-4-nitro-D-phenylalanine) in the field of medicinal chemistry. This versatile building block offers a unique combination of a stable protecting group and a chemically reactive nitro functionality, making it a valuable asset in the synthesis of novel therapeutic agents. This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design. These properties are summarized in the table below.

PropertyValueReference
CAS Number 61280-75-9[1]
Molecular Formula C₁₄H₁₈N₂O₆[1]
Molecular Weight 310.30 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 107-120 °C[1]
Optical Rotation [α]²⁰D = +32 ± 2º (c=1 in DMF)[1]
Purity ≥99% (HPLC)[1]
Solubility Soluble in DMF, DCM, and other common organic solvents for SPPS.[2]

Core Applications in Medicinal Chemistry

This compound serves as a pivotal starting material in the development of a range of bioactive molecules, primarily due to two key features: the Boc protecting group that facilitates controlled peptide synthesis, and the nitro group which can be chemically modified for further functionalization.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A significant application of this compound is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels.[3][4] Inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release, making it a key therapeutic strategy for type 2 diabetes.[3][5]

The 4-nitrophenylalanine moiety can serve as a key pharmacophore that interacts with the active site of the DPP-4 enzyme. While specific DPP-4 inhibitors directly synthesized from this compound are not extensively documented in publicly available literature, the structural motif is present in various potent inhibitors. The D-configuration of the amino acid can also contribute to increased metabolic stability.

Hypothetical IC₅₀ Values for DPP-4 Inhibitors Containing a 4-Nitrophenylalanine Moiety

The following table presents hypothetical but plausible 50% inhibitory concentration (IC₅₀) values for DPP-4 inhibitors incorporating a 4-nitrophenylalanine scaffold, based on published data for structurally related compounds.

CompoundTargetIC₅₀ (nM)
Hypothetical Inhibitor ADPP-415
Hypothetical Inhibitor BDPP-425
Further Functionalization via Nitro Group Reduction

The nitro group on the phenyl ring of this compound is not merely a passive structural element; it is a versatile chemical handle for further molecular elaboration. A key transformation is the reduction of the nitro group to a primary amine (4-amino-D-phenylalanine). This transformation is typically achieved using reducing agents such as tin(II) chloride (SnCl₂) or through catalytic hydrogenation.[6]

The resulting amino group can then be functionalized in a variety of ways, including:

  • Acylation: Reaction with carboxylic acids or acyl chlorides to introduce new side chains.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Introduction of alkyl groups.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

This chemical versatility allows for the generation of diverse compound libraries for structure-activity relationship (SAR) studies, enabling the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic properties.

Other Potential Applications

The incorporation of 4-nitro-D-phenylalanine into peptide sequences holds promise in other therapeutic areas as well:

  • Antimicrobial Peptides (AMPs): The unique electronic properties of the nitrophenyl group can influence the interaction of peptides with bacterial membranes. While specific examples with 4-nitro-D-phenylalanine are not abundant, the modification of phenylalanine residues in AMPs is a known strategy to enhance antimicrobial activity.[7][8]

  • Conotoxins: These neurotoxic peptides from cone snails are rich in modified amino acids. The introduction of non-natural amino acids like 4-nitro-D-phenylalanine can lead to analogues with altered receptor binding affinities and specificities, making them valuable tools for neuroscience research and potential therapeutic leads.[9][10]

Representative Minimum Inhibitory Concentration (MIC) Values for Phenylalanine-Containing Antimicrobial Peptides

This table provides representative MIC values for antimicrobial peptides containing phenylalanine or its derivatives, illustrating the potential for this class of molecules.

PeptideTarget OrganismMIC (µg/mL)
Phenylalanine-based AMP 1E. coli16
Phenylalanine-based AMP 2S. aureus32

Experimental Protocols

The following protocols provide detailed methodologies for the key experimental procedures involving this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a peptide incorporating this compound using the Boc/Bzl protection strategy on a Merrifield resin.

Materials:

  • Merrifield resin (100-200 mesh, 1% DVB)

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

  • Piperidine (for optional Fmoc deprotection check)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether, anhydrous

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 1-2 hours.

  • First Amino Acid Coupling:

    • Couple the first Boc-protected amino acid (C-terminal residue) to the resin using the cesium salt method or by activation with DCC and a catalytic amount of DMAP.

    • Wash the resin thoroughly with DCM and DMF.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x) and isopropanol (2x), followed by DCM (3x).

  • Neutralization:

    • Neutralize the resin with a solution of 10% DIEA in DCM for 10 minutes (2x).

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling (including this compound):

    • In a separate vessel, pre-activate the next Boc-protected amino acid (e.g., this compound, 3 equivalents) with DCC (1.5 equivalents) or a mixture of HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction using the Kaiser test (ninhydrin test). A negative test indicates complete coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling, wash the peptide-resin thoroughly with DCM and dry under vacuum.

    • Perform the cleavage of the peptide from the resin and removal of side-chain protecting groups using anhydrous HF or TFMSA with appropriate scavengers at 0°C for 1-2 hours. (Caution: HF and TFMSA are extremely corrosive and toxic. This step must be performed in a specialized apparatus by trained personnel.)

    • Precipitate the crude peptide with cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Reduction of the 4-Nitro Group

This protocol describes the reduction of the 4-nitro group of a resin-bound peptide to a 4-amino group.

Materials:

  • Peptide-resin containing a 4-nitro-D-phenylalanine residue

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 1 hour.

  • Reduction Reaction:

    • Prepare a solution of SnCl₂·2H₂O (10 equivalents relative to the resin substitution) in DMF.

    • Add the SnCl₂ solution to the resin.

    • Agitate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by cleaving a small amount of peptide and analyzing by HPLC-MS.

  • Washing:

    • Drain the reaction mixture and wash the resin thoroughly with DMF (5x).

    • Wash with a solution of 5% DIEA in DMF to remove any remaining tin salts.

    • Wash with DMF (3x) and DCM (3x).

  • Drying: Dry the resin under vacuum. The peptide-resin now contains a 4-amino-D-phenylalanine residue and is ready for further functionalization or cleavage.

Mandatory Visualizations

DPP-4 Signaling Pathway and Inhibition

DPP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pancreas Pancreatic Beta-Cell cluster_liver Liver Food Intake Food Intake GLP-1 (Active) GLP-1 (Active) Food Intake->GLP-1 (Active) Stimulates Release DPP-4 Enzyme DPP-4 Enzyme GLP-1 (Active)->DPP-4 Enzyme Substrate GLP-1 Receptor GLP-1 Receptor GLP-1 (Active)->GLP-1 Receptor Binds to Glucagon Secretion (Suppressed) Glucagon Secretion (Suppressed) GLP-1 (Active)->Glucagon Secretion (Suppressed) Suppresses GLP-1 (Inactive) GLP-1 (Inactive) DPP-4 Enzyme->GLP-1 (Inactive) Inactivates DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Enzyme Inhibits Insulin Secretion Insulin Secretion GLP-1 Receptor->Insulin Secretion Stimulates Glucagon Receptor Glucagon Receptor Glucose Production (Reduced) Glucose Production (Reduced) Glucagon Receptor->Glucose Production (Reduced) Reduces Glucagon Secretion (Suppressed)->Glucagon Receptor

Caption: DPP-4 signaling pathway and the mechanism of DPP-4 inhibitors.

Experimental Workflow for Synthesis and Evaluation of a Bioactive Peptide

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling Boc_Deprotection Boc Deprotection (TFA) Resin_Swelling->Boc_Deprotection Neutralization Neutralization (DIEA) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-4-nitro-D-Phe) Neutralization->Coupling Wash Washing Coupling->Wash Cycle Repeat for all residues? Wash->Cycle Cycle->Boc_Deprotection Yes Final_Cleavage Final Cleavage (HF/TFMSA) Cycle->Final_Cleavage No Crude_Peptide Crude Peptide Final_Cleavage->Crude_Peptide RP_HPLC Purification by RP-HPLC Crude_Peptide->RP_HPLC Pure_Peptide Pure Peptide RP_HPLC->Pure_Peptide Mass_Spec Characterization (MS) Pure_Peptide->Mass_Spec Biological_Assay Biological Assay (e.g., DPP-4 Inhibition) Pure_Peptide->Biological_Assay Data_Analysis Data Analysis (IC50/MIC) Biological_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for synthesis and evaluation of a bioactive peptide.

References

Unlocking Novel Peptide Therapeutics: A Technical Guide to Incorporating Boc-4-nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides represents a paradigm shift in drug discovery, offering the potential to overcome the inherent limitations of natural peptide therapeutics, such as poor stability and low bioavailability. This guide provides an in-depth exploration of the strategies and methodologies for discovering novel peptides using the unnatural amino acid Boc-4-nitro-D-phenylalanine. This versatile building block can introduce unique functionalities, enhance binding affinities, and create peptides with novel therapeutic properties.

The Power of Unnatural Amino Acids in Peptide Discovery

Peptides are highly selective and potent signaling molecules, making them attractive therapeutic candidates. However, their susceptibility to proteolytic degradation and rapid clearance in vivo have historically limited their clinical utility. The strategic incorporation of UAAs, such as this compound, can address these challenges by:

  • Enhancing Proteolytic Stability: The D-configuration of the amino acid and the presence of the nitro group can sterically hinder the approach of proteases, significantly increasing the peptide's half-life.

  • Modulating Receptor Binding: The electron-withdrawing nature of the nitro group on the phenyl ring can alter the electronic properties of the peptide, potentially leading to stronger and more specific interactions with target receptors.

  • Introducing Novel Functionalities: The nitro group can serve as a handle for further chemical modifications, such as reduction to an amine for subsequent conjugation or as a photo-cleavable group for targeted drug release.

Experimental Workflow for Novel Peptide Discovery

The discovery of novel peptides incorporating this compound follows a systematic workflow, from initial design and synthesis to comprehensive characterization and functional analysis.

experimental_workflow cluster_design Peptide Design cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_functional_assay Functional Analysis design Lead Peptide Identification (Natural Sequence) uaa_selection Selection of Unnatural Amino Acid (this compound) design->uaa_selection spps Solid-Phase Peptide Synthesis (SPPS) uaa_selection->spps cleavage Cleavage from Resin spps->cleavage purification HPLC Purification cleavage->purification ms Mass Spectrometry (MS) (Verification of Mass) purification->ms hplc_analysis Analytical HPLC (Purity Assessment) ms->hplc_analysis binding_assay Binding Affinity Assay (e.g., SPR, ELISA) hplc_analysis->binding_assay in_vitro_assay In Vitro Functional Assay (e.g., Cell-based signaling) binding_assay->in_vitro_assay in_vivo_assay In Vivo Efficacy Studies in_vitro_assay->in_vivo_assay

Caption: Experimental workflow for discovering novel peptides with unnatural amino acids.

Data Presentation: Quantitative Analysis

The impact of incorporating this compound on peptide function is best understood through quantitative analysis. The following tables provide a hypothetical comparison of a natural lead peptide with its modified counterpart.

Table 1: Binding Affinity Data (Surface Plasmon Resonance)

Peptide SequenceTarget ReceptorKD (nM)ka (1/Ms)kd (1/s)
Ac-Tyr-Gly-Gly-Phe-Met-NH2Mu-Opioid Receptor10.51.2 x 1051.26 x 10-3
Ac-Tyr-Gly-Gly-(4-nitro-D-Phe)-Met-NH2Mu-Opioid Receptor2.15.8 x 1051.22 x 10-3

Table 2: In Vitro Efficacy (cAMP Inhibition Assay)

Peptide SequenceTarget Cell LineIC50 (nM)
Ac-Tyr-Gly-Gly-Phe-Met-NH2HEK293-hMOR8.7
Ac-Tyr-Gly-Gly-(4-nitro-D-Phe)-Met-NH2HEK293-hMOR1.5

Table 3: Proteolytic Stability Assay (Incubation with Trypsin)

Peptide SequenceHalf-life (t1/2) in minutes
Ac-Tyr-Gly-Gly-Phe-Met-NH215
Ac-Tyr-Gly-Gly-(4-nitro-D-Phe)-Met-NH2> 240

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of peptides containing this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the manual synthesis of a pentapeptide containing this compound on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Boc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Cys)

  • Water

Procedure:

  • Resin Swelling: Swell 1g of Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc-Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Boc-protected amino acid and 3.9 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIEA to the amino acid solution and vortex for 1 minute.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.

  • Final Deprotection: After the final coupling step, perform the deprotection of the N-terminal Boc group as described in step 2.

Protocol 2: Peptide Cleavage and Deprotection

Procedure:

  • Wash the fully assembled peptide-resin with DCM (3x) and dry under vacuum for 1 hour.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

  • Dry the crude peptide pellet under vacuum.

Protocol 3: HPLC Purification

Instrumentation:

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column

Mobile Phases:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A.

  • Filter the peptide solution through a 0.45 µm filter.

  • Inject the sample onto the equilibrated C18 column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 60 minutes).

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide.

Protocol 4: Mass Spectrometry Characterization

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS)

Procedure:

  • Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Infuse the sample into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range.

  • Compare the experimentally observed monoisotopic mass with the theoretically calculated mass of the peptide containing 4-nitro-D-phenylalanine to confirm its identity.

Signaling Pathway Modulation

The introduction of an unnatural amino acid can significantly alter the way a peptide interacts with its target receptor and downstream signaling pathways. A peptide containing 4-nitro-D-phenylalanine, due to its altered electrostatic potential and steric bulk, could potentially induce a biased signaling response, favoring one intracellular pathway over another.

signaling_pathway cluster_membrane Cell Membrane receptor GPCR g_protein G Protein (Gα / Gβγ) receptor->g_protein Activation beta_arrestin β-Arrestin receptor->beta_arrestin Recruitment peptide Peptide (with 4-nitro-D-Phe) peptide->receptor Binding ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp Conversion pka PKA camp->pka Activation cellular_response1 Cellular Response 1 (e.g., Gene Transcription) pka->cellular_response1 erk ERK1/2 erk->cellular_response1 beta_arrestin->erk Activation cellular_response2 Cellular Response 2 (e.g., Receptor Internalization) beta_arrestin->cellular_response2

Caption: Hypothetical biased signaling by a peptide containing 4-nitro-D-phenylalanine.

In this hypothetical pathway, the modified peptide exhibits biased agonism. While it still inhibits adenylyl cyclase through G-protein coupling, its primary signaling is now mediated through a β-arrestin-dependent pathway, leading to the activation of ERK1/2 and a distinct cellular response. This highlights the potential of unnatural amino acids to fine-tune the pharmacological profile of peptide therapeutics.

This technical guide provides a foundational framework for researchers to embark on the exciting journey of discovering novel peptides with enhanced therapeutic potential through the incorporation of unnatural amino acids like this compound. The detailed protocols and conceptual outlines serve as a starting point for developing innovative and effective peptide-based drugs.

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-4-nitro-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids into peptides is a powerful tool for modulating their structure, function, and therapeutic properties. Boc-4-nitro-D-phenylalanine (Boc-D-Npa-OH) is a valuable building block that introduces a nitro group, which can serve as a precursor for an amino group, a useful handle for further chemical modifications, or as a photo-labile caging group. This document provides a detailed protocol for the efficient incorporation of this compound into peptide sequences using t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).

Physicochemical Properties of this compound

A thorough understanding of the building block's properties is crucial for successful solid-phase peptide synthesis.

PropertyValue
Molecular Formula C₁₄H₁₈N₂O₆
Molecular Weight 310.30 g/mol
Appearance Off-white to pale yellow powder
Storage Conditions 2-8 °C, protect from moisture

Experimental Protocols

The following protocols are based on the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS.[1] This method employs an acid-labile Boc group for temporary α-amino protection and more acid-stable benzyl-based groups for side-chain protection.

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the peptide.

  • For C-terminal peptide acids: Merrifield or PAM resins are recommended.[2]

  • For C-terminal peptide amides: MBHA or BHA resins are suitable.[2]

Protocol for Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), to fully immerse the resin.

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • Drain the solvent by filtration.

Boc Solid-Phase Peptide Synthesis Cycle

The SPPS cycle is a repetitive process involving deprotection, neutralization, and coupling steps to elongate the peptide chain.

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[3]

  • Wash the swollen resin with DCM (3x).

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[2]

  • Agitate the mixture for 2-5 minutes, then drain the solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and finally DCM (3x) to remove residual TFA.[2]

The N-terminal ammonium salt formed during deprotection is neutralized to the free amine to enable the subsequent coupling reaction.

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 2 minutes and then drain the solution. Repeat this step.

  • Wash the resin thoroughly with DCM (5x) to remove excess base.

The electron-withdrawing nature of the nitro group can slightly decrease the nucleophilicity of the carboxyl group, potentially leading to lower coupling efficiencies with standard reagents. Therefore, the use of more potent coupling reagents is recommended.

Recommended Coupling Reagents: HATU, HBTU, or PyBOP are highly effective for coupling sterically hindered or electronically deactivated amino acids.[4][5]

Protocol for Coupling (using HATU):

  • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading capacity) and HATU (2.9 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.

  • Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

Potential Side Reaction: While generally stable, the nitro group can be susceptible to reduction under certain conditions. Standard TFA cleavage is unlikely to cause significant reduction, but the choice of scavengers is important to prevent other side reactions.

Cleavage Cocktail (Reagent K): For peptides containing sensitive residues, a comprehensive cleavage cocktail is recommended.[6]

  • Composition: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5)[6]

Protocol for Cleavage:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin in a well-ventilated fume hood.

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and centrifuge again. Repeat this wash step twice.

  • Dry the peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Data Presentation

The following table summarizes the expected performance of different coupling reagents for the incorporation of this compound. These values are based on typical outcomes for sterically hindered or electronically deactivated amino acids and may vary depending on the specific peptide sequence.

Coupling ReagentTypical Coupling EfficiencyTypical Reaction TimeKey Advantages
HATU >95%30 min - 2 hoursHigh reactivity, low racemization, effective for difficult couplings.[5]
HBTU >90%1 - 4 hoursGood balance of reactivity and cost, reliable for standard couplings.[5]
PyBOP >90%1 - 3 hoursEfficient coupling with minimal side reactions, byproduct is easily removed.[4]

Visualizations

Experimental Workflow

SPPS_Workflow cluster_resin_prep 1. Resin Preparation cluster_spps_cycle 2. SPPS Cycle (Repeat n times) cluster_final_steps 3. Final Steps Resin Resin Swell Swell Resin (DCM/DMF) Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-4-nitro-D-Phe, HATU/DIEA) Wash3 Wash (DMF/DCM) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Next Cycle Cleavage Cleavage (TFA Cocktail) Wash3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis

Caption: Workflow for Boc-SPPS incorporation of this compound.

Logical Relationship of Key Steps

Logical_Relationship Resin Start: Resin Deprotection Deprotection (Remove Boc) Resin->Deprotection Free_Amine Free N-terminal Amine Deprotection->Free_Amine Peptide_Bond Peptide Bond Formation Free_Amine->Peptide_Bond Amino_Acid Boc-4-nitro-D-Phe + Coupling Reagent Amino_Acid->Peptide_Bond Elongated_Peptide Elongated Peptide Peptide_Bond->Elongated_Peptide Elongated_Peptide->Deprotection Repeat Cycle Final_Peptide Final Cleaved Peptide Elongated_Peptide->Final_Peptide Final Cleavage

Caption: Key chemical transformations in the SPPS cycle.

References

Application Note: Coupling Methods for Boc-4-nitro-D-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Boc-4-nitro-D-phenylalanine is a non-canonical amino acid derivative crucial for various applications in peptide chemistry, including the synthesis of peptide-4-nitroanilides for enzyme substrate studies and as a precursor for other functionalized phenylalanines.[1][2] Its incorporation into peptide sequences relies on the robust and well-established Boc/Bzl strategy of solid-phase peptide synthesis (SPPS).[3][4] The success of the synthesis heavily depends on the efficiency of the coupling step, where the carboxyl group of this compound is activated to form an amide bond with the N-terminal amine of the growing peptide chain attached to a solid support. This document provides a detailed overview of common coupling methods, presents structured protocols, and outlines key considerations for its use.

General Workflow for Boc-SPPS

The incorporation of this compound follows the standard cycle of Boc-based solid-phase peptide synthesis. The process involves sequential deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next protected amino acid until the desired peptide sequence is assembled.

G cluster_0 Boc-SPPS Cycle Start Start with Peptide-Resin (Free N-terminal) Deprotection 1. Boc Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Wash_1 Wash (DCM, IPA) Deprotection->Wash_1 Neutralization 2. Neutralization (e.g., 5% DIEA in DCM) Wash_1->Neutralization Wash_2 Wash (DCM/DMF) Neutralization->Wash_2 Coupling 3. Coupling (Add this compound + Coupling Reagents) Wash_2->Coupling Wash_3 Wash (DMF, DCM) Coupling->Wash_3 End Elongated Peptide-Resin Wash_3->End Cycle Repeat Cycle for Next Amino Acid End->Cycle Continue?

Caption: General workflow for a single cycle in Boc solid-phase peptide synthesis (SPPS).

Comparison of Common Coupling Reagents

Several classes of coupling reagents are available for Boc-SPPS, each with distinct activation mechanisms and reactivities. The choice of reagent can impact reaction time, efficiency, and the potential for side reactions. While specific comparative yield data for this compound is not extensively documented, the following table summarizes the conditions for widely used and effective coupling reagents applicable to Boc-amino acids.[5][6]

Coupling Method Reagents & Additives Base (Equivalents) Solvent Typical Reaction Time Key Characteristics
Aminium Salts HBTU / HOBtDIEA or DIPEA (2.0-4.0 eq)DMF, DCM5-60 minFast, efficient, and widely used. In-situ neutralization protocols are common.[7] Potential for guanidinylation if reagent is in large excess.[8]
PyBOP / HOBtDIEA or DIPEA (2.0 eq)DMF, DCM1-2 hoursSimilar to HBTU but phosphonium-based. Byproduct (HMPA) is carcinogenic and requires careful handling.[6]
Carbodiimides DCC or DIC / HOBtN/A (pre-activation) or DIEA (for neutralization)DCM, DMF1-4 hoursCost-effective and classical method. DCC byproduct (DCU) is insoluble and must be filtered. DIC byproduct is soluble. Addition of HOBt is crucial to suppress racemization.[6]
EDCN/ADCM1-2 hoursWater-soluble carbodiimide; byproducts are easily removed with aqueous washes in solution-phase synthesis.
Phosphonium Salts PyBrOPDIPEA (6.0 eq)DCM, DMF1 hourHighly reactive, suitable for sterically hindered couplings, including N-methyl amino acids.

Mechanism of Amide Bond Formation (HBTU Example)

The coupling process involves the activation of the carboxylic acid of this compound by the coupling reagent, followed by nucleophilic attack from the free amine of the resin-bound peptide.

G cluster_1 Amide Bond Formation using HBTU AA Boc-4-nitro-D-Phe-OH ActiveEster O-Benzotriazolyl Active Ester Intermediate AA->ActiveEster Activation HBTU HBTU + Base (e.g., DIEA) HBTU->ActiveEster CoupledProduct Boc-4-nitro-D-Phe-NH-Peptide-Resin ActiveEster->CoupledProduct Coupling (Nucleophilic Attack) PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledProduct

Caption: Activation and coupling pathway using HBTU as the activating agent.

Detailed Experimental Protocols

The following protocols are generalized for SPPS on a 0.1 to 0.5 mmol scale. Reagent equivalents are calculated based on the substitution level of the resin.

Protocol 1: Fast Boc Deprotection and HBTU Coupling with In Situ Neutralization

This protocol is highly efficient and minimizes cycle time by combining the neutralization and coupling steps.[9][7]

1. Resin Preparation:

  • Place the peptide-resin in a suitable reaction vessel.

  • Swell the resin in dichloromethane (DCM) for 20-30 minutes.

2. Boc Deprotection:

  • Drain the DCM.

  • Add 50% (v/v) trifluoroacetic acid (TFA) in DCM (10 mL per gram of resin).

  • Shake or agitate for 2 minutes.

  • Drain the TFA/DCM solution.

  • Add a second portion of 50% TFA/DCM and shake for 20-30 minutes.[10]

  • Drain the solution and wash the resin thoroughly with DCM (3x) and Isopropanol (2x), followed by DCM (3x).

3. In Situ Neutralization and Coupling:

  • In a separate vial, dissolve this compound (2.0 eq) and HOBt (2.0 eq) in N,N-dimethylformamide (DMF, approx. 5 mL per gram of resin).

  • Add HBTU (2.0 eq) to the solution and vortex briefly.

  • Add Diisopropylethylamine (DIPEA) (4.0 eq) to the amino acid/HBTU solution.

  • Immediately add this activation mixture to the peptide-resin from the deprotection step.

  • Shake for 10-60 minutes at room temperature.

4. Monitoring and Washing:

  • Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

  • Once the test is negative, drain the coupling solution.

  • Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Protocol 2: Standard Coupling using DIC/HOBt

This is a classic and cost-effective method suitable for most coupling reactions.

1. Resin Preparation and Deprotection:

  • Follow steps 1 and 2 from Protocol 1 for resin swelling and Boc deprotection.

2. Neutralization:

  • After deprotection and washing, add 5% (v/v) DIPEA in DCM (10 mL per gram of resin).

  • Shake for 2 minutes. Repeat this step.

  • Wash the resin with DCM (5x) to remove excess base.

3. Coupling:

  • In a separate vial, dissolve this compound (2.0 eq) and HOBt (2.0 eq) in a minimal amount of DMF. Dilute with DCM.

  • Add this solution to the neutralized peptide-resin.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (2.0 eq) to the resin slurry.

  • Shake at room temperature for 1-4 hours.

4. Monitoring and Washing:

  • Monitor the reaction using the ninhydrin test.

  • Once complete, drain the reaction mixture.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove byproducts and excess reagents.

Key Considerations and Troubleshooting

  • Solubility: this compound is generally soluble in standard SPPS solvents like DMF and DCM.[11]

  • Reaction Monitoring: The ninhydrin (Kaiser) test is essential to confirm the completion of the coupling step. A negative result (yellow/clear beads) indicates a free secondary amine is no longer present.

  • Double Coupling: If a coupling reaction is sluggish or incomplete after the standard time (as indicated by a positive ninhydrin test), a second coupling is recommended. Simply drain the reaction solution, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.

  • Side Reactions: The nitro group on the phenyl ring is stable under standard Boc-SPPS conditions, including TFA deprotection and HF cleavage. Unlike other amino acids like Asp or His, this compound is not prone to common side reactions such as aspartimide formation or side-chain acylation.[12]

  • Cleavage: At the end of the synthesis, the completed peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10]

References

Application Notes and Protocols: Deprotection of the Boc Group from 4-nitro-D-phenylalanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-nitro-D-phenylalanine is a non-canonical amino acid increasingly utilized in peptide synthesis and drug development. The incorporation of this residue can introduce unique properties into peptides, such as altered biological activity, enhanced stability, or the ability to act as a photo-labile or reducible probe. The successful synthesis of peptides containing 4-nitro-D-phenylalanine hinges on the efficient and clean removal of protecting groups. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the α-amino function of amino acids due to its stability in a wide range of chemical conditions and its facile removal under acidic conditions.

However, the presence of the electron-withdrawing nitro group on the phenyl ring of 4-nitro-D-phenylalanine can influence the lability of the Boc group, making the selection of the appropriate deprotection strategy critical to avoid side reactions and ensure high yields. These application notes provide detailed protocols for the deprotection of the Boc group from 4-nitro-D-phenylalanine residues using common acidic methods (Trifluoroacetic acid and Hydrogen Chloride) and an alternative, milder method.

Data Presentation

The selection of a deprotection method often involves a trade-off between reaction speed and selectivity. The following table summarizes quantitative data for various Boc deprotection methods on substrates similar to 4-nitro-D-phenylalanine, highlighting the conditions and outcomes.

MethodReagent(s)SubstrateSolventTimeTemperature (°C)Yield (%)Reference
Acidic Trifluoroacetic Acid (TFA)N-Boc-4-nitroanilineDichloromethane (DCM)1 hRoom Temp.>95 (qualitative)General Protocol
Hydrogen Chloride (HCl)General Boc-amino acidDioxane0.5 hRoom Temp.High (not specified)
Alternative Oxalyl Chloride / Methanoltert-Butyl N-(4-nitrophenyl)carbamateMethanol1 hRoom Temp.86

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard and highly efficient method for the complete removal of the Boc protecting group.

Materials:

  • Boc-4-nitro-D-phenylalanine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the this compound derivative (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.

  • To the resulting residue, add cold diethyl ether to precipitate the deprotected amino acid as its TFA salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This method is another common and effective way to remove the Boc group and often provides the product as a hydrochloride salt, which can be advantageous for subsequent steps.

Materials:

  • This compound derivative

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the this compound derivative (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected amino acid.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol

This protocol presents a milder alternative to strong acids like TFA and HCl, which may be beneficial for substrates with other acid-sensitive functional groups.

Materials:

  • This compound derivative

  • Methanol (MeOH), anhydrous

  • Oxalyl chloride

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask, dissolve the this compound derivative (1 equivalent) in anhydrous methanol (approximately 3 mL per 50 mg of substrate).

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Continue stirring the reaction mixture at room temperature for 1-4 hours. The presence of the electron-withdrawing nitro group may lead to a faster reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be concentrated in vacuo. The resulting product will be the hydrochloride salt. Further purification may be required depending on the subsequent application.

Visualizations

Boc Deprotection Mechanism

The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism involving the formation of a stable tert-butyl cation.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of tert-butyl cation cluster_step3 Step 3: Decarboxylation BocN Boc-NH-R ProtonatedBoc Boc(H+)-NH-R BocN->ProtonatedBoc + H+ ProtonatedBoc2 Boc(H+)-NH-R Hplus H+ CarbamicAcid HOOC-NH-R CarbamicAcid2 HOOC-NH-R tBu tBu+ ProtonatedBoc2->CarbamicAcid ProtonatedBoc2->tBu FreeAmine H2N-R CO2 CO2 CarbamicAcid2->FreeAmine CarbamicAcid2->CO2 SPPS_Workflow start Start: Resin with protected amino acid deprotection 1. Boc Deprotection (e.g., TFA in DCM) start->deprotection neutralization 2. Neutralization (e.g., DIEA in DCM/DMF) deprotection->neutralization coupling 3. Coupling (Boc-4-nitro-D-Phe-OH, Coupling Reagent) neutralization->coupling wash 4. Washing (DCM, DMF, etc.) coupling->wash repeat Repeat for next amino acid wash->repeat repeat->deprotection n cycles cleavage Final Cleavage from Resin repeat->cleavage

Application of Boc-4-nitro-D-phenylalanine in Drug Design and Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-nitro-D-phenylalanine is a non-canonical amino acid derivative that has emerged as a valuable building block in modern drug design and development. Its unique structural features, including the D-chiral configuration and the electron-withdrawing nitro group on the phenyl ring, offer significant advantages in the synthesis of novel peptide-based therapeutics. The incorporation of this unnatural amino acid can enhance the stability, potency, and selectivity of peptides, making it a key tool for overcoming some of the inherent limitations of natural peptide drug candidates.

The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. The D-configuration provides resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptide. Furthermore, the nitro group can serve as a handle for further chemical modifications or can influence peptide-receptor interactions through its electronic properties.

These application notes provide a comprehensive overview of the utility of this compound in the design of bioactive peptides, with a focus on antimicrobial and anti-inflammatory applications. Detailed protocols for its incorporation into a model antimicrobial peptide and subsequent biological evaluation are provided.

Key Applications in Drug Development

The incorporation of this compound into peptide sequences can be leveraged to:

  • Enhance Proteolytic Stability: The D-amino acid configuration prevents recognition by most endogenous proteases, leading to a longer duration of action in biological systems.

  • Modulate Biological Activity: The electronic properties of the nitro group can alter the binding affinity and selectivity of the peptide for its biological target.[1]

  • Serve as a Synthetic Handle: The nitro group can be chemically reduced to an amine, providing a site for conjugation of other molecules, such as imaging agents or other therapeutic moieties.

Data Presentation: Antimicrobial Activity of a Model Peptide

To illustrate the impact of incorporating 4-nitro-D-phenylalanine, a model cationic antimicrobial peptide (AMP), designated AMP-X , was synthesized with and without this modification. The antimicrobial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC, µM) of AMP-X and its 4-nitro-D-phenylalanine-containing analog (AMP-X-NO2).

PeptideSequenceE. coli (ATCC 25922)S. aureus (ATCC 29213)P. aeruginosa (ATCC 27853)Average MIC (µM)
AMP-X KKVVKKVK(L-Phe)VKKVVK8161613.3
AMP-X-NO2 KKVVKKVK(D-Phe(4-NO2) )VKKVVK4886.7

Note: The data presented in this table is a representative example based on the known effects of D-amino acid and phenylalanine modifications on antimicrobial peptides and is for illustrative purposes.[1][2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of AMP-X-NO2

This protocol describes the manual synthesis of the model antimicrobial peptide AMP-X-NO2 using Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry.

Materials:

  • Boc-Lys(2-Cl-Z)-OH

  • Boc-Val-OH

  • Boc-D-Phe(4-NO2)-OH

  • Merrifield resin (1% DVB, 100-200 mesh)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole

  • Diethyl ether

  • HPLC-grade water and acetonitrile

Procedure:

  • Resin Preparation: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Couple the C-terminal amino acid, Boc-Lys(2-Cl-Z)-OH, to the resin using standard esterification procedures.

  • Peptide Chain Elongation (per cycle):

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x) and DMF (3x).

    • Neutralization: Treat the resin with 10% DIPEA in DMF for 5 minutes (repeat twice). Wash the resin with DMF (3x).

    • Amino Acid Coupling:

      • In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

      • Add DIPEA (6 equivalents) to activate the amino acid.

      • Add the activated amino acid solution to the resin and agitate for 2 hours.

      • Monitor coupling completion using a Kaiser test.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Repeat this cycle for each amino acid in the sequence, incorporating Boc-D-Phe(4-NO2)-OH at the desired position.

  • Final Boc Deprotection: After coupling the final amino acid, perform a final deprotection step as described above.

  • Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • Treat the resin with anhydrous HF containing anisole as a scavenger at 0°C for 1 hour to cleave the peptide from the resin and remove side-chain protecting groups.

    • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

  • Purification and Characterization:

    • Dissolve the crude peptide in a water/acetonitrile mixture.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized peptide.

Materials:

  • Synthesized and purified peptide (AMP-X-NO2)

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to a concentration of approximately 1 x 10^6 CFU/mL.

  • Peptide Dilution Series:

    • Prepare a two-fold serial dilution of the peptide stock solution in MHB in a 96-well plate.

  • Inoculation:

    • Add an equal volume of the diluted bacterial culture to each well containing the peptide dilutions.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration that shows no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[1]

Mandatory Visualization

Signaling Pathway: Inhibition of NF-κB Signaling by a Bioactive Peptide

Many antimicrobial peptides also exhibit anti-inflammatory properties by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. The incorporation of modified amino acids can enhance this activity. The following diagram illustrates the general mechanism of NF-κB activation and a potential point of inhibition by a bioactive peptide.

NF-κB signaling pathway and peptide inhibition.
Experimental Workflow: Solid-Phase Peptide Synthesis

The following diagram outlines the general workflow for the synthesis of a peptide incorporating this compound using Boc chemistry.

SPPS_Workflow Start Start with Resin Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization Neutralization (DIPEA/DMF) Deprotection->Neutralization Coupling Couple Boc-AA-OH (HBTU/HOBt/DIPEA) Neutralization->Coupling Wash Wash (DMF/DCM) Coupling->Wash Boc_D_Phe_NO2 Couple Boc-D-Phe(4-NO2)-OH Loop Repeat for Each Amino Acid Wash->Loop Loop->Deprotection Next cycle FinalDeprotection Final Boc Deprotection Loop->FinalDeprotection Final cycle Cleavage Cleavage from Resin (HF/Anisole) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Pure Peptide Purification->End

Boc-SPPS workflow for peptide synthesis.

Conclusion

This compound is a versatile and powerful tool for medicinal chemists and drug developers. Its incorporation into peptides can significantly improve their pharmacokinetic and pharmacodynamic properties. The provided protocols offer a starting point for the synthesis and evaluation of novel peptide-based drug candidates with enhanced stability and biological activity. Further exploration of this and other non-canonical amino acids will undoubtedly continue to drive innovation in peptide drug discovery.

References

Application Notes and Protocols: Boc-4-nitro-D-phenylalanine as a Versatile Building Block for Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as potency, selectivity, and metabolic stability. Boc-4-nitro-D-phenylalanine is a key building block that offers unique advantages for peptide drug development. The presence of the D-enantiomer confers resistance to proteolytic degradation, while the nitro group serves as a versatile chemical handle for post-synthetic modifications, most notably its reduction to an amino group. This transformation from an electron-withdrawing to an electron-donating group can significantly modulate the biological activity of the peptide.[1][2] These application notes provide a comprehensive overview of the utility of this compound, including detailed experimental protocols and data to guide researchers in its effective use.

Key Advantages of Incorporating 4-nitro-D-phenylalanine:
  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which typically recognize L-amino acids. This can lead to a longer plasma half-life and improved bioavailability.

  • Modulation of Biological Activity: The nitro group can be reduced to an amino group, altering the electronic properties of the phenyl ring. This modification can influence receptor binding and biological activity.

  • Versatile Chemical Handle: The resulting amino group can be further functionalized to introduce various moieties, such as fluorescent labels, chelating agents, or other pharmacophores.

Data Presentation

While direct comparative studies for a single peptide containing D-phenylalanine versus 4-nitro-D-phenylalanine are not extensively available in the public domain, the following table provides a representative comparison of opioid receptor binding affinities. This data is based on the known effects of introducing a 4-amino group (the reduced form of the 4-nitro group) into a phenylalanine-containing peptide backbone, illustrating the potential impact of this modification.

Peptide AnalogTarget ReceptorBinding Affinity (Ki, nM)
Peptide with D-Phenylalanineµ-Opioid Receptor10.5 ± 1.2
δ-Opioid Receptor25.3 ± 2.8
Peptide with 4-Amino-D-phenylalanineµ-Opioid Receptor5.2 ± 0.6
δ-Opioid Receptor12.1 ± 1.5

Note: The data presented is illustrative and based on typical shifts in binding affinity observed with the introduction of a 4-amino group on the phenylalanine ring in opioid peptides. Actual values will vary depending on the specific peptide sequence.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual Boc-SPPS for incorporating this compound into a peptide sequence on a Merrifield resin.[3][4][5]

Materials:

  • Merrifield resin (chloromethylated polystyrene, 1% divinylbenzene cross-linked)

  • Boc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Piperidine (for removal of specific side-chain protecting groups if necessary)[6]

  • Methanol (MeOH)

  • Diethyl ether (cold)

Protocol:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (if not pre-loaded):

    • Dissolve the first Boc-amino acid (e.g., Boc-Gly-OH) and HOBt (1 equivalent) in DMF.

    • Add DIC (1 equivalent) and allow to activate for 10 minutes.

    • Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.[3]

    • Wash the resin with DCM (3x) and isopropanol (2x).[3]

  • Neutralization:

    • Neutralize the resin with 10% DIEA in DCM for 5 minutes (repeat twice).

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • Dissolve this compound (2-3 equivalents) and HOBt (2-3 equivalents) in DMF.

    • Add DIC (2-3 equivalents) and pre-activate for 10 minutes.

    • Add the activated amino acid solution to the neutralized resin and shake for 2-4 hours.

    • Monitor coupling completion using a Kaiser test.[5]

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the sequence.

  • Final Boc Deprotection: After the final coupling, perform a final Boc deprotection as described in step 3.

On-Resin Reduction of the Nitro Group

This protocol describes the reduction of the 4-nitro group of the incorporated phenylalanine residue to a 4-amino group while the peptide is still attached to the resin.

Materials:

  • Peptide-resin containing 4-nitro-D-phenylalanine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • DMF

  • DCM

  • DIEA

Protocol:

  • Swell the peptide-resin in DMF.

  • Prepare a solution of SnCl₂·2H₂O (10 equivalents relative to the nitro group) in DMF.

  • Add the SnCl₂·2H₂O solution to the resin and shake at room temperature for 4-6 hours.

  • Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.

  • Once the reduction is complete, wash the resin thoroughly with DMF (5x), DCM (3x), and a solution of 5% DIEA in DMF (to neutralize any residual acid), followed by DMF (3x) and DCM (3x).

  • The resin is now ready for further modifications of the newly formed amino group or for cleavage.

Cleavage of the Peptide from Merrifield Resin

This protocol details the cleavage of the final peptide from the Merrifield resin using anhydrous hydrogen fluoride (HF).[6][7][8] Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Cold diethyl ether

  • Specialized HF cleavage apparatus

Protocol:

  • Thoroughly dry the peptide-resin under high vacuum.

  • Place the dried resin in the reaction vessel of the HF apparatus.

  • Add anisole (as a scavenger, approximately 1 mL per gram of resin).

  • Cool the reaction vessel in a dry ice/acetone bath.

  • Carefully condense HF into the reaction vessel (approximately 10 mL per gram of resin).

  • Allow the reaction to stir at 0°C for 1 hour.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Wash the precipitate with cold diethyl ether several times to remove scavengers.

  • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize.

  • Purify the peptide by reverse-phase HPLC.

Visualizations

Experimental Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Modification On-Resin Modification cluster_Cleavage Cleavage & Purification Resin Merrifield Resin Coupling1 Couple first Boc-AA Resin->Coupling1 Deprotection1 Boc Deprotection (TFA) Coupling1->Deprotection1 Neutralization1 Neutralization (DIEA) Deprotection1->Neutralization1 Coupling_pNO2Phe Couple Boc-4-nitro-D-Phe Neutralization1->Coupling_pNO2Phe Chain_Elongation Repeat Coupling/Deprotection Cycles Coupling_pNO2Phe->Chain_Elongation Final_Deprotection Final Boc Deprotection Chain_Elongation->Final_Deprotection Reduction Nitro Group Reduction (SnCl2) Final_Deprotection->Reduction Cleavage HF Cleavage Reduction->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Caption: Workflow for peptide synthesis incorporating this compound.

GPCR Signaling Pathway

The following diagram illustrates a general G-protein coupled receptor (GPCR) signaling pathway that can be activated by peptide ligands, such as those derived from modifications of 4-amino-D-phenylalanine containing peptides.[9][10][11]

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates Peptide Peptide Ligand Peptide->GPCR Binds cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates target proteins

Caption: Generalized Gs-coupled GPCR signaling cascade initiated by a peptide ligand.

References

Application Notes and Protocols for the Reduction of the Nitro Group on Boc-4-nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group on Boc-4-nitro-D-phenylalanine to yield Boc-4-amino-D-phenylalanine is a critical transformation in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. The resulting amino acid derivative serves as a valuable building block for the incorporation of a versatile amino functionality into peptides and other complex molecules. This amino group can be further modified, used as an attachment point for other moieties, or play a crucial role in the biological activity of the final compound.

This document provides detailed application notes and protocols for three common methods for the reduction of the nitro group on this compound:

  • Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Reduction using Iron Powder

  • Reduction using Stannous Chloride (SnCl₂)

A comparative summary of the quantitative data for these methods is presented to aid in the selection of the most appropriate procedure based on factors such as yield, purity, reaction time, and experimental setup.

Comparative Data Presentation

The following table summarizes typical quantitative data for the reduction of this compound using the three different methods. Please note that actual results may vary depending on the specific reaction conditions, scale, and purity of the starting materials.

MethodCatalyst/ReagentCatalyst Loading / EquivalentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Typical Purity (%)
Catalytic Hydrogenation 10% Pd/C5-10 mol%Methanol or EthanolRoom Temperature2-6>95>98
Iron Powder Reduction Iron Powder, NH₄Cl5-10 equivalents (Fe)Ethanol/Water70-804-885-95>95
Stannous Chloride Reduction SnCl₂·2H₂O3-5 equivalentsEthanol or Ethyl Acetate50-701-490-98>95

Signaling Pathway and Experimental Workflow

The reduction of this compound is a key step in the synthesis of peptides containing a 4-aminophenylalanine residue. The resulting Boc-4-amino-D-phenylalanine can then be used in standard solid-phase or solution-phase peptide synthesis protocols.

G cluster_0 Reduction of this compound cluster_1 Dipeptide Synthesis Start This compound Reduction Reduction (e.g., Catalytic Hydrogenation) Start->Reduction Product_1 Boc-4-amino-D-phenylalanine Reduction->Product_1 Purification_1 Purification (e.g., Crystallization) Product_1->Purification_1 Final_Product_1 Pure Boc-4-amino-D-phenylalanine Purification_1->Final_Product_1 Coupling Peptide Coupling (e.g., with Boc-Ala-OH) Final_Product_1->Coupling Dipeptide Protected Dipeptide Coupling->Dipeptide Deprotection Deprotection Dipeptide->Deprotection Final_Dipeptide Final Dipeptide Deprotection->Final_Dipeptide

Caption: Workflow for the reduction of this compound and its subsequent use in dipeptide synthesis.

Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and high yields.[1] It utilizes hydrogen gas to reduce the nitro group in the presence of a palladium catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (balloon or cylinder)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound.

  • Inerting: Seal the flask and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (5-10 mol%).

  • Solvent Addition: Add methanol to dissolve the starting material completely.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 2-3 times to ensure an atmosphere of hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove any residual hydrogen.

  • Filtration: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product. Caution: The Pd/C catalyst can be pyrophoric. Do not allow the filter cake to dry and handle it with care.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude Boc-4-amino-D-phenylalanine can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white to off-white solid.

Method 2: Reduction using Iron Powder

This method provides a cost-effective and scalable alternative to catalytic hydrogenation, using readily available iron powder as the reducing agent.[2]

Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Celite® for filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound and ammonium chloride in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add iron powder (5-10 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Filtration: Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with hot ethanol.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The residue can be partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Further purification can be achieved by recrystallization.

Method 3: Reduction using Stannous Chloride (SnCl₂)

Stannous chloride is a mild and effective reducing agent for aromatic nitro compounds and is often used when other reducible functional groups are present.[1][3]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add stannous chloride dihydrate (3-5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 50-70 °C and stir. The reaction is typically rapid and can be monitored by TLC. It is often complete within 1-4 hours.

  • Work-up: Upon completion, cool the reaction mixture and pour it into a stirred mixture of ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Filtration: Filter the mixture through a pad of Celite® to remove the tin salts. Wash the filter cake with ethyl acetate.

  • Extraction: Separate the organic layer from the filtrate, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

References

Application Notes and Protocols: Bioconjugation Techniques Utilizing the Nitro Group of Boc-4-nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides and proteins is a powerful strategy for introducing novel functionalities and enabling site-specific bioconjugation. Boc-4-nitro-D-phenylalanine is a versatile building block that, after chemical modification, provides a reactive handle for the attachment of various molecular entities such as drugs, imaging agents, and affinity labels. The core of this strategy lies in the selective reduction of the aromatic nitro group to a primary amine (aniline), which can then be further derivatized using aniline-specific bioconjugation chemistries.

This document provides detailed application notes and experimental protocols for the utilization of this compound in bioconjugation. It covers the initial reduction of the nitro group and subsequent conjugation methodologies, including oxidative coupling and diazotization-azo coupling.

Key Applications

  • Site-Specific Antibody-Drug Conjugation (ADC): The aniline side chain can serve as a unique attachment point for cytotoxic payloads, ensuring a homogenous drug-to-antibody ratio (DAR).

  • Peptide and Protein Labeling: Fluorophores, radiolabels, or biotin can be specifically attached to the aniline handle for use in various assays and imaging applications.

  • Surface Immobilization: Peptides and proteins containing 4-aminophenylalanine can be covalently attached to solid supports for applications in diagnostics and proteomics.

  • Formation of Stable Bioconjugates: The described conjugation methods result in stable covalent bonds, crucial for in vivo applications.[1]

Data Presentation

Table 1: Quantitative Data on the Reduction of Aromatic Nitro Compounds
Reducing Agent/SystemSubstrate TypeOther Functional Groups ToleratedYield (%)Reference
H₂, Pd/CAromatic NitroAlkenes, Alkynes, Benzyl esters, Cbz, N₃, EpoxidesHigh[2]
Fe/HCl or Fe/NH₄ClAromatic NitroKetones, Aldehydes, Esters, AmidesGood to High[3]
SnCl₂·2H₂OAromatic NitroKetones, Aldehydes, NitrilesHigh[3]
Na₂SAromatic NitroAlkenesGood[4]
HSiCl₃, Tertiary AmineAromatic & Aliphatic NitroKetones, Halogens, EstersHigh[5][6]
Table 2: Quantitative Data on Oxidative Coupling Bioconjugation
ReactionReactantsOxidantpHReaction TimeConversion/Yield (%)Reference
Oxidative CouplingAniline-containing protein, N,N-dialkyl-N'-acyl-p-phenylenediamineNaIO₄6.515 minHigh[7]
Oxidative CouplingAniline-containing peptide, o-aminophenolNaIO₄6.52-5 minHigh Conversion[8]
Oxidative CouplingAniline-labeled eGFP, PEG-phenylenediamineNaIO₄6.5-45%[7]
Oxidative CouplingAniline-containing protein, o-aminophenolFerricyanide--Efficient[9]

Experimental Workflows and Signaling Pathways

Workflow for Bioconjugation via Nitro Reduction and Oxidative Coupling

workflow1 start Boc-4-nitro-D-Phe containing peptide/protein reduction Selective Nitro Group Reduction (e.g., H₂, Pd/C) start->reduction intermediate Boc-4-amino-D-Phe containing peptide/protein reduction->intermediate oxidative_coupling Oxidative Coupling (e.g., NaIO₄) intermediate->oxidative_coupling coupling_partner Coupling Partner (e.g., o-aminophenol derivative) coupling_partner->oxidative_coupling final_product Stable Bioconjugate oxidative_coupling->final_product

Caption: General workflow for bioconjugation.

Mechanism of Oxidative Coupling

workflow2 aniline Aniline Side Chain (from 4-amino-Phe) nucleophilic_attack Nucleophilic Attack by Aniline aniline->nucleophilic_attack coupling_reagent Coupling Reagent (e.g., o-aminophenol) activated_reagent Activated Intermediate (o-quinone monoimine) coupling_reagent->activated_reagent Oxidation oxidant Oxidant (NaIO₄) activated_reagent->nucleophilic_attack conjugate Covalent Bioconjugate nucleophilic_attack->conjugate

Caption: Oxidative coupling mechanism.

Workflow for Bioconjugation via Diazotization-Azo Coupling

workflow3 start Boc-4-amino-D-Phe containing peptide/protein diazotization Diazotization (NaNO₂, aq. acid) start->diazotization diazonium Arenediazonium Salt Intermediate diazotization->diazonium azo_coupling Azo Coupling diazonium->azo_coupling coupling_partner Activated Aromatic Compound (e.g., Phenol, Aniline) coupling_partner->azo_coupling final_product Azo-linked Bioconjugate azo_coupling->final_product

Caption: Azo coupling bioconjugation workflow.

Experimental Protocols

Protocol 1: Selective Reduction of this compound to Boc-4-amino-D-phenylalanine via Catalytic Hydrogenation

This protocol describes the reduction of the nitro group of this compound using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is generally high-yielding and chemoselective, preserving the Boc protecting group.[2][10]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Nitrogen (N₂) or Argon (Ar) gas

  • Hydrogen (H₂) gas (balloon or cylinder with regulator)

  • Celite®

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum/gas inlet adapter

  • Büchner funnel and filter flask

Procedure:

  • Inerting the Reaction Vessel: In a fume hood, assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a stopper. Purge the flask with nitrogen or argon gas for 10-15 minutes to ensure an inert atmosphere.

  • Catalyst and Substrate Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the flask under a gentle stream of nitrogen. Dissolve the this compound in anhydrous methanol and add it to the reaction flask via a cannula or dropping funnel.

  • Hydrogenation Setup: Evacuate the flask and backfill with hydrogen gas from a balloon or cylinder. Repeat this cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material.

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove all hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product. Caution: The Pd/C catalyst can be pyrophoric, especially after exposure to hydrogen. Do not allow the catalyst to dry on the filter paper. Keep it wet with solvent and dispose of it properly.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield Boc-4-amino-D-phenylalanine. The product can be further purified by chromatography if necessary.

Protocol 2: Bioconjugation of a Boc-4-amino-D-phenylalanine-containing Peptide via Oxidative Coupling

This protocol describes the conjugation of a peptide containing a 4-aminophenylalanine residue to a molecule containing an o-aminophenol moiety using sodium periodate as an oxidant.[7][8]

Materials:

  • Peptide containing a Boc-4-amino-D-phenylalanine residue

  • o-aminophenol-functionalized molecule (e.g., a fluorescent dye or drug)

  • Sodium periodate (NaIO₄)

  • Phosphate buffer (e.g., 100 mM, pH 6.5)

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as a co-solvent (if needed for solubility)

Procedure:

  • Preparation of Reactants:

    • Dissolve the Boc-4-amino-D-phenylalanine-containing peptide in the phosphate buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of ACN or DMF can be added.

    • Prepare a stock solution of the o-aminophenol-functionalized molecule in a suitable solvent (e.g., DMF or DMSO).

    • Prepare a fresh stock solution of sodium periodate in the phosphate buffer.

  • Conjugation Reaction:

    • To the peptide solution, add the o-aminophenol-functionalized molecule to a final concentration that is typically 5-10 fold molar excess over the peptide.

    • Initiate the reaction by adding the sodium periodate solution to a final concentration of 1-2 mM.

    • Incubate the reaction mixture at room temperature for 5-30 minutes. The reaction is often rapid.

  • Monitoring the Reaction: The progress of the conjugation can be monitored by LC-MS or High-Performance Liquid Chromatography (HPLC).

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a reducing agent such as sodium bisulfite.

  • Purification: The resulting bioconjugate can be purified from excess reagents using size-exclusion chromatography (e.g., desalting column) or reverse-phase HPLC.

Protocol 3: Bioconjugation of a Boc-4-amino-D-phenylalanine-containing Peptide via Diazotization and Azo Coupling

This protocol outlines a two-step process for conjugating a peptide containing a 4-aminophenylalanine residue to an activated aromatic compound (e.g., a phenol or another aniline) through the formation of a stable azo bond.

Materials:

  • Peptide containing a Boc-4-amino-D-phenylalanine residue

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), chilled (e.g., 1 M)

  • Activated aromatic coupling partner (e.g., phenol, N,N-dimethylaniline, or a tyrosine-containing peptide)

  • Buffer solution for coupling (e.g., borate buffer, pH 8-9)

Procedure:

Step 1: Diazotization

  • Dissolve the Boc-4-amino-D-phenylalanine-containing peptide in chilled dilute hydrochloric acid (e.g., 0.5-1 M) at 0-5 °C.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (a slight molar excess) to the peptide solution while maintaining the temperature at 0-5 °C with constant stirring.

  • Allow the reaction to proceed for 15-30 minutes at 0-5 °C. The formation of the diazonium salt can be monitored by the disappearance of the starting aniline. Caution: Diazonium salts can be unstable, especially when dry. Keep the solution cold and use it immediately in the next step.

Step 2: Azo Coupling

  • In a separate vessel, dissolve the activated aromatic coupling partner in a suitable buffer (e.g., borate buffer, pH 8-9).

  • Slowly add the freshly prepared cold diazonium salt solution to the solution of the coupling partner with vigorous stirring. Maintain the pH of the reaction mixture in the alkaline range (pH 8-9) by adding a base if necessary.

  • A colored product should form, indicating the formation of the azo bond.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • The resulting azo-linked bioconjugate can be purified by reverse-phase HPLC.

Conclusion

The chemical manipulation of the nitro group on this compound provides a robust and versatile platform for site-specific bioconjugation. The reduction to an aniline followed by oxidative coupling or diazotization-azo coupling allows for the stable attachment of a wide range of molecules to peptides and proteins. The detailed protocols provided herein serve as a guide for researchers to implement these powerful techniques in their drug development and chemical biology endeavors. Careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols for the Synthesis of Peptide Libraries with Boc-4-Nitro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptide libraries is a cornerstone of modern drug discovery and chemical biology. The incorporation of non-canonical amino acids, such as 4-nitro-D-phenylalanine, into these libraries offers a powerful strategy to enhance peptide properties, including increased stability, altered receptor-binding affinity, and novel functionalities. The nitro group on the phenylalanine residue can serve as a useful spectroscopic probe or be chemically modified for further diversification of the peptide library. The D-configuration of the amino acid can impart resistance to proteolytic degradation, a crucial attribute for therapeutic peptides.

This document provides detailed application notes and protocols for the synthesis of peptide libraries using Boc-4-nitro-D-phenylalanine via tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).

Physicochemical Properties of Key Reagents

A clear understanding of the properties of the core building block and related reagents is essential for successful synthesis.

PropertyThis compound4-Nitrophenylalanine
Molecular Formula C₁₄H₁₈N₂O₆C₉H₁₀N₂O₄[1]
Molecular Weight 310.30 g/mol 210.19 g/mol [1]
Appearance White to off-white powderOff-white to yellow crystalline powder
Solubility Soluble in DMF, DCM, and other common organic solvents for SPPSSoluble in acidic aqueous solutions
Protection Group tert-butyloxycarbonyl (Boc)[2]-
Key Functional Group Nitro group (-NO₂)Nitro group (-NO₂)
CAS Number 61280-68-42922-40-9[1]

Experimental Protocols

The following protocols outline the key steps in the synthesis of peptide libraries incorporating this compound using a manual Boc chemistry approach. These protocols can be adapted for automated synthesizers.

Resin Preparation and Swelling
  • Place the desired amount of a suitable resin (e.g., Merrifield or PAM resin) in a reaction vessel.

  • Add dichloromethane (DCM) or N,N-dimethylformamide (DMF) to the resin.

  • Allow the resin to swell for 30-60 minutes with gentle agitation to ensure proper solvation of the polymer support.[3]

  • Drain the solvent.

First Amino Acid Coupling
  • The first Boc-protected amino acid is typically attached to the resin via its cesium salt to minimize racemization.[4]

  • After coupling, wash the resin thoroughly with DMF, DCM, and methanol (MeOH), then dry under vacuum.[3]

Peptide Elongation Cycle (for each subsequent amino acid)

This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the peptide sequence.[5]

  • Wash the resin with DCM (3 times).

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[4]

  • Agitate for 5 minutes, drain, and then add fresh 50% TFA in DCM and agitate for an additional 20-30 minutes.[4]

  • Wash the resin with DCM (3 times) and isopropanol (2 times), followed by DCM (3 times).[3][4]

  • Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 10 minutes (2 times).[3]

  • Wash the resin with DCM (3 times) and then DMF (3 times).[3]

  • In a separate vial, pre-activate this compound (3 equivalents relative to the resin loading capacity) with a suitable coupling reagent such as HBTU/HOBt or DCC/HOBt in DMF.[3] If using HBTU, add DIEA (6 equivalents).[3]

  • Add the activated amino acid solution to the neutralized resin.

  • Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time or a double coupling may be necessary for this sterically hindered amino acid.[3]

  • Monitor the completion of the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.[3]

  • After completion, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[3]

Cleavage and Final Deprotection
  • After the final coupling cycle, wash the peptide-resin thoroughly with DMF and DCM and dry under vacuum.[3]

  • Perform the cleavage of the peptide from the resin and removal of any side-chain protecting groups using anhydrous hydrogen fluoride (HF).[3] When cysteine (Cys), methionine (Met), or tryptophan (Trp) are present, scavengers like anisole or dithioethane (DTE) should be added to the cleavage cocktail to prevent side reactions.[4][5]

  • Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the resulting pellet with ether.[3]

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA).[3]

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

  • Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.[3]

Quantitative Data Summary

The following table summarizes representative quantitative data expected from a standard Boc-SPPS of a short peptide library incorporating this compound. Actual values are sequence-dependent.

ParameterExpected ValueMethod of DeterminationNotes
Single Coupling Efficiency >99%Kaiser Test / Quantitative Ninhydrin Assay[6]Crucial for the synthesis of long peptides.
Crude Peptide Purity 60-85%Analytical RP-HPLCHighly dependent on the peptide sequence and synthesis efficiency.
Final Peptide Purity >95-98%Analytical RP-HPLCAfter purification.
Overall Yield 10-40%Mass of purified peptide / Theoretical massDependent on the number of amino acids and coupling efficiencies.
Isotopic Enrichment N/AMass SpectrometryApplicable if isotopically labeled amino acids are used.

Visualizations

Experimental Workflow

G cluster_prep Resin Preparation cluster_cycle Peptide Elongation Cycle cluster_final Final Steps resin_prep Resin Swelling in DCM/DMF deprotection Boc Deprotection (50% TFA/DCM) resin_prep->deprotection wash1 Wash (DCM/IPA) deprotection->wash1 neutralization Neutralization (10% DIEA/DCM) wash2 Wash (DCM/DMF) neutralization->wash2 coupling Amino Acid Coupling (HBTU/HOBt or DCC/HOBt) wash3 Wash (DMF/DCM) coupling->wash3 wash1->neutralization wash2->coupling wash3->deprotection Repeat for each amino acid cleavage Cleavage from Resin (HF) wash3->cleavage purification RP-HPLC Purification cleavage->purification analysis MS and HPLC Analysis purification->analysis

Caption: Workflow for Boc-SPPS of peptide libraries containing 4-nitro-D-phenylalanine.

Logical Relationship for Drug Discovery Application

G cluster_synthesis Library Synthesis cluster_screening Screening & Identification cluster_optimization Lead Optimization cluster_development Preclinical Development lib_synthesis Synthesis of Peptide Library with This compound screening High-Throughput Screening (e.g., against a target receptor) lib_synthesis->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Caption: Drug discovery workflow utilizing a peptide library with modified amino acids.

References

Application Notes and Protocols for Monitoring Reactions with Boc-4-nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-4-nitro-D-phenylalanine (Boc-4-nitro-D-phenylalanine) is a critical building block in peptide synthesis and drug development. The incorporation of the nitro group offers a versatile handle for further chemical modifications, while the Boc protecting group ensures controlled reactions. Accurate monitoring of reactions involving this compound is paramount for optimizing reaction conditions, ensuring high yields, and maintaining stereochemical purity. This document provides detailed application notes and protocols for various analytical methods to monitor reactions such as peptide coupling and deprotection of this compound.

Analytical Methods Overview

A suite of analytical techniques can be employed to monitor the progress of reactions involving this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, real-time monitoring, or structural confirmation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly reverse-phase HPLC (RP-HPLC), is a cornerstone technique for monitoring the progress of peptide synthesis reactions. It allows for the separation and quantification of starting materials, products, and byproducts in a reaction mixture, providing real-time data on reaction completion.

Experimental Protocol: Monitoring a Peptide Coupling Reaction

Objective: To monitor the consumption of this compound and the formation of the corresponding peptide during a solid-phase peptide synthesis (SPPS) coupling reaction.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents (e.g., HBTU, HOBt, DIEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Reaction Aliquot Collection: At various time points (e.g., 0, 30, 60, 120 minutes) during the coupling reaction, withdraw a small sample of the resin beads (approx. 5-10 mg).

  • Resin Washing: Wash the collected resin beads thoroughly with DMF (3 x 1 mL) and then DCM (3 x 1 mL) to remove unreacted reagents.

  • Peptide Cleavage: To the washed resin, add the cleavage cocktail (200 µL) and allow the cleavage to proceed for 2-3 hours at room temperature.

  • Sample Preparation: After cleavage, precipitate the peptide by adding cold diethyl ether (1 mL). Centrifuge the mixture and decant the ether. Dry the peptide pellet under a stream of nitrogen.

  • Dissolution: Dissolve the dried peptide in the initial HPLC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • HPLC Analysis: Inject the sample into the HPLC system. Monitor the chromatogram for the disappearance of the peak corresponding to the starting peptide-resin and the appearance of the new, more hydrophobic peptide product peak.

Data Presentation: HPLC Analysis
CompoundExpected Retention Time (min)Wavelength (nm)
Starting Peptide-Amine10.5220
This compound15.2274
Coupled Peptide Product18.9220 & 274

Note: Retention times are illustrative and will vary depending on the specific peptide sequence, column, and gradient conditions. The nitro-aromatic chromophore of this compound allows for detection at a higher wavelength (around 274 nm) which can be used for selective monitoring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and selective method for reaction monitoring. It is particularly useful for confirming the identity of products and byproducts by their mass-to-charge ratio (m/z).

Experimental Protocol: Quantitative Analysis of a Deprotection Reaction

Objective: To quantify the removal of the Boc group from a peptide containing a 4-nitro-D-phenylalanine residue.

Materials:

  • Boc-protected peptide

  • Deprotection reagent (e.g., TFA in DCM)

  • LC-MS system with a C18 column and a triple quadrupole mass spectrometer

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Internal Standard (IS): A stable isotope-labeled version of the peptide, if available.

Procedure:

  • Reaction Quenching: At specified time points, take an aliquot of the reaction mixture and immediately quench it by diluting it in a large volume of the initial mobile phase.

  • Sample Dilution: Further dilute the quenched sample to a concentration within the linear range of the instrument.

  • Internal Standard Spiking: Add a known concentration of the internal standard to the diluted sample.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

Data Presentation: LC-MS/MS Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound311.1 [M+H]⁺255.1 [M+H-tBu]⁺15
This compound311.1 [M+H]⁺211.1 [M+H-Boc]⁺25
4-nitro-D-phenylalanine211.1 [M+H]⁺165.1 [M+H-HCOOH]⁺20
Boc-Peptide[M+H]⁺y- or b-ionsOptimized for sequence
Deprotected Peptide[M+H]⁺y- or b-ionsOptimized for sequence

Note: The specific m/z values and collision energies need to be optimized for the specific instrument and peptide sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing real-time structural information about the species in the reaction mixture without the need for sample workup. Both ¹H and ¹³C NMR can be utilized.

Experimental Protocol: In-situ Monitoring of Boc Deprotection

Objective: To monitor the deprotection of this compound in real-time.

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Deprotection reagent (e.g., deuterated TFA)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in the deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material.

  • Initiate Reaction: Add a precise amount of the deprotection reagent to the NMR tube.

  • Time-course Monitoring: Acquire a series of ¹H NMR spectra at regular intervals.

  • Data Analysis: Monitor the decrease in the intensity of the characteristic tert-butyl proton signal of the Boc group (a singlet at ~1.4 ppm) and the appearance of new signals corresponding to the deprotected product.

Data Presentation: Key ¹H NMR Chemical Shifts
ProtonsThis compound (ppm)4-nitro-D-phenylalanine (ppm)
tert-butyl (Boc)~1.4 (s, 9H)-
Aromatic~8.2 (d, 2H), ~7.5 (d, 2H)~8.2 (d, 2H), ~7.6 (d, 2H)
α-CH~4.5 (m, 1H)~4.2 (m, 1H)
β-CH₂~3.2 (m, 2H)~3.3 (m, 2H)

Note: Chemical shifts are approximate and can vary depending on the solvent and other reaction components.

UV-Vis Spectroscopy

The presence of the 4-nitrophenyl group in this compound provides a strong chromophore, making UV-Vis spectroscopy a simple and effective method for monitoring reactions where the electronic environment of this group changes.

Experimental Protocol: Kinetic Analysis of a Reaction

Objective: To determine the reaction rate of a process involving the modification of the 4-nitrophenyl group (e.g., reduction to an amine).

Materials:

  • This compound

  • Reactants for the specific transformation

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Spectrum of Starting Material: Record the UV-Vis spectrum of a known concentration of this compound to determine its λmax (wavelength of maximum absorbance). The 4-nitrophenyl group typically absorbs around 274 nm.

  • Reaction Initiation: In a quartz cuvette, mix the solution of this compound with the other reactants to initiate the reaction.

  • Kinetic Measurement: Immediately start recording the absorbance at the λmax of the starting material or the product at fixed time intervals.

  • Data Analysis: Plot absorbance versus time. The rate of the reaction can be determined from the change in absorbance over time, using the Beer-Lambert law (A = εbc) if the molar absorptivity (ε) of the species is known.

Data Presentation: UV-Vis Spectral Data
Compoundλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
This compound~274~10,000
Boc-4-amino-D-phenylalanine~235 and ~285Varies with pH

Note: The reduction of the nitro group to an amine will cause a significant shift in the UV-Vis spectrum.

Visualizations

Experimental_Workflow_HPLC cluster_reaction Peptide Coupling Reaction cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Start Reaction aliquot Collect Aliquot start->aliquot Time points wash Wash Resin aliquot->wash cleave Cleave Peptide wash->cleave precipitate Precipitate & Dry cleave->precipitate dissolve Dissolve in Mobile Phase precipitate->dissolve inject Inject into HPLC dissolve->inject analyze Analyze Chromatogram inject->analyze

Caption: Workflow for monitoring a solid-phase peptide coupling reaction using HPLC.

Signaling_Pathway_Concept Boc_Phe_NO2 This compound (Starting Material) Deprotected_Phe_NO2 4-nitro-D-phenylalanine (Product) Boc_Phe_NO2->Deprotected_Phe_NO2 Deprotection Reaction Analytical_Method Analytical Method (e.g., HPLC, LC-MS) Boc_Phe_NO2->Analytical_Method Deprotected_Phe_NO2->Analytical_Method Reaction_Progress Reaction Progress (Time) Reaction_Progress->Boc_Phe_NO2 Consumption Reaction_Progress->Deprotected_Phe_NO2 Formation Quantitative_Data Quantitative Data (% Conversion) Analytical_Method->Quantitative_Data

Caption: Logical relationship for monitoring a deprotection reaction.

InSitu_NMR_Workflow prep Sample Preparation Dissolve Boc-4-nitro-D-Phe in deuterated solvent in NMR tube initial_scan Initial Scan Acquire ¹H NMR spectrum of starting material prep->initial_scan initiate Initiate Reaction Add deprotection reagent to NMR tube initial_scan->initiate monitoring Real-time Monitoring Acquire spectra at regular intervals initiate->monitoring analysis Data Analysis Integrate key signals (e.g., Boc group protons) to determine conversion monitoring->analysis

Caption: Workflow for in-situ NMR monitoring of a deprotection reaction.

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of Boc-4-nitro-D-phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully incorporate Boc-4-nitro-D-phenylalanine into peptide sequences during Solid-Phase Peptide Synthesis (SPPS). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to overcome common challenges associated with this sterically hindered and electron-deficient amino acid.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound challenging in SPPS?

A1: The primary challenge stems from the electron-withdrawing nature of the nitro group (-NO₂) on the phenyl ring. This effect deactivates the carboxyl group of the amino acid, making it less nucleophilic and thus, less reactive towards the resin-bound amine. This can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and lower overall yield of the target peptide.

Q2: Which coupling reagents are most effective for this compound?

A2: Due to its reduced reactivity, standard coupling reagents may not be sufficient. More potent, onium salt-based coupling reagents are highly recommended to achieve high coupling efficiency. These include uronium/aminium salts like HATU, HBTU, and COMU, as well as phosphonium salts like PyBOP.[1][2] HATU is often considered a superior choice for difficult couplings due to its high reactivity and ability to suppress racemization.[3] COMU is another excellent option, offering high reactivity and a better safety profile.[1][4]

Q3: What are the potential side reactions associated with this compound during SPPS?

A3: Beyond incomplete coupling, several side reactions can occur:

  • Racemization: As with many amino acids, there is a risk of epimerization at the α-carbon during activation, although potent coupling reagents like HATU are known to minimize this.[3]

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction to an amino group under certain conditions, particularly during the final cleavage from the resin if reducing agents are present or during certain catalytic reactions.[5][6][7] Careful selection of cleavage cocktails and reaction conditions is crucial.

  • Diketopiperazine Formation: If this compound is the second or third residue in the sequence, there is a risk of intramolecular cyclization to form a diketopiperazine, leading to chain termination.[8]

  • Guanidinylation: When using excess uronium-based coupling reagents like HBTU or HATU, guanidinylation of the N-terminal amine can occur, capping the peptide chain.

Q4: How can I monitor the completeness of the coupling reaction?

A4: The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin. A positive result (blue/purple beads) indicates an incomplete coupling, signifying that the N-terminus of the growing peptide chain is still available for reaction. A negative result (yellow/colorless beads) suggests a complete coupling.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test) Insufficient Reagent Activity: The coupling reagent is not potent enough to activate the electron-deficient carboxyl group effectively.Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU.[9]
Steric Hindrance: The bulky nature of the Boc-protecting group and the phenyl ring may impede the reaction.Increase the excess of this compound and the coupling reagent (e.g., 3-5 equivalents).
Inadequate Reaction Time: The coupling reaction may be slow and require more time to go to completion.Extend the coupling time (e.g., 2-4 hours or even overnight) and re-monitor with the Kaiser test. Consider performing a double coupling.
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, preventing access of the activated amino acid.Use a solvent mixture known to disrupt aggregation, such as a "magic mixture" of DCM/DMF/NMP (1:1:1).[10] Microwave-assisted synthesis can also help to break up aggregates and improve reaction kinetics.
Presence of Deletion Sequences in Final Product Incomplete Coupling in a Previous Cycle: Failure to achieve complete coupling of this compound.Implement the solutions for incomplete coupling mentioned above. Always confirm complete coupling with a negative Kaiser test before proceeding to the next cycle.
Presence of Unexpected Masses (e.g., -30 Da or +16 Da) Reduction of the Nitro Group: The nitro group (-NO₂) may have been reduced to an amino group (-NH₂), resulting in a mass loss of 30 Da.Avoid reagents and conditions that can cause reduction, such as catalytic hydrogenation with Pd/C if not intended.[5] Use appropriate scavengers during cleavage.
Racemization Over-activation of the Carboxylic Acid: Prolonged pre-activation times can increase the risk of epimerization.Minimize the pre-activation time before adding the activated amino acid to the resin.
Strong Base: The use of a strong base like DIPEA can promote racemization.Consider using a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[9]

Data Presentation

Comparative Coupling Efficiency of this compound with Various Reagents

Coupling ReagentTypical Reaction TimeTypical Yield (%)Key Considerations
HATU 30 min - 2 hours> 95%High reactivity, low racemization, ideal for difficult couplings.[3]
HBTU 1 - 4 hours90 - 95%Good balance of reactivity and cost, a reliable standard choice.[3]
COMU 30 min - 1 hour> 95%High reactivity, safer byproducts, and good solubility.[1][4]
PyBOP 1 - 4 hours90 - 95%Phosphonium-based, avoids guanidinylation side products.[3]

Note: Yields are highly sequence-dependent and can be influenced by factors such as resin type, solvent, and the specific peptide sequence.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound

Materials:

  • Resin with a free N-terminal amine

  • This compound (3.0 eq.)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Boc Deprotection (if applicable): If the N-terminus is Boc-protected, perform deprotection using standard conditions (e.g., 50% TFA in DCM).

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DCM.

  • Washing: Wash the resin thoroughly with DCM and then DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF.

  • Base Addition: Add DIPEA to the amino acid solution and agitate for 1-2 minutes to pre-activate.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), continue the coupling for another 1-2 hours or perform a second coupling with fresh reagents.

  • Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF, followed by DCM, and then DMF to remove excess reagents and byproducts.

Protocol 2: COMU-Mediated Coupling of this compound

Materials:

  • Resin with a free N-terminal amine

  • This compound (3.0 eq.)

  • COMU (3.0 eq.)

  • DIPEA (6.0 eq.)

  • Anhydrous DMF

  • DCM

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell, deprotect (if necessary), neutralize, and wash the resin as described in Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound and COMU in DMF.

  • Activation and Coupling: Add DIPEA to the solution, mix briefly, and immediately add to the resin.

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress.

  • Washing: Upon completion (negative Kaiser test), wash the resin as described in Protocol 1.

Visualizations

SPPS_Workflow cluster_cycle SPPS Coupling Cycle Resin Resin with Free Amine Activate Activate Boc-4-nitro-D-Phe (e.g., with HATU/DIPEA) Couple Couple to Resin Activate->Couple Wash1 Wash Resin Couple->Wash1 Kaiser Kaiser Test Wash1->Kaiser Complete Coupling Complete Kaiser->Complete Negative Incomplete Incomplete Coupling Kaiser->Incomplete Positive Next_Cycle Proceed to Next Cycle Complete->Next_Cycle Incomplete->Couple Recouple Start Start with Deprotected Resin Start->Resin

Caption: General workflow for a single coupling cycle of this compound in SPPS.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Positive Kaiser Test (Incomplete Coupling) ChangeReagent Switch to more potent coupling reagent (HATU/COMU) Start->ChangeReagent IncreaseExcess Increase excess of amino acid and reagent Start->IncreaseExcess ExtendTime Extend coupling time or double couple Start->ExtendTime ChangeSolvent Use aggregation- disrupting solvent Start->ChangeSolvent Success Negative Kaiser Test ChangeReagent->Success IncreaseExcess->Success ExtendTime->Success ChangeSolvent->Success

Caption: Troubleshooting flowchart for incomplete coupling of this compound.

References

Preventing side reactions during the incorporation of Boc-4-nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the successful incorporation of Boc-4-nitro-D-phenylalanine in solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate common side reactions and optimize synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of concern when using this compound?

The most significant side reaction is the reduction of the nitro group on the phenyl ring to an amino group, yielding 4-amino-D-phenylalanine. This transformation typically occurs during the final cleavage of the peptide from the resin, especially when using strong acidic conditions like hydrogen fluoride (HF).[1] The resulting peptide will have a different chemical identity and biological activity.

Q2: How can I detect the reduction of the nitro group?

The reduction of the nitro group to an amine results in a mass decrease of 30 Da (-NO₂ to -NH₂). This mass change can be readily detected using mass spectrometry (MS) to analyze the crude peptide product. High-performance liquid chromatography (HPLC) can also be used to separate the desired nitro-peptide from the reduced amino-peptide, which will typically have a different retention time.[2][3][4]

Q3: Which cleavage method is more prone to causing nitro group reduction, HF or TFMSA?

Both hydrogen fluoride (HF) and trifluoromethanesulfonic acid (TFMSA) are strong acids used for cleavage in Boc-SPPS and can potentially cause the reduction of the nitro group. While direct comparative data for this compound is limited, studies on other nitro-containing amino acids, such as nitroarginine, indicate that HF cleavage can lead to this reduction. It is crucial to carefully select the cleavage cocktail and scavengers to minimize this side reaction regardless of the strong acid used.

Q4: What are scavengers, and which ones are recommended to prevent nitro group reduction?

Scavengers are reagents added to the cleavage cocktail to "trap" reactive species generated during the removal of protecting groups, thereby preventing side reactions.[5] For preventing the reduction of the nitro group, the choice of scavengers is critical. While thiol-based scavengers like 1,2-ethanedithiol (EDT) are effective reducing agents and should be avoided, non-reducing scavengers are preferred. A commonly recommended "low-reduction" cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.

Q5: Besides nitro group reduction, what other side reactions should I be aware of?

While nitro group reduction is the most specific side reaction, general side reactions common to Boc-SPPS can also occur. These include:

  • Incomplete Coupling: Due to the steric bulk of the Boc group and the phenyl ring, incomplete coupling can lead to the formation of deletion sequences.

  • Diketopiperazine Formation: This can occur if 4-nitro-D-phenylalanine is one of the first two amino acids in the sequence.

  • Alkylation: The tert-butyl cation generated during Boc deprotection can potentially alkylate other sensitive residues in the peptide, although the nitrophenylalanine ring itself is not highly susceptible.

Troubleshooting Guides

Issue 1: Mass spectrometry analysis of the crude peptide shows a significant peak at -30 Da from the expected mass.
  • Possible Cause: Reduction of the 4-nitro group to a 4-amino group during final cleavage.

  • Troubleshooting Workflow:

    start Mass decrease of 30 Da observed step1 Review Cleavage Cocktail Composition start->step1 Indication of nitro reduction step2 Identify and Remove Reducing Scavengers (e.g., EDT) step1->step2 Check for thiols step3 Implement a Low-Reduction Cleavage Cocktail (e.g., TFA/TIS/H2O) step2->step3 Modify cocktail step4 Optimize Cleavage Conditions (Time and Temperature) step3->step4 Fine-tune protocol end Desired Peptide Mass Achieved step4->end Successful cleavage

    Workflow for troubleshooting nitro group reduction.
  • Solutions:

    • Modify the Cleavage Cocktail: Immediately review the composition of your cleavage cocktail. If it contains thiol-based scavengers such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT), these are likely the cause of the reduction.

    • Use a Non-Reducing Scavenger Mix: Switch to a cleavage cocktail with a lower reduction potential. A widely used and effective mixture for sensitive residues is Reagent K without thiol scavengers: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).[6]

    • Optimize Cleavage Time and Temperature: Perform the cleavage at room temperature and for the minimum time required for complete deprotection and cleavage (typically 1.5-2 hours). Prolonged exposure to strong acids can increase the likelihood of side reactions.

Issue 2: HPLC analysis of the crude peptide shows a significant deletion peak corresponding to the absence of 4-nitro-D-phenylalanine.
  • Possible Cause: Incomplete coupling of this compound.

  • Troubleshooting Workflow:

    start Deletion Sequence Observed step1 Review Coupling Protocol for This compound start->step1 Indication of incomplete coupling step2 Increase Equivalents of Amino Acid and Coupling Reagent step1->step2 Enhance reaction stoichiometry step3 Consider Double Coupling step2->step3 Drive reaction to completion step4 Switch to a More Potent Coupling Reagent (e.g., HATU) step3->step4 If still incomplete end Complete Incorporation Achieved step4->end Successful coupling

    Workflow for troubleshooting incomplete coupling.
  • Solutions:

    • Increase Reagent Equivalents: Use a higher excess of this compound and the coupling reagent (e.g., 4 equivalents of each relative to the resin loading).

    • Perform a Double Coupling: After the initial coupling reaction, drain the reagents, wash the resin, and then perform a second coupling with a fresh solution of activated this compound.

    • Use a More Potent Coupling Reagent: For sterically hindered amino acids, standard coupling reagents like HBTU may not be sufficient. Consider using a more potent activating agent such as HATU or COMU.[7]

    • Extend Coupling Time: Increase the coupling reaction time to allow for complete incorporation. Monitor the reaction using a qualitative test like the Kaiser test to confirm the absence of free amines before proceeding to the next step.

Data Presentation

The following table summarizes the expected outcomes of using different cleavage cocktails on peptides containing reducible side chains like the nitro group. While specific quantitative data for 4-nitro-D-phenylalanine is not extensively published, the data for azide reduction (another easily reducible group) provides a strong analogy for the expected trends.

Scavenger Cocktail Composition (TFA as the main component)Expected % Reduction of Nitro Group (Analogous to Azide Reduction)Recommendation for this compound
95% TFA / 2.5% TIS / 2.5% H₂O< 1%Highly Recommended
95% TFA / 5% Phenol~ 5-10%Use with caution
95% TFA / 5% Thioanisole~ 10-20%Not Recommended
92.5% TFA / 5% Thioanisole / 2.5% EDT> 50%Strongly Discouraged

Note: The percentage of reduction is an estimation based on analogous reducible groups and can vary depending on the peptide sequence and specific reaction conditions.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound

This protocol is designed to maximize the coupling efficiency of the sterically demanding this compound.

  • Resin Preparation: Swell the resin (e.g., PAM resin for C-terminal acid) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group from the preceding amino acid. Wash the resin thoroughly with DCM and DMF. Neutralize with 5% N,N-diisopropylethylamine (DIEA) in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIEA (8 eq.) and allow the mixture to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring and Washing: Perform a Kaiser test to confirm complete coupling (a negative result indicates no free primary amines). If the test is positive, perform a second coupling (double coupling). Once complete, wash the resin with DMF, DCM, and isopropanol.

Protocol 2: Low-Reduction Cleavage of Peptides Containing 4-nitro-D-phenylalanine

This protocol is optimized to cleave the peptide from the resin while minimizing the reduction of the nitro group.

  • Resin Preparation: After the final Boc deprotection, wash the peptide-resin thoroughly with DCM and dry it under a high vacuum for at least 4 hours.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water .

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Swirl the mixture gently and allow it to react at room temperature for 1.5 to 2 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.

  • Isolation and Washing: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet twice more with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Drying: Dry the final peptide pellet under a high vacuum. The crude peptide can then be purified by HPLC.

Signaling Pathways and Workflows

The following diagram illustrates the chemical pathway of the primary side reaction and the desired reaction during the cleavage step.

cluster_0 Cleavage Step cluster_1 Desired Pathway cluster_2 Side Reaction Pathway Peptide_NO2 Peptide-Resin with 4-Nitro-D-Phenylalanine Cleavage_Cocktail Cleavage Cocktail (TFA + Scavengers) Peptide_NO2->Cleavage_Cocktail Desired_Peptide Desired Peptide with 4-Nitro-D-Phenylalanine Cleavage_Cocktail->Desired_Peptide Non-Reducing Scavengers (e.g., TIS) Reduced_Peptide Reduced Peptide with 4-Amino-D-Phenylalanine Cleavage_Cocktail->Reduced_Peptide Reducing Scavengers (e.g., EDT)

Chemical pathways during cleavage.

References

Addressing solubility issues of peptides containing 4-nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with peptides incorporating 4-nitro-D-phenylalanine. The inherent hydrophobicity of the 4-nitrophenylalanine residue can lead to significant difficulties in dissolving these peptides in aqueous solutions, potentially impacting experimental outcomes. This resource offers troubleshooting strategies, detailed protocols, and answers to frequently asked questions.

Troubleshooting Guides

Issue 1: Peptide is Insoluble or Poorly Soluble in Aqueous Buffers

Symptoms:

  • The lyophilized peptide does not dissolve when vortexing or sonicating in aqueous buffers (e.g., PBS, Tris).

  • The solution appears cloudy or contains visible particulates.

  • The peptide precipitates out of solution after initial dissolution.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Solubility start Start: Lyophilized Peptide a Attempt to dissolve in a small amount of sterile, deionized water. start->a b Is the peptide fully dissolved? a->b c Success: Solution is clear. Proceed with experiment. b->c Yes d Determine the net charge of the peptide. b->d No e Is the net charge positive? d->e f Add a small amount of 10% acetic acid. Sonciate briefly. e->f Yes g Is the net charge negative? e->g No i Is the peptide fully dissolved? f->i h Add a small amount of 0.1 M ammonium bicarbonate. Sonciate briefly. g->h Yes j Use an organic co-solvent. Start with a minimal amount of DMSO or DMF. g->j Neutral h->i i->c Yes i->j No k Slowly add the dissolved peptide to the aqueous buffer with stirring. j->k l Is the peptide fully dissolved and stable in the final concentration? k->l l->c Yes m Consider peptide modification or resynthesis with solubilizing tags. l->m No

Caption: A stepwise workflow for troubleshooting the poor solubility of peptides containing 4-nitro-D-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing 4-nitro-D-phenylalanine often difficult to dissolve?

A1: The 4-nitro-D-phenylalanine residue significantly increases the hydrophobicity of a peptide. The nitro group is electron-withdrawing, and the phenyl ring is inherently nonpolar, leading to a greater tendency for the peptide to aggregate and resist dissolution in aqueous solutions.[1]

Q2: What is the first solvent I should try for a new peptide containing 4-nitro-D-phenylalanine?

A2: It is always recommended to start with a small aliquot of the peptide and attempt to dissolve it in sterile, deionized water or your primary experimental buffer. If this fails, the next steps depend on the overall charge of your peptide.

Q3: How does the overall charge of the peptide affect solvent selection?

A3: The net charge of the peptide at a given pH is a critical determinant of its solubility.[2]

  • Basic peptides (net positive charge): These are often more soluble in acidic solutions. Try adding a small amount of 10% acetic acid.[3]

  • Acidic peptides (net negative charge): These are typically more soluble in basic solutions. A small addition of 0.1 M ammonium bicarbonate can help.[3]

  • Neutral peptides: For peptides with no net charge, especially those with a high content of hydrophobic residues, organic co-solvents are often necessary.[2]

Q4: Which organic co-solvents are recommended, and what are the best practices for using them?

A4: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most common organic co-solvents for dissolving hydrophobic peptides.[3]

  • Best Practice: First, dissolve the peptide in a minimal amount of the pure organic solvent. Then, slowly add this concentrated peptide solution dropwise to your aqueous buffer while stirring. This prevents the peptide from crashing out of solution.

  • Caution: Be mindful of the final concentration of the organic solvent in your experimental setup, as it can affect biological assays. For cell-based assays, the final DMSO concentration should ideally be below 0.5%.[2]

Q5: Can sonication or heating help improve solubility?

A5: Yes, both can be effective, but should be used with caution.

  • Sonication: A brief sonication can help to break up aggregates and facilitate dissolution.[2][3]

  • Heating: Gentle warming can also increase solubility, but prolonged or excessive heat can lead to peptide degradation.[2]

Q6: What should I do if my peptide precipitates after dilution with an aqueous buffer?

A6: This indicates that the solubility limit of the peptide in that final buffer composition has been exceeded. You can try a few approaches:

  • Increase the proportion of the organic co-solvent in the final solution, if your experiment allows.

  • Lower the final concentration of the peptide.

  • Consider using a different aqueous buffer or adjusting the pH.

Q7: Are there any chemical modifications that can improve the solubility of these peptides?

A7: Yes, if you are in the design phase of your peptide, several modifications can be made to enhance solubility:

  • Addition of charged residues: Incorporating charged amino acids like lysine, arginine, glutamic acid, or aspartic acid into the peptide sequence can increase its overall hydrophilicity.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains can significantly improve solubility and also prolong the peptide's half-life in vivo.

  • Solubilizing tags: Attaching a temporary or permanent hydrophilic tag to the N- or C-terminus can aid in dissolution.

Quantitative Data on Solubility

The following table provides illustrative solubility data for a hypothetical peptide containing 4-nitro-D-phenylalanine in various solvent systems. These values are intended as a general guide; actual solubilities will be sequence-dependent.

Solvent SystemIllustrative Solubility (mg/mL)Remarks
Deionized Water< 0.1Very poor solubility is expected.
Phosphate Buffered Saline (PBS), pH 7.4< 0.1Similar to water, low solubility is likely.
10% Acetic Acid0.5 - 1.0May improve solubility for basic peptides.
0.1 M Ammonium Bicarbonate0.5 - 1.0May improve solubility for acidic peptides.
50% Acetonitrile / 50% Water1.0 - 2.0A common solvent system for chromatography.
100% DMSO> 10High solubility is expected.
100% DMF> 10High solubility is expected.

Experimental Protocols

Protocol 1: General Solubilization Procedure for a Hydrophobic Peptide
  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to minimize condensation.

  • Initial Solvent Test: In a separate microfuge tube, weigh out a small, known amount of the peptide (e.g., 0.1 mg).

  • Aqueous Attempt: Add a calculated volume of sterile deionized water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly. If it does not dissolve, proceed to the next step.

  • pH Adjustment (if applicable): Based on the peptide's net charge, add 1-2 µL increments of 10% acetic acid (for basic peptides) or 0.1 M ammonium bicarbonate (for acidic peptides). Vortex after each addition.

  • Organic Co-Solvent: If the peptide remains insoluble, add a minimal volume of DMSO or DMF (e.g., 10 µL) to the dry peptide pellet and vortex until fully dissolved.

  • Dilution: Slowly add the dissolved peptide solution dropwise to your desired aqueous buffer while continuously vortexing or stirring.

  • Final Steps: Once the desired concentration is reached and the solution is clear, it is ready for use. It is recommended to centrifuge the solution to pellet any undissolved micro-aggregates before use.[2]

Protocol 2: Preparation of a Stock Solution in an Organic Solvent
  • Dissolution: Add a calculated volume of pure DMSO or DMF to the lyophilized peptide to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).

  • Sonication (Optional): If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[2]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution Preparation: To prepare a working solution, thaw an aliquot and dilute it to the final desired concentration in your experimental buffer immediately before use.

Signaling Pathways and Experimental Workflows

While there are no specific signaling pathways directly related to the solubility of peptides containing 4-nitro-D-phenylalanine, the successful delivery of the peptide to its biological target is a prerequisite for its action. The following diagram illustrates the logical relationship between peptide properties, solubilization strategies, and experimental success.

G cluster_1 Peptide Properties and Experimental Outcome peptide Peptide with 4-nitro-D-phenylalanine hydrophobicity Increased Hydrophobicity peptide->hydrophobicity aggregation Tendency for Aggregation hydrophobicity->aggregation solubility_issues Poor Aqueous Solubility aggregation->solubility_issues strategies Solubilization Strategies (pH, Co-solvents, etc.) solubility_issues->strategies soluble_peptide Soluble Peptide Solution strategies->soluble_peptide bioassay Biological Assay (e.g., cell-based, enzyme inhibition) soluble_peptide->bioassay reliable_data Reliable Experimental Data bioassay->reliable_data

Caption: Logical flow from peptide properties to successful experimental outcomes through appropriate solubilization.

References

Technical Support Center: Nitro Group Side Reactions in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during solid-phase peptide synthesis (SPPS) when using amino acids protected with a nitro group, primarily focusing on nitroarginine.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using a nitro (NO2) protecting group on arginine in peptide synthesis?

A1: The nitro group is a strong electron-withdrawing group used to protect the guanidino side chain of arginine. Its main advantages are its stability under the acidic conditions used for Boc-SPPS and the basic conditions of Fmoc-SPPS. Notably, the use of a nitro protecting group on the arginine side chain has been shown to prevent the formation of δ-lactam, a common side reaction that leads to the deletion of arginine residues.[1]

Q2: What are the most common side reactions associated with the use of nitroarginine (Arg(NO2)) in peptide synthesis?

A2: The most significant side reaction is the formation of ornithine (Orn) as a byproduct during the final cleavage and deprotection step, particularly when using strong acids like hydrogen fluoride (HF).[2] Other potential side reactions include incomplete deprotection, leaving the nitro group on the arginine residue, and possible side reactions with other sensitive amino acids, like tryptophan, under certain cleavage conditions. Additionally, acetylation of the nitroarginine has been reported during resin capping with acetic anhydride.

Q3: Are other amino acids protected with a nitro group, and what are the associated side reactions?

A3: Yes, other amino acids, such as tyrosine and histidine, can be protected with nitro groups.

  • 3-Nitrotyrosine (Tyr(NO2)) : The nitro group on tyrosine can be reduced to an amino group, providing a handle for further modifications. However, the presence of the nitrotyrosine phenolate under coupling conditions can lead to a substantial number of side products. It is recommended to protect the nitrotyrosine phenol to improve the synthesis of peptides containing this modified amino acid.

  • Nitrohistidine : The dinitrophenyl (Dnp) group is a type of nitro-containing protection for the imidazole ring of histidine. A notable side reaction is the cleavage of the Dnp group under the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF).[1] This premature deprotection can lead to side reactions at the histidine side chain in subsequent synthesis steps.

Q4: How can I detect the presence of ornithine in my crude peptide?

A4: The presence of ornithine can be readily detected by mass spectrometry (MS). The conversion of an arginine residue to an ornithine residue results in a mass difference of -42.02 Da (loss of the guanidino group, CN2H2). Tandem mass spectrometry (MS/MS) can further confirm the location of the ornithine residue within the peptide sequence, as it often leads to a characteristic fragmentation pattern with facile cleavage C-terminal to the ornithine residue, known as the "ornithine effect".[3][4]

Troubleshooting Guides

Issue 1: Presence of an Unexpected Peak with a Mass of -42 Da from the Target Peptide

Symptom: Your mass spectrometry analysis of the crude peptide shows a significant peak with a mass corresponding to the target peptide minus 42 Da.

Probable Cause: This mass loss is characteristic of the conversion of a nitroarginine residue to an ornithine residue during the final cleavage and deprotection. This is a known side reaction, especially with strong acid cleavage cocktails like HF.

Troubleshooting Steps:

  • Confirm the Modification:

    • Use tandem mass spectrometry (MS/MS) to fragment the parent ion of the impurity.

    • Look for a fragmentation pattern consistent with the "ornithine effect," which shows a predominant cleavage C-terminal to the modified residue.[3][4] This will help pinpoint the exact location of the ornithine.

  • Optimize the Deprotection/Cleavage Method:

    • Avoid Harsh Acids: If possible, avoid using HF for cleavage.

    • Alternative Deprotection: The recommended method for removing the nitro group with minimal side reactions is by reduction. Two common methods are:

      • Stannous Chloride (SnCl2) Reduction: This can be performed on the resin before cleavage.

      • Catalytic Hydrogenation: This can also be performed on the resin.

Issue 2: Incomplete Removal of the Nitro Group

Symptom: Your mass spectrometry data shows a peak corresponding to the mass of the target peptide plus 45 Da (or multiples thereof), indicating that the nitro group is still present on one or more arginine residues.

Probable Cause: The deprotection (reduction) of the nitro group was incomplete. This can be due to insufficient reaction time, inefficient catalyst, or poor reagent access to the peptide on the resin.

Troubleshooting Steps:

  • Optimize SnCl2 Reduction:

    • Increase Reaction Time and Temperature: If initial reduction is incomplete, increase the reaction time or temperature (e.g., to 55 °C).[1]

    • Ensure Proper Reagent Concentration: Use a sufficient excess of SnCl2.

    • Improve Resin Swelling: Ensure the peptide-resin is well-swollen in the reaction solvent to allow for better reagent penetration.

  • Optimize Catalytic Hydrogenation:

    • Check Catalyst Activity: Ensure your palladium catalyst is active.

    • Optimize Hydrogen Source: Use a reliable hydrogen source, such as a hydrogen balloon or a Parr hydrogenator.

    • Solvent Choice: Use a solvent that allows for good swelling of the resin and is compatible with hydrogenation, such as DMF or methanol.

  • Repeat the Deprotection Step: If feasible, subject the peptide-resin to a second round of the deprotection reaction.

Quantitative Data

The choice of protecting group for arginine can significantly impact the prevalence of side reactions. The nitro group is particularly effective at preventing δ-lactam formation compared to other common protecting groups.

Protecting Group on Fmoc-Arg-OHδ-Lactam Formation (at 30 min)Coupling Efficiency (at 120 min)Reference
NO2 ~3%>99%[1]
Pbf ~12%>99%[1]

This data highlights that while both protecting groups lead to high coupling efficiency, the nitro group significantly reduces the formation of the δ-lactam side product.

Experimental Protocols

Protocol 1: On-Resin Reduction of Nitroarginine using Stannous Chloride (SnCl2)

This protocol describes the removal of the nitro group from an arginine residue on the solid support before the final cleavage of the peptide from the resin.[1]

Materials:

  • Peptide-resin containing Arg(NO2)

  • Stannous chloride dihydrate (SnCl2·2H2O)

  • Phenol

  • Aqueous HCl

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Reaction vessel suitable for heating and agitation

Procedure:

  • Swell the peptide-resin in 2-MeTHF.

  • Prepare the reducing solution: 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.

  • Add the reducing solution to the swollen resin.

  • Heat the reaction mixture to 55 °C with gentle agitation.

  • Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry. The reaction is typically complete within a few hours.

  • Once the reaction is complete, wash the resin thoroughly with 2-MeTHF, followed by DMF, and then dichloromethane (DCM) to remove any residual reagents.

  • Dry the resin under vacuum. The peptide is now ready for final cleavage from the resin.

Protocol 2: On-Resin Catalytic Hydrogenation of Nitroarginine

This protocol outlines a general procedure for the removal of the nitro group by catalytic hydrogenation while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin containing Arg(NO2)

  • Palladium on carbon (Pd/C) catalyst (5-10% w/w)

  • Hydrogen source (hydrogen balloon or Parr apparatus)

  • Solvent (e.g., DMF, Methanol, or a mixture)

  • Reaction vessel suitable for hydrogenation (e.g., a flask with a septum or a Parr bottle)

Procedure:

  • Swell the peptide-resin in the chosen solvent within the reaction vessel.

  • Carefully add the Pd/C catalyst to the resin slurry. The amount of catalyst can be optimized but is typically around 10-20% of the weight of the resin.

  • Seal the reaction vessel and purge with nitrogen or argon to remove any oxygen.

  • Introduce hydrogen gas into the reaction vessel. If using a balloon, ensure it is securely attached. If using a Parr apparatus, pressurize the vessel according to the manufacturer's instructions (typically 1-4 atm).

  • Agitate the reaction mixture vigorously to ensure good mixing of the resin, solvent, and catalyst with the hydrogen gas.

  • Allow the reaction to proceed at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC and MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst. It is crucial to ensure all the catalyst is removed. Washing the resin extensively with the reaction solvent will be necessary.

  • After removing the catalyst, wash the resin with DMF and DCM.

  • Dry the resin under vacuum. The peptide is now ready for final cleavage.

Visualizations

Ornithine_Formation cluster_0 Mechanism of Ornithine Formation from Nitroarginine Arg_NO2 Nitroarginine Residue (on peptide) Intermediate Reactive Intermediate (Loss of Guanidino Group) Arg_NO2->Intermediate Strong Acid Cleavage (e.g., HF) Ornithine Ornithine Residue Intermediate->Ornithine Hydrolysis SnCl2_Reduction_Workflow cluster_1 Workflow for On-Resin SnCl2 Reduction of Nitroarginine Start Start: Peptide-Resin with Arg(NO2) Swell Swell Resin in 2-MeTHF Start->Swell Add_Reagent Add SnCl2/Phenol/HCl in 2-MeTHF Swell->Add_Reagent Heat Heat to 55°C with Agitation Add_Reagent->Heat Monitor Monitor Reaction (HPLC/MS of cleaved aliquot) Heat->Monitor Wash_Resin Wash Resin Thoroughly (2-MeTHF, DMF, DCM) Monitor->Wash_Resin Dry Dry Resin Wash_Resin->Dry End End: Peptide-Resin with Arg (ready for cleavage) Dry->End Troubleshooting_Workflow cluster_2 Troubleshooting Workflow for Nitroarginine Side Reactions Start Analyze Crude Peptide by LC-MS Decision1 Unexpected Peak(s)? Start->Decision1 Mass_Shift Determine Mass Shift Decision1->Mass_Shift Yes No_Issue No_Issue Decision1->No_Issue No Decision2 Mass Shift = -42 Da? Mass_Shift->Decision2 Decision3 Mass Shift = +45 Da? Decision2->Decision3 No Ornithine Probable Ornithine Formation Decision2->Ornithine Yes Incomplete_Deprotection Incomplete Nitro Group Removal Decision3->Incomplete_Deprotection Yes Other_Side_Reaction Investigate Other Side Reactions Decision3->Other_Side_Reaction No Optimize_Deprotection Optimize Deprotection (SnCl2 or Hydrogenation) Ornithine->Optimize_Deprotection Optimize_Reaction_Time Increase Deprotection Time/Temperature Incomplete_Deprotection->Optimize_Reaction_Time

References

Technical Support Center: Purification of Peptides Containing Boc-4-nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of peptides incorporating Boc-4-nitro-D-phenylalanine. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the purification of peptides containing this compound, with a focus on HPLC-based methods.

Question: I am observing poor peak shape (broadening or tailing) during the HPLC purification of my peptide. What could be the cause and how can I resolve it?

Answer:

Poor peak shape is a common issue that can often be attributed to several factors, particularly the physicochemical properties of the Boc-protecting group and the nitro-phenylalanine residue.

  • Peptide Aggregation: The hydrophobic nature of both the Boc group and the aromatic nitro-phenylalanine can lead to peptide aggregation.[1]

  • Secondary Interactions: The peptide may be interacting with the stationary phase in ways other than the desired reversed-phase mechanism.

  • Column Overload: Injecting too much of the peptide solution can saturate the column, leading to poor separation.[1]

Solutions:

Possible Cause Recommended Solution Rationale
Peptide AggregationModify the sample solvent by dissolving the peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.[1][2]Strong organic solvents help to disrupt hydrophobic interactions that cause aggregation.
Run the purification at a slightly elevated temperature (e.g., 30-40°C).[1]Increased temperature can help to reduce aggregation and improve peak shape.
Secondary InteractionsEnsure that 0.1% Trifluoroacetic Acid (TFA) is present in both mobile phases (A and B).[1]TFA acts as an ion-pairing agent, minimizing unwanted ionic interactions between the peptide and the silica-based column packing.
Column OverloadReduce the amount of sample injected onto the column.[1]Operating within the column's loading capacity is crucial for achieving sharp, symmetrical peaks.

Question: My chromatogram shows multiple unexpected peaks. What are the likely sources of these impurities?

Answer:

Unexpected peaks in your chromatogram are typically due to side products generated during solid-phase peptide synthesis (SPPS) or instability of the peptide during purification.

  • Incomplete Deprotection: Residual protecting groups from the synthesis that were not fully cleaved.[3]

  • Deletion/Truncated Sequences: Shorter peptide chains resulting from incomplete coupling reactions during synthesis.[3]

  • Side-Reactions related to the Nitro Group: The nitro group on the phenylalanine residue can be susceptible to reduction or other side reactions under certain conditions, although this is less common during standard HPLC purification.

  • Partial Cleavage of the Boc Group: The Boc group is acid-labile and can be partially cleaved by the TFA in the mobile phase, especially if fractions are left at room temperature for extended periods.[1]

Solutions:

Impurity Source Preventative/Corrective Action
Incomplete DeprotectionReview the cleavage and deprotection steps of your synthesis protocol to ensure complete removal of all protecting groups.
Deletion/Truncated SequencesOptimize coupling times and reagent concentrations during SPPS to drive reactions to completion.
Nitro Group Side-ReactionsEnsure that reducing agents are not present in your sample or mobile phases unless intended.
Partial Boc CleavageProcess collected HPLC fractions promptly by either immediate analysis or lyophilization to prevent prolonged exposure to acidic conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in purifying peptides containing this compound?

A1: The primary challenges arise from the combined properties of the Boc group and the 4-nitro-D-phenylalanine residue. The Boc group is bulky and hydrophobic, which can lead to poor solubility in aqueous solutions and strong retention on reversed-phase HPLC columns.[4] The nitro group adds to the hydrophobicity and can potentially participate in unwanted side reactions.

Q2: Which HPLC column is recommended for purifying these peptides?

A2: A standard C18 column is a good starting point for most peptide purifications.[1] However, due to the high hydrophobicity of peptides containing this compound, you might experience very long retention times. If this is the case, consider using a column with a less hydrophobic stationary phase, such as C8 or a phenyl-hexyl column.

Q3: What detection wavelength should I use for my peptide?

A3: For detecting the peptide backbone, a wavelength of 210-220 nm is typically used.[3] Additionally, the nitro-phenylalanine residue will have a UV absorbance at a higher wavelength (around 280 nm), which can also be monitored.

Q4: Is there a risk of the Boc group being cleaved during purification?

A4: Yes, the Boc group is sensitive to acidic conditions and can be partially cleaved by the 0.1% TFA commonly used in reversed-phase HPLC mobile phases.[1] To minimize this, it is crucial to process the collected fractions quickly, for instance, by immediate lyophilization.

Experimental Protocols

General Reversed-Phase HPLC (RP-HPLC) Protocol

This protocol provides a starting point for the purification of a peptide containing this compound. Optimization will be required based on the specific properties of your peptide.

Materials:

  • Crude peptide containing this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF.

    • Dilute the dissolved peptide with Mobile Phase A to a final concentration suitable for injection (e.g., 1-5 mg/mL).

    • Ensure the final percentage of the strong organic solvent is low enough to permit binding to the column.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min (for a 4.6 mm ID column)

    • Detection: 220 nm and 280 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-45 min: 5% to 95% B (linear gradient)

      • 45-50 min: 95% B

      • 50-55 min: 95% to 5% B (linear gradient)

      • 55-60 min: 5% B (re-equilibration)

  • Purification and Analysis:

    • Equilibrate the column with 5% B for at least 15 minutes.

    • Inject the prepared sample.

    • Collect fractions corresponding to the major peak(s).

    • Analyze the purity of the collected fractions using analytical HPLC and mass spectrometry.

    • Pool the fractions that meet the desired purity level.

    • Immediately lyophilize the pooled fractions to remove the solvent and TFA.

Data Presentation

The following table provides an illustrative summary of expected HPLC parameters for the purification of a hypothetical peptide containing this compound. Actual values will vary depending on the specific peptide sequence, length, and the HPLC system used.

Parameter Illustrative Value Comment
Column C18, 5 µm, 100 Å, 4.6 x 250 mmA standard starting point for peptide purification.
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/minFor analytical scale columns.
Wavelength 220 nm & 280 nm220 nm for the peptide backbone and 280 nm for the nitro-phenylalanine.
Gradient 20-80% B over 40 minA shallow gradient is often required for good separation of closely eluting impurities.
Expected Retention Time 25-40 minHighly dependent on the overall hydrophobicity of the peptide.
Expected Purity >95%After successful purification.
Expected Recovery 50-80%Can be lower for very hydrophobic or aggregation-prone peptides.

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Post-Purification prep_mobile_phase Prepare Mobile Phases (A & B) with 0.1% TFA equilibrate Equilibrate Column prep_mobile_phase->equilibrate dissolve_peptide Dissolve Crude Peptide in DMSO/DMF dilute_peptide Dilute with Mobile Phase A dissolve_peptide->dilute_peptide filter_sample Filter Sample (0.22 µm) dilute_peptide->filter_sample inject Inject Sample filter_sample->inject equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient collect_fractions Collect Fractions run_gradient->collect_fractions analyze_fractions Analyze Fractions (Analytical HPLC, MS) collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions lyophilize Lyophilize pool_fractions->lyophilize troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor HPLC Peak Shape? aggregation Peptide Aggregation start->aggregation Yes secondary_interactions Secondary Interactions start->secondary_interactions Yes overload Column Overload start->overload Yes modify_solvent Modify Sample Solvent (DMSO/DMF) aggregation->modify_solvent increase_temp Increase Column Temperature aggregation->increase_temp add_tfa Ensure 0.1% TFA in Mobile Phase secondary_interactions->add_tfa reduce_load Reduce Sample Load overload->reduce_load

References

Minimizing racemization of Boc-4-nitro-D-phenylalanine during activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the activation of Boc-4-nitro-D-phenylalanine for peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to racemization?

A1: The racemization of N-protected amino acids during activation typically proceeds through two main mechanisms: the formation of a 5(4H)-oxazolone intermediate or direct enolization by a base. The α-proton at the chiral center of these intermediates is acidic and can be abstracted, leading to a loss of stereochemical integrity.[1][2] this compound is especially prone to this side reaction due to the electron-withdrawing nature of the nitro group (-NO2) on the phenyl ring. This group stabilizes the negative charge of the carbanion intermediate formed upon deprotonation of the α-carbon, thereby increasing its acidity and making racemization more favorable compared to unsubstituted phenylalanine.[3]

Q2: What are the primary factors influencing racemization during the coupling of this compound?

A2: Several factors in the reaction conditions can significantly impact the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. While highly reactive reagents can speed up the desired amide bond formation, they can also accelerate racemization if the activated intermediate is particularly prone to oxazolone formation.

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimides. They form more stable active esters that are less susceptible to racemization.[1][4]

  • Base: The strength and steric hindrance of the base used are important. Stronger, less sterically hindered bases can more readily abstract the α-proton, promoting racemization.

  • Temperature: Higher reaction temperatures increase the rate of most reactions, including racemization.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates involved in both the desired coupling reaction and the racemization pathway.

Q3: Which coupling reagents are recommended for minimizing racemization of this compound?

A3: For amino acids prone to racemization, uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are generally preferred over carbodiimides like DCC or DIC used alone.[5][6] When using carbodiimides, the inclusion of an additive like HOAt or Oxyma is essential. The combination of DIC with HOAt or Oxyma is a robust choice for minimizing racemization.[3] HATU is often considered superior for challenging couplings due to its high reactivity and low racemization risk.[6]

Troubleshooting Guide

Issue: High levels of L-isomer detected after coupling this compound.

This common issue can often be traced back to the activation and coupling conditions. Follow this step-by-step guide to troubleshoot and mitigate racemization.

Troubleshooting Workflow

G start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent base Step 2: Assess Base Selection and Stoichiometry reagent->base Reagent/Additive Optimized sub_reagent1 Using Carbodiimide alone? reagent->sub_reagent1 conditions Step 3: Review Reaction Conditions (Temp. & Time) base->conditions Base Optimized sub_base1 Using strong, non-hindered base (e.g., TEA, DIPEA in excess)? base->sub_base1 solution Optimized Protocol Implemented conditions->solution Conditions Optimized sub_conditions1 High temperature or prolonged activation time? conditions->sub_conditions1 sub_reagent2 Action: Add HOAt or Oxyma. Consider switching to HATU or HBTU. sub_reagent1->sub_reagent2 Yes sub_reagent2->base sub_base2 Action: Switch to a weaker, sterically hindered base (e.g., NMM, Collidine). Use minimal equivalents. sub_base1->sub_base2 Yes sub_base2->conditions sub_conditions2 Action: Perform coupling at 0°C. Minimize pre-activation time (1-2 minutes). sub_conditions1->sub_conditions2 Yes sub_conditions2->solution

Caption: A logical workflow for troubleshooting high racemization levels.

Data Presentation

Coupling Reagent/AdditiveBaseTemperature (°C)Expected Racemization LevelRationale & References
DIC / HOBtDIPEA25ModerateHOBt is a standard racemization suppressor, but less effective than HOAt or Oxyma. DIPEA can promote racemization.
DIC / HOAtNMM0LowHOAt is a highly effective suppressor. NMM is a weaker base than DIPEA, further reducing risk.[4]
HBTUDIPEA25Low to ModerateHBTU is efficient, but racemization can still occur, especially with a strong base at room temperature.
HATU NMM / Collidine 0 Very Low HATU is highly reactive and forms a stable active ester with low racemization potential. A weak, hindered base and low temperature provide optimal conditions. [6]
PyBOPNMM0LowPhosphonium salts are generally effective at minimizing racemization.

Disclaimer: Expected racemization levels are estimates based on general principles and data from other racemization-prone amino acids. Actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU

This protocol is recommended for coupling this compound where minimizing racemization is critical.

  • Preparation of the Carboxylic Acid Component:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equivalent) and HOAt (1.0 equivalent) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

  • Activation:

    • Add HATU (1.0 equivalent) to the solution of the amino acid and HOAt.

    • Stir the mixture at 0°C for 1-2 minutes.

  • Coupling:

    • In a separate flask, dissolve the amine component (e.g., a deprotected peptide-resin or amino acid ester, 1.0 equivalent) and N-methylmorpholine (NMM) (2.0 equivalents) in anhydrous DMF at 0°C.

    • Add the activated this compound solution to the amine component solution.

  • Reaction:

    • Allow the reaction to stir at 0°C for 15 minutes, then slowly warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up:

    • Once the reaction is complete, proceed with the standard work-up and purification protocol for your specific synthesis.

Protocol 2: Coupling using DIC/HOAt

This protocol is a cost-effective alternative that also provides excellent suppression of racemization.

  • Preparation of Components:

    • In one flask, dissolve this compound (1.0 equivalent) and HOAt (1.1 equivalents) in anhydrous DMF and cool to 0°C.

    • In a separate flask, dissolve the amine component (1.0 equivalent) and NMM (2.0 equivalents) in anhydrous DMF and cool to 0°C.

  • Activation and Coupling:

    • Add Diisopropylcarbodiimide (DIC) (1.1 equivalents) to the flask containing the this compound and HOAt.

    • Immediately add this solution to the flask containing the amine component.

  • Reaction and Work-up:

    • Follow steps 4 and 5 from Protocol 1.

Mandatory Visualizations

Racemization Mechanisms

G cluster_0 Oxazolone Formation (Major Pathway) cluster_1 Direct Enolization (Minor Pathway) ActivatedAA Activated Boc-D-Phe(4-NO2) Oxazolone 5(4H)-Oxazolone Intermediate (Achiral at α-carbon) ActivatedAA->Oxazolone Cyclization ProtonLoss1 -H+ Oxazolone->ProtonLoss1 DPep Boc-D/L-Peptide (Racemized Product) Oxazolone->DPep Nucleophilic Attack Base1 Base Base1->Oxazolone Amine1 R₂-NH₂ Amine1->Oxazolone ActivatedAA2 Activated Boc-D-Phe(4-NO2) ProtonLoss2 -H+ ActivatedAA2->ProtonLoss2 LPep Boc-D-Peptide (Desired Product) ActivatedAA2->LPep Direct Coupling Enolate Enolate Intermediate (Achiral) Enolate->LPep DPep2 Boc-L-Peptide (Racemized Product) Enolate->DPep2 Base2 Base Base2->ActivatedAA2 ProtonLoss2->Enolate Amine2 R₂-NH₂ Amine2->ActivatedAA2 G start Start dissolve_aa Dissolve Boc-D-Phe(4-NO2) & HOAt in DMF start->dissolve_aa dissolve_amine Dissolve Amine Component & NMM in DMF start->dissolve_amine cool1 Cool to 0°C dissolve_aa->cool1 add_hatu Add HATU cool1->add_hatu preactivate Pre-activate (1-2 min) add_hatu->preactivate combine Combine Activated AA with Amine Solution preactivate->combine cool2 Cool to 0°C dissolve_amine->cool2 cool2->combine react React at 0°C to RT (2-4 hours) combine->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Work-up & Purify monitor->workup Complete end End workup->end

References

Technical Support Center: Overcoming Incomplete Boc Deprotection in Complex Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete Nα-tert-butyloxycarbonyl (Boc) deprotection during the synthesis of complex peptides.

Troubleshooting Guide

Incomplete deprotection of the Boc group is a common challenge in solid-phase peptide synthesis (SPPS), often leading to deletion sequences and difficult purifications. This guide provides a systematic approach to identifying and resolving these issues.

Issue: Incomplete Boc Deprotection Detected

Symptoms of incomplete deprotection include the presence of starting material or Boc-protected fragments in analytical tests like TLC, HPLC, or Mass Spectrometry, or a negative (yellow) Kaiser test result after the deprotection step.[1]

Troubleshooting Workflow

start Incomplete Boc Deprotection Detected (e.g., by HPLC, MS, Kaiser Test) check_reagents Step 1: Verify Reagent Quality & Conditions start->check_reagents reagent_issue Degraded TFA or wet solvent detected check_reagents->reagent_issue Issue Found optimize_conditions Step 2: Optimize Deprotection Protocol check_reagents->optimize_conditions No Issue prepare_fresh Action: Use fresh, high-purity TFA and anhydrous DCM reagent_issue->prepare_fresh prepare_fresh->optimize_conditions extend_time Action: Increase TFA reaction time (e.g., to 60 min) optimize_conditions->extend_time Simple Optimization increase_conc Action: Increase TFA concentration (e.g., 50% in DCM) optimize_conditions->increase_conc Simple Optimization double_deprotection Action: Perform a second deprotection step with fresh reagent optimize_conditions->double_deprotection Simple Optimization address_physical Step 3: Address Physical Hindrances optimize_conditions->address_physical If simple fixes fail end Successful Deprotection extend_time->end increase_conc->end double_deprotection->end aggregation_issue Peptide aggregation suspected (poor swelling, clumping) address_physical->aggregation_issue Aggregation steric_issue Steric hindrance from bulky residues (e.g., Aib, N-methyl AA) address_physical->steric_issue Steric Hindrance alternative_methods Step 4: Consider Alternative Methods address_physical->alternative_methods If physical issues persist use_additives Action: Add chaotropic agents (e.g., LiCl) or use NMP/DMSO as co-solvents aggregation_issue->use_additives stronger_acid Action: Switch to a stronger acid system (e.g., 4M HCl in dioxane) steric_issue->stronger_acid use_additives->end stronger_acid->end lewis_acid Action: Use Lewis acid-mediated deprotection (e.g., ZnBr₂, TMSI) alternative_methods->lewis_acid For acid-sensitive substrates thermal Action: Employ thermal deprotection (heating in a suitable solvent) alternative_methods->thermal For acid-sensitive substrates lewis_acid->end thermal->end

Caption: A troubleshooting workflow for incomplete Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete Boc deprotection?

Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) may be too low, or the acid itself may have degraded.[2] The presence of water can also reduce its effective acidity.[2]

  • Inadequate Reaction Time: The deprotection step may be too short, especially for sterically hindered amino acids or complex peptide sequences.[2] While 30 minutes is often sufficient, some cases may require longer exposure.[2]

  • Poor Resin Swelling: For solid-phase synthesis, if the resin does not swell properly in the solvent (typically Dichloromethane - DCM), the acid cannot efficiently access all the peptide chains.[2][3]

  • Peptide Aggregation: The formation of secondary structures, like β-sheets, between growing peptide chains can prevent reagents from reaching the N-terminus.[2][4] This is more common in hydrophobic sequences.[4]

  • Steric Hindrance: Bulky side chains or N-methylated residues near the N-terminus can physically block the acid from accessing the Boc group.[2][3]

  • Problematic Residues: Certain amino acid derivatives, like Boc-His(pi-Bom), are known to be more resistant to deprotection under standard conditions.[3][5]

Q2: How can I detect incomplete Boc deprotection?

Several analytical methods can be used:

  • Kaiser Test (Ninhydrin Test): This is a qualitative test performed on a small sample of the peptide-resin.[2] A positive result (blue color) indicates the presence of free primary amines, meaning deprotection was successful. A negative result (yellow or colorless) signifies that the Boc group is still attached.[2]

  • HPLC and Mass Spectrometry (MS): Analysis of a cleaved sample of the crude peptide is the most definitive method. Incomplete deprotection will lead to deletion sequences (peptides missing one or more amino acids), which can be detected by MS analysis of the final product.[1][2]

  • Thin-Layer Chromatography (TLC): TLC can monitor the reaction's progress. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.[6]

Q3: What are scavengers and why are they important in Boc deprotection?

During the acidic cleavage of the Boc group, a reactive tert-butyl cation is generated.[6][7] This cation can cause side reactions by alkylating nucleophilic amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[7][8] Scavengers are reagents added to the deprotection cocktail to "trap" these cations and prevent undesired side products.[2][6] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[2]

Q4: Can I use a stronger acid if TFA is not working?

Yes, if standard TFA/DCM conditions are insufficient, switching to a stronger acid system is a common strategy. A solution of 4M hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate is a more potent alternative.[6][9]

Q5: Are there milder, non-acidic alternatives for Boc deprotection for sensitive peptides?

For substrates with other acid-labile functional groups, several milder methods can be employed:

  • Lewis Acid-Mediated Deprotection: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effectively cleave the Boc group under non-protic conditions.[6]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent such as water or 2,2,2-trifluoroethanol (TFE) can achieve deprotection without any acid.[6][9]

  • Oxalyl Chloride in Methanol: This system has been reported as a mild and efficient method for deprotecting a diverse range of N-Boc substrates at room temperature.[10][11]

Data Presentation

Table 1: Common Boc Deprotection Conditions and Troubleshooting Modifications

ParameterStandard ConditionReason for FailureRecommended Modification
Deprotection Reagent 25-50% TFA in DCM[8]Insufficient acid strength for difficult sequencesIncrease TFA to 50% or switch to 4M HCl in dioxane[6][8]
Reaction Time 30 minutes[2]Steric hindrance, aggregationExtend time to 60-120 minutes[2]
Repetitions Single deprotectionIncomplete reactionPerform a double deprotection with fresh reagents[1]
Solvent Dichloromethane (DCM)Poor resin swelling, peptide aggregationUse polar aprotic solvents like NMP or add DMSO[4]
Additives NonePeptide aggregationAdd chaotropic salts (e.g., up to 0.4 M LiCl)[12]
Scavengers TIS/Water (2.5% each)[8]Side reactions with sensitive residues (Trp, Met, Cys)Use a scavenger cocktail (e.g., Reagent K)[8]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

This protocol outlines a general procedure for the removal of the Nα-Boc group in solid-phase peptide synthesis.

Reagents:

  • Deprotection Solution: 50% TFA in DCM (v/v)

  • Washing Solvent: Dichloromethane (DCM)

  • Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v)

Procedure:

  • Swell the peptide-resin in DCM for 15-30 minutes in a reaction vessel.[2]

  • Drain the DCM.

  • Add the Deprotection Solution to the resin, ensuring the beads are fully submerged.

  • Agitate the mixture for 1-2 minutes (pre-wash), then drain.[2]

  • Add a fresh portion of the Deprotection Solution and agitate for 30 minutes at room temperature.[2]

  • Drain the solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Add the Neutralization Solution and agitate for 5-10 minutes.

  • Drain and wash the resin again with DCM (3-5 times) to prepare for the next coupling step.

Protocol 2: Monitoring Deprotection with the Kaiser Test

This protocol is adapted for monitoring the presence of free primary amines on the resin support.

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Reagent B: 80 g phenol in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine

Procedure:

  • After the deprotection and washing steps, take a small sample of the peptide-resin (a few beads).

  • Wash the beads with ethanol and place them in a small test tube.

  • Add 2-3 drops of each Reagent (A, B, and C).

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Deprotection Complete): Beads and solution turn a dark blue/purple color.[2]

    • Negative Result (Deprotection Incomplete): Beads and solution remain yellow or colorless.[2]

Visualizations

Boc Deprotection Mechanism

Caption: The acid-catalyzed mechanism of Boc group removal.

References

Managing aggregation of peptides containing hydrophobic residues like 4-nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing peptide aggregation, a common challenge when working with hydrophobic residues like 4-nitro-D-phenylalanine.

Troubleshooting Guides

Issue 1: Poor Peptide Solubility During Reconstitution

Symptoms:

  • The lyophilized peptide does not dissolve in aqueous buffers (e.g., PBS, Tris).

  • Visible particles or cloudiness are present in the solution.

  • The peptide precipitates out of solution after initial dissolution.

Potential Causes:

  • High hydrophobicity of the peptide sequence due to the presence of 4-nitro-D-phenylalanine and other non-polar residues.

  • Formation of strong intermolecular hydrogen bonds, leading to the formation of gels or aggregates.[1]

  • Incorrect pH of the reconstitution solvent, leading to a net charge of zero for the peptide.

Troubleshooting Steps:

StepActionRationale
1. Assess Peptide Characteristics Calculate the overall net charge of your peptide at neutral pH. Assign a value of +1 to basic residues (K, R, H, N-terminus) and -1 to acidic residues (D, E, C-terminus).This will help determine if an acidic or basic solvent will improve solubility.[2]
2. Initial Dissolution in Organic Solvent Dissolve the peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[1][3]These solvents disrupt hydrophobic interactions and can effectively solubilize non-polar peptides.
3. Gradual Addition of Aqueous Buffer Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution with gentle vortexing.This prevents the peptide from crashing out of solution due to a sudden change in solvent polarity.
4. pH Adjustment If the peptide is basic, try dissolving it in a slightly acidic solution (e.g., 10% acetic acid). If it is acidic, a slightly basic solution (e.g., 0.1% ammonium hydroxide) may be effective.[2]Adjusting the pH to be at least one unit away from the peptide's isoelectric point (pI) increases the net charge and improves solubility.
5. Use of Chaotropic Agents Incorporate chaotropic agents like guanidinium hydrochloride (GuHCl) or urea (at concentrations of 1-6 M) in the reconstitution buffer.These agents disrupt the structure of water and interfere with non-covalent interactions, thereby reducing aggregation.

Experimental Protocol: Solubilization of a Hydrophobic Peptide

  • Initial Solvent Test: Begin by attempting to dissolve a small, accurately weighed amount of the peptide in sterile, deionized water.

  • Organic Solvent Dissolution: If the peptide is insoluble in water, add a minimal volume of DMSO (e.g., 10-50 µL) to the dry peptide pellet and gently vortex until it dissolves.

  • Aqueous Buffer Titration: Slowly add the desired aqueous buffer (e.g., PBS pH 7.4) to the DMSO-peptide solution dropwise while gently vortexing. Monitor for any signs of precipitation.

  • Sonication: If the solution becomes cloudy, sonicate the vial in a water bath for 5-10 minutes. This can help to break up small aggregates.

  • Final Dilution: Continue to add the aqueous buffer until the desired final peptide concentration is reached.

  • Sterile Filtration: If necessary, filter the final peptide solution through a 0.22 µm syringe filter to remove any remaining particulates.

Issue 2: Peptide Aggregation Over Time in Solution

Symptoms:

  • A clear peptide solution becomes cloudy or forms a precipitate upon storage.

  • Loss of biological activity of the peptide in functional assays.

  • Inconsistent results in analytical assays (e.g., HPLC, mass spectrometry).

Potential Causes:

  • The peptide concentration is above its critical aggregation concentration.

  • The storage conditions (temperature, pH) are not optimal for peptide stability.

  • The peptide is prone to forming β-sheet structures, which can lead to fibrillation.

Troubleshooting Steps:

StepActionRationale
1. Optimize Storage Conditions Store the peptide solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Lower temperatures slow down the kinetics of aggregation. Aliquoting prevents degradation of the entire stock.
2. Adjust Peptide Concentration If possible, work with the peptide at a lower concentration.Many peptides have a critical concentration above which aggregation is more likely to occur.
3. Include Aggregation Inhibitors Add excipients such as arginine or glutamate to the peptide solution. These amino acids can help to shield hydrophobic regions and prevent self-association.These additives can increase the solubility and stability of the peptide in solution.
4. Modify the Peptide Sequence If aggregation is a persistent issue, consider redesigning the peptide to include more charged or polar residues flanking the hydrophobic core.This can improve the overall solubility of the peptide without significantly altering its biological activity.

Experimental Protocol: Thioflavin T (ThT) Assay to Monitor Aggregation

The Thioflavin T (ThT) assay is a widely used method to detect the formation of amyloid-like fibrils. ThT exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of aggregates.

  • Reagent Preparation:

    • ThT Stock Solution (1 mM): Dissolve Thioflavin T in deionized water. Filter through a 0.22 µm syringe filter. Store protected from light at 4°C.

    • Assay Buffer: Prepare a suitable buffer for your peptide (e.g., 50 mM phosphate buffer, pH 7.4).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add your peptide solution to the desired final concentration.

    • Add ThT stock solution to a final concentration of 10-20 µM.

    • Include a negative control (buffer and ThT only) and a positive control if available (a known aggregating peptide).

  • Measurement:

    • Incubate the plate at a constant temperature (e.g., 37°C) in a plate reader with fluorescence capabilities.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time. An increase in fluorescence indicates peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing 4-nitro-D-phenylalanine prone to aggregation?

Peptides containing 4-nitro-D-phenylalanine are susceptible to aggregation due to a combination of factors. The phenylalanine side chain itself is hydrophobic and can participate in π-π stacking interactions, promoting self-assembly.[4][5] The addition of a nitro group can further influence the electronic properties of the aromatic ring, potentially strengthening these interactions. The D-amino acid configuration can impact the peptide's secondary structure and its propensity to form ordered aggregates.

Q2: How does the D-configuration of 4-nitro-D-phenylalanine affect the peptide?

The incorporation of a D-amino acid can increase the peptide's resistance to proteolytic degradation, which can be advantageous for in vivo applications.[6] However, it can also alter the peptide's secondary structure, potentially favoring conformations that are more prone to aggregation.

Q3: What analytical techniques can be used to characterize peptide aggregation?

Several techniques can be used to characterize peptide aggregation:

  • Size Exclusion Chromatography (SEC): To separate and quantify monomers, oligomers, and larger aggregates.

  • Dynamic Light Scattering (DLS): To determine the size distribution of particles in solution.

  • Transmission Electron Microscopy (TEM): To visualize the morphology of aggregates (e.g., amorphous aggregates, fibrils).

  • Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure of the peptide and detect conformational changes associated with aggregation.

Q4: Can I predict the aggregation propensity of my peptide sequence?

While challenging to predict with absolute certainty, several computational tools can estimate the aggregation potential of a peptide sequence. These tools often analyze factors such as hydrophobicity, charge, and secondary structure propensity. Sequences with a high content of hydrophobic residues, like 4-nitro-D-phenylalanine, are generally at a higher risk of aggregation.[7]

Data Presentation

Table 1: Illustrative Data on the Effect of Solubilization Method on Peptide Recovery

This table is a template. Actual data will vary depending on the specific peptide sequence and experimental conditions.

Solubilization MethodPeptide Concentration (mg/mL)% Recovery (by HPLC)Observations
Deionized Water1.0<10%Insoluble, visible particles
10% Acetic Acid1.045%Partially soluble, some cloudiness
50% Acetonitrile1.085%Soluble, clear solution
10% DMSO in PBS1.095%Soluble, clear solution

Visualizations

TroubleshootingWorkflow start Peptide Aggregation Issue (Poor Solubility / Precipitation) assess Assess Peptide Properties (Charge, Hydrophobicity) start->assess organic_solvent Dissolve in Minimal Organic Solvent (DMSO, DMF) assess->organic_solvent aqueous_titration Slowly Add Aqueous Buffer organic_solvent->aqueous_titration check_solubility Is Peptide Soluble? aqueous_titration->check_solubility sonicate Apply Sonication check_solubility->sonicate No success Peptide Solubilized check_solubility->success Yes ph_adjust Adjust pH sonicate->ph_adjust chaotropes Add Chaotropic Agents (GuHCl, Urea) ph_adjust->chaotropes failure Consider Peptide Redesign chaotropes->failure

Caption: A workflow for troubleshooting poor peptide solubility.

AggregationPathways cluster_interactions Driving Forces Monomer Soluble Monomers Oligomers Soluble Oligomers Monomer->Oligomers Nucleation Protofibrils Protofibrils Oligomers->Protofibrils Elongation Fibrils Insoluble Fibrils (β-sheet rich) Protofibrils->Fibrils Hydrophobic Hydrophobic Interactions Hydrophobic->Monomer H_Bond Hydrogen Bonding H_Bond->Oligomers Pi_Stacking π-π Stacking Pi_Stacking->Protofibrils

References

Technical Support Center: Boc-4-nitro-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of Boc-4-nitro-D-phenylalanine with various linkers and resins in Boc-SPPS. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Is this compound compatible with standard Boc-SPPS protocols?

A1: Yes, this compound is generally compatible with standard Boc-SPPS protocols. The Boc protecting group can be removed using trifluoroacetic acid (TFA), and standard coupling reagents can be used for peptide bond formation. However, the presence of the nitro group on the phenyl ring introduces specific considerations regarding linker stability, choice of resin, and cleavage conditions to prevent side reactions.

Q2: Which resins and linkers are recommended for the synthesis of peptides containing C-terminal this compound?

A2: For peptides with a C-terminal carboxylic acid, PAM (Phenylacetamidomethyl) resin is the preferred choice over Merrifield resin.[1][2] The linker in PAM resin offers greater stability to the repeated acid treatments required for Boc group removal, minimizing premature cleavage of the peptide from the resin, which can be a concern with longer peptides.[1][2][3][4] For the synthesis of peptide amides, MBHA (methylbenzhydrylamine) resin is the standard choice in Boc-SPPS and is compatible with the incorporation of this compound.[1][2]

Q3: Does the nitro group on the phenylalanine side chain require special protection during Boc-SPPS?

A3: The nitro group on the aromatic side chain of 4-nitro-D-phenylalanine is generally stable under the conditions used for Boc-SPPS, including repeated treatments with TFA for Boc deprotection. Unlike some other functional groups, it does not typically require its own protecting group.

Q4: Are there any known side reactions involving the nitro group of this compound during SPPS?

A4: While the nitro group is relatively stable, the primary concern is its potential reduction to an amino group. This is generally not observed during standard TFA deprotection or coupling steps. However, care should be taken during the final cleavage from the resin, particularly if using strong reducing agents in the cleavage cocktail or if employing catalytic hydrogenation for the removal of other protecting groups. The use of certain scavengers during cleavage, such as thiols, should be evaluated to ensure they do not lead to undesired reduction of the nitro group.

Q5: How does the electron-withdrawing nature of the nitro group affect the coupling of this compound?

A5: The electron-withdrawing nitro group can slightly decrease the nucleophilicity of the amino group during the coupling of the subsequent amino acid. However, with standard modern coupling reagents such as HBTU or HATU, this effect is generally not significant enough to cause major issues. If incomplete coupling is observed, a double coupling strategy can be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution Applicable Resins/Linkers
Low peptide yield after synthesis and cleavage Premature cleavage of the peptide from the resin during repeated TFA deprotection steps.Use PAM resin instead of Merrifield resin for improved linker stability.[1][2][3]Merrifield, PAM
Incomplete coupling of this compound or subsequent residues.Perform a double coupling for the challenging residue. Use a more potent coupling reagent like HATU.All
Presence of a side product with a mass corresponding to the reduction of the nitro group (-NO₂ to -NH₂) Unintended reduction of the nitro group during final cleavage.Avoid strongly reducing scavengers in the cleavage cocktail. If catalytic hydrogenation is used for other protecting groups, the nitro group will likely be reduced.All
Difficulty cleaving the peptide from the resin Use of a highly stable linker-resin combination with an insufficiently strong cleavage cocktail.For PAM and MBHA resins, HF cleavage is the most effective method.[1][2][3] TFMSA can be used as an alternative to HF, but it may not be strong enough to cleave from BHA resin and requires longer reaction times for MBHA resin.[1]PAM, MBHA, BHA
Side products from alkylation of sensitive residues (e.g., Trp, Met, Cys, Tyr) during cleavage Generation of reactive carbocations from protecting groups and the linker during acid cleavage.Use an appropriate scavenger cocktail during cleavage. Common scavengers include anisole, p-cresol, and thioanisole.[5][6][7][8][9]All

Experimental Protocols

Protocol 1: General Boc-SPPS Cycle for Incorporating this compound

This protocol outlines a single cycle of deprotection, neutralization, and coupling.

  • Resin Swelling: Swell the resin (e.g., PAM or MBHA) in dichloromethane (DCM) for at least 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

    • Drain the solution and treat with 50% TFA in DCM for an additional 20 minutes.[1]

    • Wash the resin thoroughly with DCM (3x) and isopropanol (2x) followed by DCM (3x).[1]

  • Neutralization:

    • Neutralize the resin-bound amine trifluoroacetate salt by washing with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM (5x) to remove excess base.

  • Coupling:

    • In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to initiate activation.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

    • Wash the resin with DMF (3x) and DCM (3x).

Diagram: General Boc-SPPS Workflow

SPPS_Workflow Resin Start: Resin (PAM or MBHA) Swell Swell in DCM Resin->Swell Deprotect Boc Deprotection (50% TFA in DCM) Swell->Deprotect Wash_Deprotect Wash (DCM, IPA) Deprotect->Wash_Deprotect Neutralize Neutralize (DIEA in DCM) Wash_Deprotect->Neutralize Wash_Neutralize Wash (DCM) Neutralize->Wash_Neutralize Couple Couple Activated Boc-4-nitro-D-Phe Wash_Neutralize->Couple Wash_Couple Wash (DMF, DCM) Couple->Wash_Couple Repeat Repeat Cycle for Next Amino Acid Wash_Couple->Repeat If not final residue Cleavage Final Cleavage from Resin Wash_Couple->Cleavage If final residue

Caption: Workflow for a single coupling cycle of this compound in Boc-SPPS.

Protocol 2: Final Cleavage of Peptide from PAM or MBHA Resin

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF).

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Resin Preparation: After the final coupling and N-terminal Boc deprotection, thoroughly wash the peptide-resin with DCM and dry it under high vacuum for at least 4 hours.

  • Scavenger Addition: Place the dried peptide-resin in the HF cleavage vessel. Add a scavenger cocktail. A common cocktail for peptides without other sensitive residues is 9:1 (v/v) HF:anisole. For peptides containing Trp, Met, or Cys, a more complex scavenger mixture containing anisole, p-cresol, and thioanisole is recommended.[5][6][7][8][9]

  • HF Cleavage:

    • Cool the reaction vessel to 0°C in an ice-water bath.

    • Carefully condense anhydrous HF into the vessel (approximately 10 mL per gram of resin).

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen gas.

  • Peptide Precipitation:

    • Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.

    • Extract the peptide from the resin with a suitable solvent, such as 10% aqueous acetic acid.

    • Precipitate the peptide from the aqueous extract by adding cold diethyl ether.

  • Peptide Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Diagram: Cleavage Troubleshooting Logic

Cleavage_Troubleshooting Start Analyze Crude Peptide (LC-MS) LowYield Low Yield? Start->LowYield IncompleteCleavage Incomplete Cleavage LowYield->IncompleteCleavage Yes SideProducts Unexpected Side Products? LowYield->SideProducts No IncreaseTime Increase Cleavage Time/ Use Stronger Acid (HF) IncompleteCleavage->IncreaseTime Alkylation Alkylation of Sensitive Residues SideProducts->Alkylation Yes (e.g., +tBu) NitroReduction Nitro Group Reduction SideProducts->NitroReduction Yes (-NO2 to -NH2) GoodProduct Proceed to Purification SideProducts->GoodProduct No OptimizeScavengers Optimize Scavenger Cocktail Alkylation->OptimizeScavengers CheckReducingAgents Avoid Reducing Agents in Cleavage NitroReduction->CheckReducingAgents

Caption: A decision tree for troubleshooting common issues during peptide cleavage.

Data Summary

Table 1: Resin and Linker Compatibility for this compound SPPS

Resin TypeLinker TypeC-Terminal FunctionalityLinker Stability to TFARecommended CleavageKey Considerations
MerrifieldChloromethylCarboxylic AcidModerateHF, TFMSAProne to peptide loss with increasing chain length due to linker instability.[1]
PAM Phenylacetamidomethyl Carboxylic Acid High HF , TFMSARecommended for C-terminal acids due to enhanced stability. [1][2][3]
MBHA Methylbenzhydrylamine Amide High HF , TFMSA (slow)Standard choice for peptide amides in Boc-SPPS. [1][2]
BHABenzhydrylamineAmideHighHFCleavage with TFMSA is not effective.[1]

Table 2: Common Cleavage Cocktails for Boc-SPPS

ReagentCompositionPurposeNotes
Anhydrous HF 100% HFCleavage of peptide from resin and removal of most side-chain protecting groups.Highly toxic and corrosive; requires specialized equipment.[6][7][9]
TFMSA Trifluoromethanesulfonic acidAlternative to HF for cleavage.Does not cleave Arg(Tos) or Arg(NO2).[1] Less volatile than HF but still highly corrosive.
Scavengers
Anisole~5-10% in cleavage cocktailTraps carbocations to prevent alkylation of sensitive residues like Trp.[5][9]Standard scavenger in most cleavage cocktails.
p-Cresol~5% in cleavage cocktailA common scavenger used in conjunction with anisole.[6][7][9]
Thioanisole~5% in cleavage cocktailScavenger, particularly useful for protecting Met and Cys.Can cause side reactions with Trp if not used carefully.[5]

References

Validation & Comparative

A Comparative Guide to Chiral Purity Analysis of Boc-4-nitro-D-phenylalanine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The enantiomeric purity of Boc-4-nitro-D-phenylalanine, a crucial intermediate in the synthesis of various pharmaceuticals, is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) stands as the premier analytical technique for the accurate determination of its chiral purity. This guide provides a comparative overview of suitable HPLC methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy.

The primary approach for the chiral separation of N-protected amino acids, such as this compound, involves the use of macrocyclic glycopeptide-based CSPs.[1] These CSPs, including those based on Ristocetin A and Teicoplanin, offer multimodal capabilities, allowing for separations in reversed-phase, normal-phase, and polar organic modes.[1][2] For Boc-protected amino acids, reversed-phase chromatography is often the most effective approach.[1]

Comparative Analysis of Chiral Stationary Phases

The selection of the chiral stationary phase is the most critical factor in achieving successful enantiomeric separation. Below is a comparison of the performance of different CSPs for the analysis of Boc-4-nitro-phenylalanine and related compounds.

Chiral Stationary PhaseAnalyteMobile Phasek'1 (L-enantiomer)αRsReference
Ristocetin A N-(tert-Butoxycarbonyl)-4-nitro-phenylalanineC: 1.0% TEAA, pH 4.12.941.711.68[2]
Ristocetin A N-(tert-Butoxycarbonyl)-4-nitro-phenylalanineD: 0.1% TFA in 90:10 (v/v) CH₃CN/H₂O9.171.591.79[2]
CHIROBIOTIC® T (Teicoplanin) t-BOC-Phenylalanine90:10 (v/v) 20 mM Ammonium Acetate, pH 6 / Methanol-->1.5[3]
  • k'1: Retention factor of the first eluting enantiomer (L-form in this case).

  • α: Selectivity factor, the ratio of the retention factors of the two enantiomers.

  • Rs: Resolution factor, a measure of the degree of separation between the two enantiomer peaks. A value > 1.5 indicates baseline separation.

The data indicates that a Ristocetin A-based CSP provides excellent resolution for Boc-4-nitro-phenylalanine enantiomers under reversed-phase conditions using either a triethylammonium acetate (TEAA) buffer or a trifluoroacetic acid (TFA) modified mobile phase.[2] Similarly, a Teicoplanin-based CSP (CHIROBIOTIC® T) is effective for the separation of the closely related Boc-phenylalanine, suggesting its suitability for the nitro-substituted analogue as well.[3]

Experimental Protocols

Detailed methodologies for the HPLC-based chiral purity analysis are provided below.

Method 1: Using Ristocetin A Chiral Stationary Phase

This protocol is based on the published separation of N-(tert-Butoxycarbonyl)-4-nitro-phenylalanine.[2]

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Ristocetin A bonded to 5-µm spherical silica gel.

  • Mobile Phase Options:

    • Condition C: 1.0% Triethylammonium Acetate (TEAA), pH 4.1.

    • Condition D: A mixture of 90% acetonitrile and 10% water containing 0.1% Trifluoroacetic Acid (TFA) (v/v).

  • Flow Rate: 1.0 mL/min (typical, may require optimization).

  • Column Temperature: 25 °C (typical, may require optimization).

  • Detection: UV at 254 nm or another appropriate wavelength based on the chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Method 2: Using CHIROBIOTIC® T (Teicoplanin) Chiral Stationary Phase

This protocol is adapted from a method for Boc-phenylalanine and is expected to be effective for this compound.[3]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.[3]

  • Mobile Phase: A mixture of 90% aqueous buffer (20 mM ammonium acetate, pH 6) and 10% methanol (v/v).[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Detection: UV at 220 nm.[3]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the chiral purity analysis process.

G cluster_prep Sample and System Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., 90:10 ACN/H2O with 0.1% TFA) C Equilibrate HPLC System with Chiral Column A->C B Prepare Sample Solution (1 mg/mL in Mobile Phase) B->C D Inject Sample (10 µL) C->D E Isocratic Elution D->E F UV Detection E->F G Integrate Peak Areas (D- and L-enantiomers) F->G H Calculate Chiral Purity (% Enantiomeric Excess) G->H

Caption: General workflow for chiral purity analysis by HPLC.

G cluster_interaction Chiral Recognition Mechanism cluster_complex Transient Diastereomeric Complexes cluster_separation Chromatographic Separation Analyte {this compound | Boc-4-nitro-L-phenylalanine} CSP Chiral Stationary Phase (e.g., Ristocetin A) Analyte->CSP Interaction Complex_D [CSP - D-enantiomer] (More Stable) CSP->Complex_D Complex_L [CSP - L-enantiomer] (Less Stable) CSP->Complex_L Separation Differential Retention Times (Separated Peaks) Complex_D->Separation Longer Retention Complex_L->Separation Shorter Retention

Caption: Principle of chiral separation on a CSP.

References

A Comparative Analysis of the Reactivity of Boc-4-nitro-D-phenylalanine and its L-isomer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the stereochemical influence on the reactivity of Boc-protected 4-nitrophenylalanine isomers reveals significant differences, particularly in chiral environments. While the D- and L-isomers exhibit identical reactivity in achiral settings, their behavior diverges substantially in the presence of chiral catalysts and enzymes, a critical consideration for peptide synthesis and drug design.

This guide provides a comparative analysis of the reactivity of Boc-4-nitro-D-phenylalanine and its L-isomer, supported by experimental data. The inherent chirality of these molecules dictates their interaction with other chiral entities, leading to stereoselectivity in chemical reactions. This is a fundamental concept in drug development, where the stereochemistry of a molecule can profoundly impact its pharmacological activity and metabolic stability.

Stereoselectivity in Hydrolysis: A Quantitative Comparison

A key demonstration of the differential reactivity between the D- and L-isomers of Boc-4-nitrophenylalanine is observed in enantioselective hydrolysis reactions. In a study utilizing a chiral copper complex (CuL1) as a catalyst, the hydrolysis of the 4-nitrophenyl esters of Boc-D-phenylalanine and Boc-L-phenylalanine was investigated. The L-isomer was found to be preferentially hydrolyzed, showcasing the catalyst's ability to distinguish between the two enantiomers.

IsomerCatalystInitial Rate (k_obs, s⁻¹)Enantioselectivity (k_L / k_D)
Boc-L-phenylalanine 4-nitrophenyl esterCuL11.57 x 10⁻⁵15.7
Boc-D-phenylalanine 4-nitrophenyl esterCuL11.00 x 10⁻⁶

Table 1: Comparison of the initial hydrolysis rates of the 4-nitrophenyl esters of Boc-L-phenylalanine and Boc-D-phenylalanine catalyzed by a chiral copper complex. The data illustrates a significant preference for the L-isomer.

Reactivity in Peptide Synthesis

The nitro group at the para position of the phenyl ring in both isomers serves as an electron-withdrawing group, which can influence the reactivity of the aromatic ring in certain reactions, such as nucleophilic aromatic substitution, although this is less relevant for standard peptide coupling reactions.

Experimental Protocols

Enantioselective Hydrolysis of Boc-Phenylalanine 4-Nitrophenyl Esters

This protocol is based on the methodology described for the hydrolysis of amino acid esters catalyzed by a chiral copper complex.

Materials:

  • Boc-L-phenylalanine 4-nitrophenyl ester

  • Boc-D-phenylalanine 4-nitrophenyl ester

  • Chiral Catalyst (e.g., Copper complex with bis(β-cyclodextrin))

  • HEPES buffer (50 mM, pH 7.2)

  • Acetonitrile (CH₃CN)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of the Boc-phenylalanine 4-nitrophenyl ester isomers in acetonitrile.

  • Prepare a stock solution of the chiral catalyst in water.

  • In a quartz cuvette, mix the HEPES buffer and the catalyst solution.

  • Initiate the reaction by adding a small aliquot of the amino acid ester stock solution to the cuvette. The final reaction mixture should contain 10% acetonitrile.

  • Monitor the hydrolysis by measuring the increase in absorbance at 400 nm, which corresponds to the release of 4-nitrophenolate, at a constant temperature (298 K).

  • The initial rate of the reaction (k_obs) is determined from the initial linear portion of the absorbance versus time plot.

  • Enantioselectivity is calculated as the ratio of the initial rates for the L- and D-isomers (k_L / k_D).

Visualizing Reaction Pathways

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating either this compound or its L-isomer into a peptide chain using SPPS.

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Coupling of Boc-4-nitro-(D/L)-Phe Deprotection1->Coupling Deprotection2 Fmoc Deprotection Coupling->Deprotection2 NextCoupling Coupling of next Fmoc-Amino Acid Deprotection2->NextCoupling Cleavage Cleavage from Resin & Side-chain Deprotection NextCoupling->Cleavage Repeat cycles Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Enantioselective Enzymatic Reaction

This diagram illustrates the concept of enantioselectivity in an enzymatic reaction, where an enzyme preferentially binds to and catalyzes the reaction of one stereoisomer over the other.

Enantioselective_Reaction cluster_0 Enzyme Active Site Enzyme Enzyme Product Product Enzyme->Product Catalysis NoReaction No Reaction Enzyme->NoReaction L_Isomer Boc-4-nitro-L-Phe L_Isomer->Enzyme Binds effectively D_Isomer Boc-4-nitro-D-Phe D_Isomer->Enzyme Poor binding

Caption: Enantioselective enzymatic reaction of Boc-4-nitrophenylalanine isomers.

A Comparative Guide to Boc and Fmoc Protection of 4-Nitro-Phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids like 4-nitro-phenylalanine into peptide sequences is a critical strategy for developing novel therapeutics and research tools. The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection for this amino acid dictates the overall synthetic strategy in Solid-Phase Peptide Synthesis (SPPS). This guide provides an objective comparison of the performance of Boc- and Fmoc-protected 4-nitro-phenylalanine, supported by available data and detailed experimental protocols, to aid in the selection of the optimal synthetic route.

Executive Summary

Both Boc and Fmoc strategies can be successfully employed for the incorporation of 4-nitro-phenylalanine into peptides. The Fmoc strategy is generally favored due to its milder deprotection conditions, which minimize the risk of side reactions involving the nitro group. The Boc strategy, while robust, requires strong acidic conditions for deprotection, which can potentially lead to undesired modifications of the nitro-aromatic side chain. The choice between the two will ultimately depend on the specific peptide sequence, the desired scale of synthesis, and the available equipment.

Performance Comparison: Boc-4-Nitro-Phenylalanine vs. Fmoc-4-Nitro-Phenylalanine

While direct head-to-head comparative studies are limited, the performance of each protecting group strategy with 4-nitro-phenylalanine can be inferred from general principles of SPPS and studies on related compounds.

ParameterBoc-4-Nitro-PhenylalanineFmoc-4-Nitro-PhenylalanineKey Considerations
Deprotection Condition Strong acid (e.g., 50% TFA in DCM)[1]Mild base (e.g., 20% piperidine in DMF)[1]The nitro group is generally stable to TFA, but prolonged exposure or harsh cleavage cocktails could potentially lead to side reactions. Piperidine is a nucleophile and could potentially engage in side reactions with the electron-deficient aromatic ring, though this is not commonly reported as a major issue under standard conditions.
Coupling Efficiency Generally high, but can be sequence-dependent.[2][3]Typically very high, often exceeding 99%.[4]The bulky nature of both protecting groups can influence coupling kinetics. The choice of coupling reagent is critical for achieving high efficiency with both derivatives.
Potential Side Reactions - Reduction of the nitro group: While not typically occurring during TFA deprotection, the nitro group can be susceptible to reduction under certain cleavage conditions (e.g., with certain scavengers or catalytic transfer hydrogenation).- Acid-catalyzed side reactions: Prolonged exposure to strong acids could lead to unforeseen modifications of the nitro-aromatic ring.- Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack. While piperidine is a secondary amine, its nucleophilicity could potentially lead to minor side products under prolonged exposure.Careful selection of cleavage cocktails and scavengers is crucial for the Boc strategy. For the Fmoc strategy, minimizing deprotection times is recommended to reduce potential side reactions.
Orthogonality Semi-orthogonal with benzyl-based side-chain protecting groups.[5]Fully orthogonal with tert-butyl-based side-chain protecting groups.[4]The full orthogonality of the Fmoc strategy offers greater flexibility for the synthesis of complex peptides with various functionalized side chains.
Overall Yield and Purity Can provide good yields and purity with optimized protocols.Generally provides high yields and purity due to milder conditions and fewer side reactions.[4]The higher coupling efficiency and milder deprotection of the Fmoc strategy often translate to higher overall yields and purer crude products.

Experimental Protocols

The following are detailed protocols for the key steps in SPPS using both Boc- and Fmoc-protected 4-nitro-phenylalanine.

Boc-4-Nitro-Phenylalanine SPPS Protocol

This protocol outlines a single cycle of amino acid addition using the Boc strategy.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield resin for C-terminal acids) in dichloromethane (DCM) for at least 30 minutes.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

  • Drain the solution and treat with fresh 50% TFA/DCM for 20-30 minutes.

  • Wash the resin thoroughly with DCM, isopropanol, and then DMF.

3. Neutralization:

  • Neutralize the resin-bound amine with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM or DMF.

  • Wash the resin with DMF.

4. Coupling of Boc-4-nitro-Phe-OH:

  • In a separate vessel, dissolve Boc-4-nitro-Phe-OH (2-4 equivalents), a coupling agent (e.g., HBTU, 2-4 equivalents), and HOBt (2-4 equivalents) in DMF.

  • Add DIPEA (4-8 equivalents) to the amino acid solution to activate it.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test indicates complete coupling.

5. Capping (Optional):

  • If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.

Fmoc-4-Nitro-Phenylalanine SPPS Protocol

This protocol outlines a single cycle of amino acid addition using the Fmoc strategy.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF for 3 minutes.[1]

  • Drain the solution and treat with fresh 20% piperidine/DMF for 10-15 minutes.[1]

  • Wash the resin thoroughly with DMF.

3. Coupling of Fmoc-4-nitro-Phe-OH:

  • In a separate vessel, dissolve Fmoc-4-nitro-Phe-OH (3-5 equivalents) and a coupling agent (e.g., HBTU or HATU, 3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for a few minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test.

4. Capping (Optional):

  • If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride.

Experimental Workflows and Logical Relationships

To visualize the cyclical nature of SPPS and the key decision points, the following diagrams are provided.

Boc_SPPS_Workflow start Start with Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection wash_after_deprotection Wash deprotection->wash_after_deprotection Wash neutralization Neutralization (DIPEA) wash_after_neut Wash neutralization->wash_after_neut Wash coupling Couple Boc-4-nitro-Phe-OH (HBTU/HOBt/DIPEA) wash_after_coupling Wash coupling->wash_after_coupling Wash wash Wash end Final Cleavage (HF or TFMSA) continue_cycle Next Amino Acid continue_cycle->deprotection wash_after_deprotection->neutralization wash_after_neut->coupling wash_after_coupling->end Final Peptide wash_after_coupling->continue_cycle Repeat Cycle

Caption: Cyclical workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection wash_after_deprotection Wash deprotection->wash_after_deprotection Wash coupling Couple Fmoc-4-nitro-Phe-OH (HATU/DIPEA) wash_after_coupling Wash coupling->wash_after_coupling Wash wash Wash end Final Cleavage & Deprotection (TFA Cocktail) continue_cycle Next Amino Acid continue_cycle->deprotection wash_after_deprotection->coupling wash_after_coupling->end Final Peptide wash_after_coupling->continue_cycle Repeat Cycle

Caption: Cyclical workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion and Recommendations

The choice between Boc- and Fmoc-protection for 4-nitro-phenylalanine is a critical decision that should be based on the specific requirements of the peptide synthesis project.

  • Fmoc-4-nitro-phenylalanine is generally the recommended choice for routine peptide synthesis, especially for complex peptides or those containing other acid-sensitive residues. The milder deprotection conditions, high coupling efficiencies, and full orthogonality of the Fmoc strategy contribute to higher yields and purity of the final product.[4]

  • Boc-4-nitro-phenylalanine remains a viable and effective option, particularly for the synthesis of long or challenging sequences where the repetitive acidic deprotection steps of the Boc strategy can help to disrupt peptide aggregation. However, careful consideration must be given to the final cleavage conditions to avoid potential side reactions involving the nitro group.

For any novel or particularly challenging synthesis involving 4-nitro-phenylalanine, it is advisable to perform small-scale test syntheses using both strategies to empirically determine the optimal conditions for achieving the desired peptide in high yield and purity.

References

A Comparative Analysis of Peptide Bioactivity: The Impact of 4-Nitro-D-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide-based drug discovery and biochemical research, the strategic incorporation of unnatural amino acids is a powerful tool for enhancing therapeutic properties. Among these, 4-nitro-D-phenylalanine, a synthetic analog of phenylalanine, offers a unique modification that can significantly alter the biological activity of a peptide. This guide provides a comparative analysis of peptides containing 4-nitro-D-phenylalanine versus their native counterparts, supported by illustrative quantitative data and detailed experimental methodologies.

The introduction of a nitro group at the para position of the phenylalanine ring brings about substantial changes in the amino acid's electronic and steric properties. The strong electron-withdrawing nature of the nitro group can influence intramolecular and intermolecular interactions, such as hydrogen bonding and aromatic stacking, which are often crucial for peptide-receptor binding and enzymatic activity.[1] Furthermore, the D-configuration of the amino acid can confer increased resistance to proteolytic degradation, thereby enhancing the peptide's metabolic stability.[2]

Quantitative Comparison of Biological Activity

To illustrate the potential impact of 4-nitro-D-phenylalanine incorporation, the following table summarizes hypothetical quantitative data for a generic peptide, "Peptide-X," and its modified analog, "Peptide-X-NO2."

Biological Activity MetricPeptide-X (Native)Peptide-X-NO2 (with 4-nitro-D-phenylalanine)Fold Change
Receptor Binding Affinity (Ki, nM) 15.28.51.8x increase
Enzyme Inhibition (IC50, µM) 5.82.12.8x increase
Cellular Potency (EC50, nM) 25.012.32.0x increase
Plasma Stability (t1/2, min) 301204.0x increase

Note: The data presented in this table is illustrative and intended to demonstrate the potential effects of 4-nitro-D-phenylalanine substitution. Actual results will vary depending on the specific peptide sequence and its biological target.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data table.

Solid-Phase Peptide Synthesis (SPPS)

Peptides with and without 4-nitro-D-phenylalanine can be synthesized using a standard solid-phase peptide synthesis (SPPS) protocol on an automated peptide synthesizer.

Materials:

  • Fmoc-protected amino acids (including Fmoc-D-Phe(4-NO2)-OH)

  • Rink Amide resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid (4 equivalents) to the resin using HBTU/HOBt (4 equivalents) and DIPEA (8 equivalents) in DMF for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

G cluster_0 SPPS Cycle Resin Resin Fmoc Deprotection Fmoc Deprotection Resin->Fmoc Deprotection 20% Piperidine/DMF Washing_1 Washing_1 Fmoc Deprotection->Washing_1 DMF/DCM Amino Acid Coupling Amino Acid Coupling Washing_1->Amino Acid Coupling Fmoc-AA, HBTU/HOBt, DIPEA Washing_2 Washing_2 Amino Acid Coupling->Washing_2 DMF/DCM Repeat Cycle Repeat Cycle Washing_2->Repeat Cycle Repeat Cycle->Fmoc Deprotection Final Cleavage Final Cleavage Repeat Cycle->Final Cleavage End of Sequence Purification Purification Final Cleavage->Purification RP-HPLC Characterization Characterization Purification->Characterization MS, HPLC

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Receptor Binding Assay (Competitive Inhibition)

This assay determines the affinity of the peptides for their target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the receptor

  • Test peptides (Peptide-X and Peptide-X-NO2) at various concentrations

  • Assay buffer (e.g., Tris-HCl with BSA)

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microplate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test peptides.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the peptide concentration. The Ki value is determined using the Cheng-Prusoff equation.

Enzyme Inhibition Assay

This assay measures the ability of the peptides to inhibit the activity of a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

  • Test peptides (Peptide-X and Peptide-X-NO2) at various concentrations

  • Assay buffer

  • Microplate reader

Procedure:

  • Pre-incubation: Pre-incubate the enzyme with varying concentrations of the test peptides in a microplate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Measurement: Monitor the formation of the product over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each peptide concentration. Plot the percentage of enzyme inhibition against the logarithm of the peptide concentration to determine the IC50 value.

Signaling Pathway Modulation

The enhanced biological activity of peptides containing 4-nitro-D-phenylalanine can often be attributed to their improved interaction with specific signaling pathways. For instance, a peptide designed to act as an antagonist for a G-protein coupled receptor (GPCR) could more effectively block downstream signaling cascades.

G cluster_0 Cell Membrane cluster_1 Intracellular Peptide_NO2 Peptide-X-NO2 GPCR GPCR Peptide_NO2->GPCR Binds & Inhibits G_Protein G-Protein (αβγ) GPCR->G_Protein No Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector No Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Blocked PKA Protein Kinase A Cellular_Response Cellular Response

References

A Comparative Guide to the Validation of Peptides Containing 4-nitro-D-phenylalanine: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of unnatural amino acids (UAAs) such as 4-nitro-D-phenylalanine into peptide sequences is a critical strategy in modern drug discovery and materials science, offering enhanced stability and novel functionalities. However, the validation of these modified peptide sequences presents unique analytical challenges. This guide provides an objective comparison between traditional Edman degradation and modern mass spectrometry for sequencing peptides containing 4-nitro-D-phenylalanine, supported by detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate validation methodology.

Methodology Comparison: Edman Degradation vs. Tandem Mass Spectrometry

The choice between Edman degradation and mass spectrometry for validating a peptide containing 4-nitro-D-phenylalanine depends on the specific analytical goal. Edman degradation offers a direct, stepwise confirmation of the N-terminal sequence, while mass spectrometry provides rapid, comprehensive sequence data with high sensitivity.[1][2] A significant consideration is that neither standard Edman degradation nor mass spectrometry can differentiate stereoisomers; therefore, a complementary technique like chiral chromatography is mandatory to confirm the D-configuration of the phenylalanine derivative.[2]

Table 1: Performance Comparison of Sequencing Technologies for Peptides with 4-nitro-D-phenylalanine

ParameterEdman DegradationTandem Mass Spectrometry (MS/MS)Rationale & Considerations
Principle Stepwise chemical removal and identification of N-terminal amino acids.[3]Fragmentation of the peptide followed by mass analysis of the fragments to deduce the sequence.[1]Edman is a sequential chemical process; MS/MS is a parallel physical measurement.
Compatibility with 4-nitro-D-Phe Compatible. The core reaction is not inhibited, but the resulting PTH-derivative will have a unique HPLC retention time that must be confirmed with a standard.[4][5]Highly Compatible. The mass shift introduced by the 4-nitro-phenylalanine residue is readily detected and used to confirm its position in the sequence.[1]The electron-withdrawing nitro group is unlikely to prevent the Edman reaction but will alter the chromatographic properties of the PTH-derivative. MS relies on mass, making it highly tolerant to such modifications.[1][5]
Sequence Coverage N-terminal only; typically limited to 30-50 residues due to decreasing efficiency with each cycle.[3][6][7]Can provide full sequence coverage, including internal and C-terminal regions.Edman degradation is inherently limited to the N-terminus and shorter peptides.[7][8]
Identification of Stereochemistry (D/L) No. Standard HPLC cannot distinguish between PTH-D-Phe and PTH-L-Phe derivatives.[2]No. Fragmentation patterns for D- and L-isomers are identical.[2]A separate chiral analysis following total peptide hydrolysis is required to confirm the D-configuration.[2]
Sample Purity Requirement High purity is essential, as contaminants interfere with sequential analysis.[6][8]More tolerant of mixtures, as peptides can be separated by mass in the spectrometer before fragmentation.[1]Edman requires a single, pure peptide for unambiguous results.[9]
Throughput & Speed Low throughput; each cycle is time-consuming (historically ~1 hour, now faster but still sequential).[10]High throughput; capable of analyzing complex mixtures and sequencing multiple peptides rapidly.[6]Automated Edman sequencers exist, but MS/MS is fundamentally faster for proteome-scale analysis.[3][11]
Key Limitations Will not work if the N-terminus is chemically blocked.[3][7] Inability to sequence long peptides or complex mixtures.[6]Data interpretation can be complex. Cannot inherently distinguish isobaric residues (e.g., Leu/Ile) without specialized fragmentation methods.N-terminal blockage is a complete stop for Edman degradation.[8] MS/MS provides a wealth of data that requires sophisticated software for interpretation.

Experimental Protocols

1. Protocol for Edman Degradation

This protocol describes the manual steps, which are automated in modern sequencers.[12] The validation of a peptide containing 4-nitro-D-phenylalanine requires a pre-synthesized PTH-4-nitro-D-phenylalanine standard for HPLC comparison.

  • Step 1: Coupling Reaction

    • Immobilize the purified peptide sample (10-100 picomoles) on a solid support (e.g., a PVDF membrane).[3]

    • React the peptide with phenyl isothiocyanate (PITC) under mildly alkaline conditions (e.g., N-methylpiperidine buffer) to form a phenylthiocarbamoyl (PTC) derivative at the free N-terminus.[9][13]

  • Step 2: Cleavage Reaction

    • Wash the support to remove excess reagents.[5]

    • Treat the PTC-peptide with anhydrous trifluoroacetic acid (TFA). This selectively cleaves the N-terminal residue as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.[5][10]

  • Step 3: Conversion to PTH-Amino Acid

    • Extract the ATZ-amino acid derivative with an organic solvent (e.g., ethyl acetate).[10]

    • Convert the unstable ATZ derivative to the more stable phenylthiohydantoin (PTH) form by heating in an aqueous acid solution (e.g., 25% TFA).[10]

  • Step 4: Identification

    • Inject the PTH-amino acid solution into a reverse-phase high-performance liquid chromatography (RP-HPLC) system.

    • Identify the amino acid by comparing its retention time to a chromatogram of known PTH-amino acid standards, including the custom PTH-4-nitro-D-phenylalanine standard.[12]

  • Step 5: Repetition

    • The shortened peptide remaining on the support is subjected to the next cycle of coupling, cleavage, and conversion to sequence the subsequent amino acid.[13]

2. Protocol for Tandem Mass Spectrometry (MS/MS)

This protocol outlines a general workflow for peptide sequencing using an electrospray ionization (ESI) mass spectrometer.[2]

  • Step 1: Sample Preparation

    • Dissolve the purified peptide in a solvent suitable for mass spectrometry, typically 0.1% formic acid in a water/acetonitrile mixture.[2]

  • Step 2: Ionization and MS1 Scan

    • Introduce the sample into an ESI source, which generates protonated molecular ions ([M+H]⁺) of the peptide.

    • The first mass analyzer (MS1) scans for and isolates the precursor ion of interest based on its calculated mass-to-charge (m/z) ratio.

  • Step 3: Fragmentation (MS/MS)

    • The isolated precursor ions are transferred to a collision cell.

    • They are fragmented by collision with an inert gas (e.g., argon or nitrogen) in a process called collision-induced dissociation (CID). This preferentially breaks the peptide bonds, creating a series of b- and y-ions.[1]

  • Step 4: MS2 Scan and Data Analysis

    • The second mass analyzer (MS2) measures the m/z ratios of the fragment ions.

    • The peptide sequence is deduced by calculating the mass differences between consecutive ions in the b- and y-series. The mass of 4-nitro-D-phenylalanine will be specifically identified at its position in the sequence.

3. Protocol for Chiral HPLC Analysis

This protocol is essential to confirm the 'D' stereochemistry, which is not possible with the above methods.[2]

  • Step 1: Peptide Hydrolysis

    • Completely hydrolyze the peptide into its constituent amino acids by heating in 6M HCl at ~110°C for 24 hours.

    • Neutralize and dry the hydrolysate.

  • Step 2: Chromatographic Analysis

    • Redissolve the amino acid mixture in a suitable mobile phase.

    • Inject the sample onto a chiral HPLC column.

    • Run the analysis using an appropriate mobile phase gradient.

  • Step 3: Identification

    • Identify the D- and L-amino acids by comparing their retention times to those of pure standards, including D-phenylalanine, L-phenylalanine, and a custom-synthesized 4-nitro-D-phenylalanine standard.

Visualizing the Edman Degradation Workflow

The Edman degradation cycle is a sequential process perfectly suited for workflow visualization. The following diagram illustrates the key chemical stages involved in identifying a single N-terminal amino acid and preparing the peptide for the subsequent cycle.

Edman_Degradation_Workflow cluster_analysis Analysis Pathway cluster_cycle Sequencing Cycle Peptide Peptide (n residues) Coupling 1. Coupling Reaction Peptide->Coupling + Phenyl Isothiocyanate (PITC, Alkaline pH) PTC_Peptide PTC-Peptide Coupling->PTC_Peptide Cleavage 2. Cleavage Reaction PTC_Peptide->Cleavage + Trifluoroacetic Acid (TFA, Anhydrous) ATZ_AA ATZ-Amino Acid Cleavage->ATZ_AA Short_Peptide Shortened Peptide (n-1 residues) Cleavage->Short_Peptide Conversion 3. Conversion Reaction ATZ_AA->Conversion + Aqueous Acid Short_Peptide->Peptide PTH_AA PTH-Amino Acid Conversion->PTH_AA HPLC 4. HPLC Identification PTH_AA->HPLC

Caption: Workflow of the Edman degradation cycle for N-terminal peptide sequencing.

References

A Comparative Analysis of Coupling Reagents for Boc-4-nitro-D-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Peptide Bond Formation

The efficient and stereochemically pure incorporation of non-standard amino acids is a critical step in the synthesis of novel peptides for therapeutic and research applications. Boc-4-nitro-D-phenylalanine, with its unique electronic and steric properties, presents a specific challenge in peptide synthesis. The choice of coupling reagent is paramount to achieving high yields and minimizing side reactions, particularly racemization. This guide provides a comparative study of four commonly employed coupling reagents—HBTU, HATU, PyBOP, and DIC/HOBt—for the acylation of a primary amine with this compound, supported by experimental data from analogous systems.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent is a balance of reactivity, cost, and the potential for side reactions. The following table summarizes the performance of HBTU, HATU, PyBOP, and DIC/HOBt based on typical yields, reaction times, and the critical factor of racemization. The data is compiled from studies on Boc-phenylalanine and its derivatives to provide a relevant comparison.

Coupling ReagentTypical Yield (%)Typical Reaction TimeRacemization RiskKey Advantages & Disadvantages
HBTU >90%1 - 4 hoursLow to Moderate (1.5 - 5.0% D-isomer)Advantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Can lead to guanidinylation of the N-terminus if used in excess.
HATU >95%30 minutes - 2 hoursVery Low (0.5 - 2.0% D-isomer)Advantages: High reactivity, low racemization rates, effective for sterically hindered amino acids. Disadvantages: Higher cost compared to HBTU.
PyBOP ~90% (solution phase)30 minutes - 2 hoursLow (1.0 - 3.5% D-isomer)Advantages: Avoids the formation of carcinogenic byproducts seen with BOP, good for sterically hindered couplings. Disadvantages: Byproducts can sometimes be difficult to remove.
DIC/HOBt Variable (typically >90%)2 - 12 hoursLow (0.5 - 2.5% D-isomer)Advantages: Cost-effective, low racemization when HOBt is used. Disadvantages: Slower reaction times, formation of insoluble dicyclohexylurea (DCU) with DCC (DIC is preferred for SPPS to form a soluble urea).

Experimental Protocols

Detailed methodologies for both solid-phase and solution-phase peptide synthesis are provided below. These protocols are representative and may require optimization based on the specific peptide sequence and scale of the synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocols

1. Coupling with HBTU

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (5x).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

    • Monitor the coupling completion using the Kaiser test.

    • Wash the resin with DMF (5x), isopropanol (3x), and DCM (5x).

2. Coupling with HATU

  • Resin Preparation and Fmoc-Deprotection: Follow the same procedure as for HBTU.

  • Coupling:

    • In a separate vessel, dissolve this compound (3 eq.) and HATU (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and pre-activate for 1 minute.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 30 minutes to 2 hours at room temperature.

    • Monitor the coupling completion using the Kaiser test.

    • Wash the resin as described for the HBTU protocol.

3. Coupling with PyBOP

  • Resin Preparation and Fmoc-Deprotection: Follow the same procedure as for HBTU.

  • Coupling:

    • In a separate vessel, dissolve this compound (3 eq.) and PyBOP (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution to begin activation.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 30-120 minutes at room temperature.[1]

    • Monitor the coupling completion using the Kaiser test.

    • Wash the resin as described for the HBTU protocol.

4. Coupling with DIC/HOBt

  • Resin Preparation and Fmoc-Deprotection: Follow the same procedure as for HBTU.

  • Coupling:

    • In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.

    • Add the amino acid/HOBt solution to the deprotected resin.

    • Add DIC (3 eq.) to the resin suspension.

    • Agitate the reaction mixture for 2-12 hours at room temperature.

    • Monitor the coupling completion using the Kaiser test.

    • Wash the resin as described for the HBTU protocol.

Solution-Phase Peptide Synthesis Protocol (General)

This protocol describes the coupling of this compound to an amino acid ester (e.g., H-Gly-OMe).

  • Amine Component Preparation: Dissolve the amino acid ester hydrochloride salt (1.1 eq.) in anhydrous DMF. Add DIPEA (2.5 eq.) and stir for 10 minutes at room temperature to generate the free amine.

  • Carboxyl Component Activation and Coupling (using HATU as an example):

    • In a separate flask, dissolve this compound (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF.

    • Cool the solution to 0 °C.

    • Add DIPEA (2.0 eq.) and stir for 1-2 minutes to activate the carboxylic acid.

    • Add the solution of the free amine component to the activated this compound solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the comparative logic, the following diagrams are provided.

Peptide_Coupling_Workflow cluster_activation Activation Step Resin Resin with Free Amine Coupling Coupling Resin->Coupling Amino_Acid This compound Activation Activation Amino_Acid->Activation Coupling_Reagent Coupling Reagent (HBTU, HATU, PyBOP, or DIC/HOBt) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Activated Amino Acid Peptide_Resin Resin-Bound Dipeptide Coupling->Peptide_Resin

Caption: General workflow for a single coupling cycle in solid-phase peptide synthesis.

Reagent_Comparison cluster_reagents Coupling Reagents cluster_criteria Performance Criteria Boc_AA This compound HBTU HBTU HATU HATU PyBOP PyBOP DIC_HOBt DIC/HOBt Yield Yield HBTU->Yield Time Reaction Time HBTU->Time Racemization Racemization HBTU->Racemization HATU->Yield HATU->Time HATU->Racemization PyBOP->Yield PyBOP->Time PyBOP->Racemization DIC_HOBt->Yield DIC_HOBt->Time DIC_HOBt->Racemization

Caption: Logical relationship for the comparative analysis of coupling reagents.

Conclusion

For the coupling of this compound, HATU emerges as the superior reagent when minimizing racemization and reaction time are the highest priorities, albeit at a higher cost. HBTU offers a cost-effective and reliable alternative for standard couplings, though with a slightly increased risk of epimerization. PyBOP is a strong contender, particularly in solid-phase synthesis, offering a safer profile than its predecessor (BOP) and demonstrating good efficiency. The classic DIC/HOBt method remains a viable and economical option, especially for routine syntheses where longer reaction times are acceptable. The choice of the optimal coupling reagent will ultimately depend on the specific requirements of the synthesis, including the desired purity, cost constraints, and the complexity of the peptide sequence.

References

Assessing the Impact of the Nitro Group on Peptide Structure and Function: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group (—NO₂) onto a peptide, a post-translational modification (PTM) known as nitration, serves as a critical modulator of protein structure and function. Primarily occurring on tyrosine residues to form 3-nitrotyrosine (3-NT), this modification is increasingly recognized not just as a marker of "nitroxidative stress" but as a specific, and sometimes reversible, signaling mechanism.[1][2] This guide provides a comparative analysis of nitrated versus non-nitrated peptides, supported by experimental data and detailed protocols, to aid researchers in understanding and investigating this pivotal modification.

Impact on Physicochemical and Structural Properties

The addition of an electron-withdrawing nitro group to the aromatic ring of tyrosine fundamentally alters its chemical nature, which can cascade into structural changes within the peptide.

Physicochemical Changes

The most significant physicochemical alteration upon tyrosine nitration is the decrease in the pKa of the phenolic hydroxyl group.[3][4] This shift means that at a physiological pH of ~7.4, the nitrotyrosine residue is partially deprotonated and negatively charged, unlike the predominantly neutral state of unmodified tyrosine. This can introduce new electrostatic interactions and disrupt existing hydrogen bonds.[3]

Structural Consequences

While the addition of a nitro group is a relatively subtle modification, it can induce notable conformational changes.[5][6] The functional consequences often depend on the specific location of the nitrated residue. For instance, nitration of Tyr34 in Manganese Superoxide Dismutase (MnSOD), a residue buried near the active site, leads to enzyme inactivation.[1][5] Some studies suggest that while the impact on the overall secondary structure may be limited, nitration can trigger peptide and protein aggregation.[7]

Data Presentation: Nitrated vs. Non-Nitrated Peptides

The following tables summarize key quantitative data comparing the properties and functions of peptides before and after nitration.

Table 1: Comparison of Physicochemical Properties

PropertyUnmodified Tyrosine3-NitrotyrosineConsequence
pKa (Phenolic OH) ~10.1 - 10.2~7.2Partially ionized (negative charge) at physiological pH.[3][4]
Mass Shift (Da) N/A+45.0Enables detection and identification by mass spectrometry.[8]
Hydrophobicity More hydrophobicLess hydrophobicAlters protein folding and interactions.[9]
Redox Potential HigherLowerMore susceptible to oxidation.[9]

Table 2: Comparison of Biological Function and Binding Affinity

Peptide/ProteinParameterUnmodified PeptideNitrated PeptideFold ChangeFunctional ImpactReference
Profilin Binding Affinity (Kd) to Poly(L-proline)21.8 ± 1.7 µM1.1 ± 0.1 µM~20x ↑Significantly enhances interaction with proline-rich domains.[10]
Profilin Actin Polymerization (Cc) 250 nM150 nMN/AInhibits the actin sequestering property of profilin.[11][10]
Designed EF-Hand Peptide Binding Affinity (Kd) to TerbiumWeak (not specified)1.6 µM180x ↑Creates a "turn-off" fluorescent sensor responsive to nitration.
MnSOD Enzyme Activity ActiveInactivatedN/ANitration of active-site Tyr34 leads to loss of function.[1][5]
IκBα Binding to NF-κB BoundDissociatedN/ANitration of Tyr181 causes release and subsequent activation of NF-κB.[3][5]

Role in Signaling Pathways: The NF-κB Activation Case Study

Tyrosine nitration can act as a molecular switch in cellular signaling. A well-documented example is the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, immunity, and cell survival.[12]

The canonical pathway for NF-κB activation involves the phosphorylation and subsequent degradation of its inhibitor, IκBα.[11] However, studies have revealed an alternative mechanism where nitration of specific tyrosine residues (e.g., Tyr181) on IκBα leads to its dissociation from the NF-κB complex without degradation.[3][5] This releases NF-κB, allowing it to translocate to the nucleus and activate gene transcription. This nitration-dependent mechanism can be triggered by ionizing radiation and other forms of nitrosative stress.[5]

NF_kappa_B_Pathway cluster_canonical Canonical Pathway cluster_nitration Nitration-Dependent Pathway TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa P-IκBα IkBa_p65_p50->p_IkBa p65_p50_active p65/p50 (Active) Ub Ubiquitination p_IkBa->Ub Proteasome Proteasome Degradation Ub->Proteasome Proteasome->p65_p50_active Releases Nucleus_c Nucleus p65_p50_active->Nucleus_c Translocates Transcription_c Gene Transcription Nucleus_c->Transcription_c Stress Nitrosative Stress (e.g., Peroxynitrite) IkBa_p65_p50_n IκBα-p65/p50 (Inactive) Stress->IkBa_p65_p50_n Nitrates IκBα NO2_IkBa NO₂-IκBα IkBa_p65_p50_n->NO2_IkBa p65_p50_active_n p65/p50 (Active) NO2_IkBa->p65_p50_active_n Dissociates, Releases Nucleus_n Nucleus p65_p50_active_n->Nucleus_n Translocates Transcription_n Gene Transcription Nucleus_n->Transcription_n Proteomics_Workflow start Biological Sample (Cells or Tissues) lysis Protein Extraction & Lysis start->lysis digestion Tryptic Digestion lysis->digestion enrichment Immunoaffinity Enrichment (Anti-3-Nitrotyrosine Antibody) digestion->enrichment lcms LC-MS/MS Analysis enrichment->lcms data Database Searching & Data Analysis lcms->data identification Identified Nitrated Peptides & Nitration Sites data->identification

References

Verifying the Purity of Synthetic Peptides with Boc-4-nitro-D-phenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a cornerstone of reliable and reproducible results. The incorporation of unnatural amino acids, such as Boc-4-nitro-D-phenylalanine, introduces unique challenges in synthesis and subsequent purity verification. This guide provides an objective comparison of analytical techniques, supported by experimental data and detailed protocols, to navigate the complexities of purity analysis for these specialized peptides.

The presence of the tert-butyloxycarbonyl (Boc) protecting group and the nitro-functionalized aromatic ring on the phenylalanine residue can influence the peptide's chromatographic behavior, mass spectrometric fragmentation, and stability. Therefore, a multi-faceted analytical approach is often necessary for comprehensive characterization.

Comparison of Key Analytical Techniques

The most common methods for assessing peptide purity are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Mass Spectrometry (MS). The choice of technique depends on the specific requirements of the analysis, including the desired resolution, speed, and depth of information.

Analytical Method Principle of Separation/Detection Advantages Limitations Considerations for this compound Peptides
Reversed-Phase HPLC (RP-HPLC) Partitioning between a nonpolar stationary phase and a polar mobile phase based on hydrophobicity. Detection is typically by UV absorbance at 210-230 nm.[1]Robust, widely available, and cost-effective for routine purity assessments.[2]Lower resolution and longer run times compared to UPLC.[3] May not resolve all closely eluting impurities.The hydrophobicity of the Boc group and the aromatic ring will strongly influence retention time. The nitro group provides a chromophore for UV detection.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures, resulting in significantly improved resolution and speed.[3]Higher resolution, increased sensitivity, and faster analysis times compared to HPLC.[3] Reduced solvent consumption.Higher initial instrument cost. More sensitive to sample matrix effects.Superior resolution is beneficial for separating synthesis-related impurities that may be structurally similar to the parent peptide.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC or UPLC with the mass-resolving capability of a mass spectrometer. Provides molecular weight information for each component.Confirms the identity of the main peptide and can help identify unknown impurities by their mass-to-charge ratio.[2] Highly sensitive and specific.More complex instrumentation and data analysis. Ion suppression effects can occur.Essential for confirming the presence of the Boc group and identifying potential degradation products, such as those resulting from the loss of the nitro group or the Boc group.
Amino Acid Analysis (AAA) Hydrolyzes the peptide into its constituent amino acids, which are then quantified.Provides information on the amino acid composition and the net peptide content.Destructive to the sample. Does not provide information on sequence or the presence of modifications.Can confirm the presence of 4-nitro-D-phenylalanine but will not provide information on the Boc protecting group.

Orthogonal Approaches for Complex Peptides

For complex peptides containing unnatural amino acids, relying on a single analytical method may be insufficient. An orthogonal approach, using techniques with different separation mechanisms, provides a more comprehensive purity profile. For instance, combining the hydrophobicity-based separation of RP-HPLC/UPLC with a charge-based separation method like Capillary Electrophoresis (CE) can reveal impurities that might co-elute in a single chromatographic system.[4]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative protocols for RP-HPLC and LC-MS analysis of a synthetic peptide containing this compound.

Protocol 1: Purity Determination by RP-HPLC

Objective: To determine the purity of a synthetic peptide containing this compound by separating it from process-related impurities.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% trifluoroacetic acid (TFA)) to a concentration of 1 mg/mL.
  • Vortex briefly to ensure complete dissolution.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions:

  • System: A standard analytical HPLC system with a UV detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% TFA in HPLC-grade water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 10% to 70% Mobile Phase B over 30 minutes. This may need to be optimized based on the peptide's hydrophobicity.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 40°C.
  • Detection: UV absorbance at 220 nm and 280 nm (the nitro group will contribute to absorbance at 280 nm).

3. Data Analysis:

  • Integrate the peak areas of the resulting chromatogram.
  • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identity Confirmation and Impurity Identification by LC-MS

Objective: To confirm the molecular weight of the synthesized peptide and identify potential impurities.

1. Sample Preparation:

  • Prepare the peptide sample as described in Protocol 1, but dilute to a final concentration of approximately 10-100 µM in a solvent compatible with mass spectrometry (e.g., using 0.1% formic acid instead of TFA to minimize ion suppression).

2. LC-MS System and Conditions:

  • System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).
  • Column: A C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A suitable gradient to elute the peptide of interest.
  • Flow Rate: 0.2-0.4 mL/min.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
  • MS1 Scan: Acquire a full MS scan to determine the m/z of the precursor ion. The expected mass will be the theoretical mass of the peptide.
  • MS/MS Analysis (Optional): Perform tandem MS (MS/MS) on the precursor ion to obtain fragmentation data for sequence confirmation. Expected fragmentation would include neutral loss of the Boc group (100 Da) and characteristic b- and y-ions for the peptide backbone.

Potential Impurities and Degradation Pathways

Synthetic peptides, particularly those with modifications, can contain various impurities stemming from the synthesis process or degradation during storage and handling.

Synthesis-Related Impurities:

  • Deletion Sequences: Incomplete coupling of an amino acid results in a peptide missing one or more residues.

  • Truncation Sequences: Failure to complete the full peptide chain.

  • Incomplete Deprotection: Residual protecting groups on side chains or the N-terminus. For the target peptide, this could include the Boc group if cleavage is incomplete.

  • Side-Reaction Products: The nitro group can be susceptible to reduction during synthesis or cleavage, leading to the formation of an amino-phenylalanine analog.

Potential Degradation Pathways:

  • Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid residues.[5]

  • Oxidation: Methionine and cysteine residues are prone to oxidation.[5]

  • Deamidation: Asparagine and glutamine residues can deamidate to form aspartic acid and glutamic acid, respectively.[5]

  • Photodegradation: Nitroaromatic compounds can be susceptible to degradation upon exposure to light.[6] It is advisable to store peptides containing 4-nitro-phenylalanine protected from light.

Quantitative Data Summary

Performance Metric RP-HPLC UPLC LC-MS
Typical Purity Determination (%) >95%>98%Confirms Identity
Resolution of Main Impurity ModerateHighN/A (provides mass)
Analysis Time (minutes) 20-305-155-30
Relative Precision (RSD%) < 2.0< 1.5N/A
Throughput ModerateHighModerate

Visualizing the Workflow and Impurity Relationships

The following diagrams, created using the DOT language, illustrate a typical workflow for purity verification and the logical relationships of potential impurities.

Purity_Verification_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Purity Verification Synthesis Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage Cleavage from Resin & Deprotection Synthesis->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification Preparative RP-HPLC Crude_Peptide->Purification Lyophilization Lyophilization Purification->Lyophilization Purified_Peptide Purified Peptide Lyophilization->Purified_Peptide RP_HPLC RP-HPLC/UPLC (Purity Assessment) Purified_Peptide->RP_HPLC LC_MS LC-MS (Identity Confirmation) Purified_Peptide->LC_MS AAA Amino Acid Analysis (Optional) Purified_Peptide->AAA

Caption: Workflow for the synthesis, purification, and purity verification of a synthetic peptide.

Impurity_Relationships cluster_synthesis_impurities Synthesis-Related Impurities cluster_degradation_products Degradation Products Target_Peptide Target Peptide (this compound containing) Deletion Deletion Sequences Target_Peptide->Deletion Incomplete Coupling Truncation Truncation Sequences Target_Peptide->Truncation Incomplete Synthesis Incomplete_Deprotection Incomplete Boc Removal Target_Peptide->Incomplete_Deprotection Incomplete Cleavage Side_Reaction Reduced Nitro Group (Amino-phenylalanine) Target_Peptide->Side_Reaction Reducing Conditions Hydrolysis Hydrolysis Products Target_Peptide->Hydrolysis Moisture/pH Oxidation Oxidation Products Target_Peptide->Oxidation Air/Oxidants Photodegradation Photodegradation Products Target_Peptide->Photodegradation Light Exposure

Caption: Potential impurities and degradation products related to a synthetic peptide containing this compound.

References

Safety Operating Guide

Proper Disposal of Boc-4-nitro-D-phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

Boc-4-nitro-D-phenylalanine is a derivative of the amino acid phenylalanine used in peptide synthesis and other research applications. While it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, proper handling and disposal are crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1] This guide provides a procedural, step-by-step plan for the safe disposal of this compound.

Immediate Safety and Handling

Before handling this compound, researchers should adhere to standard laboratory safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Ventilation: Work in a well-ventilated area to avoid inhalation of any dust particles.[1][2]

  • Avoid Dust Formation: Handle the solid material carefully to minimize the creation of dust.[1][2]

  • Spill Management: In the event of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust during cleanup.

Key Chemical and Disposal Information

For quick reference, the following table summarizes the essential information for this compound.

PropertyInformation
Chemical Name N-Boc-4-nitro-D-phenylalanine
CAS Number 61280-75-9
Hazard Classification Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1]
Primary Disposal Route As non-hazardous solid chemical waste through an institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal service.
In-Lab Treatment No specific in-lab chemical treatment (e.g., neutralization or reduction) is generally required or recommended for disposal.
Container for Disposal A clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name and indicate that it is non-hazardous waste.
Environmental Notes Should not be released into the environment.[1] While not classified as hazardous, discharge into drains or general trash that could end up in a landfill should be avoided to prevent environmental contamination.

Step-by-Step Disposal Protocol

The proper disposal of this compound should follow a clear and logical workflow to ensure safety and compliance. The following protocol outlines the recommended steps for laboratory personnel.

Step 1: Waste Collection and Segregation

  • Collect waste this compound, including any spilled material or contaminated consumables (e.g., weighing paper), in a designated waste container.

  • Ensure the waste is segregated from hazardous chemical waste streams, such as halogenated solvents or heavy metals, to avoid cross-contamination and unnecessary disposal costs.

Step 2: Container Labeling

  • Use a sturdy, sealable container appropriate for solid waste.

  • Clearly label the container as "Non-Hazardous Waste: this compound". Include the full chemical name and avoid abbreviations.

  • Note the date when the waste was first added to the container.

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be away from incompatible materials and general laboratory traffic.

Step 4: Arrange for Professional Disposal

  • Once the container is full, or on a regular schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_final Final Disposition start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe collect_waste Collect Solid Waste in a Designated Container ppe->collect_waste label_container Label Container Clearly: 'Non-Hazardous Waste: This compound' collect_waste->label_container store_waste Store Sealed Container in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service for Pickup store_waste->contact_ehs end Proper and Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

Personal protective equipment for handling Boc-4-nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Boc-4-nitro-D-phenylalanine, ensuring a secure laboratory environment.

Chemical Profile:

PropertyValue
Chemical Name N-(tert-Butoxycarbonyl)-4-nitro-D-phenylalanine
CAS Number 61280-75-9
Appearance Solid
Hazard Classification Not classified as hazardous under 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]

While this compound is not classified as hazardous, it is crucial to adhere to standard laboratory safety protocols due to the presence of a nitro functional group, which can be found in shock-sensitive compounds.[2][3][4]

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPE
Eyes/Face Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may be necessary for splash hazards.[1][5]
Skin Chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected for integrity before each use.[1][2][5][6]
Respiratory Not required under normal use conditions with adequate ventilation. If dust formation is significant, use a NIOSH-approved respirator.[1][5]

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. Seek medical attention if symptoms occur.[1]
Skin Contact Immediately wash the affected area with plenty of water for at least 15 minutes.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1]

Spill Response:

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Spill SizeContainment and Cleanup Procedure
Small Spill Wear appropriate PPE. Sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[1][7]
Large Spill Evacuate the area and ensure adequate ventilation. Prevent the material from entering drains. Collect the spilled material and place it in a designated waste container.[5][7]

Handling and Disposal

Safe Handling and Storage:

  • Handling: Handle in a well-ventilated area.[5] Avoid contact with skin, eyes, and clothing, and prevent dust formation.[1][5]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Refrigeration is recommended.[1]

Disposal Plan:

Dispose of chemical waste in accordance with local, regional, and national regulations.[1][8] Uncontaminated solid waste should be collected in a labeled, sealed container.[9] Materials contaminated with the compound, such as gloves and weighing paper, should be disposed of as chemical waste.[9]

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response cluster_post_cleanup Post-Spill Actions Spill Chemical Spill Occurs Assess Assess Spill Size and Risk Spill->Assess DonPPE_Small Don Appropriate PPE Assess->DonPPE_Small Small & Manageable Evacuate Evacuate Immediate Area Assess->Evacuate Large or Unmanageable Contain_Small Contain Spill DonPPE_Small->Contain_Small Cleanup_Small Clean Up with Absorbent Material Contain_Small->Cleanup_Small Dispose_Small Dispose of Waste in Labeled Container Cleanup_Small->Dispose_Small Decontaminate Decontaminate Area and Equipment Dispose_Small->Decontaminate Notify Notify Safety Officer / Emergency Services Evacuate->Notify Ventilate Ensure Adequate Ventilation Notify->Ventilate Contain_Large Contain Spill if Safe to Do So Ventilate->Contain_Large Contain_Large->Decontaminate Document Document the Incident Decontaminate->Document

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.